molecular formula C13H10N2 B2958418 1-(pyridin-2-yl)-1H-indole CAS No. 3419-91-8

1-(pyridin-2-yl)-1H-indole

Cat. No.: B2958418
CAS No.: 3419-91-8
M. Wt: 194.237
InChI Key: VSKZGHVPGOMFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)-1H-indole ( 3419-91-8) is a nitrogen-containing heterocyclic compound with the molecular formula C13H10N2 and a molecular weight of 194.23 . This structure features an indole moiety linked to a pyridine ring, making it a versatile building block in medicinal chemistry and materials science. The compound should be stored sealed in a dry environment at room temperature . While specific biological data for this exact molecule is limited, its core structure is a privileged scaffold in drug discovery. Analogs like 2-(pyridin-2-yl)-1H-benzimidazole are subjects of advanced molecular modeling studies to understand intramolecular dynamics and conformational properties, which are critical for designing bioactive molecules . Similarly, the this compound framework is a key precursor in synthesizing more complex derivatives, such as this compound-3-carbaldehyde , which can be used to develop new compounds with potential pharmacological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling information. The compound may cause skin and serious eye irritation and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-ylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-12-11(5-1)8-10-15(12)13-7-3-4-9-14-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKZGHVPGOMFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(pyridin-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of indole and pyridine rings creates a class of heterocyclic compounds with significant applications, particularly in medicinal chemistry and materials science. This guide focuses on the core chemical properties of a key example, 1-(pyridin-2-yl)-1H-indole. We will explore its synthesis, spectroscopic signature, unique reactivity, and its role as a privileged scaffold in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of this important molecule.

Introduction: The Significance of the Pyridinyl-Indole Scaffold

The indole nucleus is a ubiquitous feature in numerous natural products and biologically active molecules, renowned for its ability to mimic peptide structures and interact with a wide array of enzymes.[1] Similarly, the pyridine ring is a fundamental component in many pharmaceuticals, valued for its hydrogen bonding capabilities, aqueous solubility, and metabolic stability.

The covalent linkage of these two heterocycles in this compound results in a molecule with a unique electronic and steric profile. As an N-aryl indole, this compound belongs to a class of molecules with demonstrated pharmaceutical importance, including antipsychotic drugs like Sertindole.[1][2] The development of efficient synthetic routes and a deep understanding of the reactivity of such scaffolds are crucial for leveraging their full potential in drug discovery programs.[3][4] This guide provides a detailed examination of the synthesis, characterization, and chemical behavior that makes this compound a valuable building block for chemical innovation.

Core Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including solvent selection, purification strategy, and analytical method development.

PropertyValueSource
IUPAC Name 1-(pyridin-2-yl)indolePubChem
Molecular Formula C₁₃H₁₀N₂PubChem
Molecular Weight 194.23 g/mol PubChem
CAS Number 3419-91-8PubChem
XLogP3 2.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Topological Polar Surface Area 17.8 ŲPubChem

Synthesis of this compound

The primary challenge in synthesizing this compound is the formation of the C(aryl)-N(indole) bond. Modern organometallic cross-coupling reactions have become the methods of choice, offering high yields and broad functional group tolerance compared to older, harsher methods.

Key Synthetic Strategies: Metal-Catalyzed N-Arylation

The most prevalent and effective methods for constructing N-aryl indoles are copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations.[1]

  • Ullmann Condensation: This classic reaction involves the coupling of an aryl halide (2-chloropyridine or 2-bromopyridine) with indole in the presence of a copper catalyst, a base (e.g., K₂CO₃, K₃PO₄), and often a ligand to stabilize the copper intermediate.[5][6] While effective, traditional Ullmann conditions often require high temperatures.[5] Modern ligand-promoted protocols have enabled these reactions to proceed under milder conditions.[7][8]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for C-N bond formation.[9] It couples an aryl halide or triflate with an amine (in this case, indole). The reaction's success is highly dependent on the choice of phosphine ligand, which modulates the reactivity of the palladium catalyst.[9][10][11] This method is often preferred for its high yields, mild reaction conditions, and exceptional tolerance of various functional groups.[12][13]

Fig. 1: General workflow for metal-catalyzed synthesis.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from established methods for the N-arylation of NH-heterocycles.[12]

Objective: To synthesize this compound from indole and 2-bromopyridine.

Reagents & Materials:

  • Indole (1.0 mmol, 1.0 equiv)

  • 2-Bromopyridine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene or Dioxane (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add indole, 2-bromopyridine, cesium carbonate, Pd₂(dba)₃, and Xantphos to the Schlenk flask under an inert atmosphere.

    • Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base (Cs₂CO₃) is required to deprotonate the indole, forming the nucleophilic indolide anion that participates in the catalytic cycle.

  • Solvent Addition: Add anhydrous toluene via syringe.

    • Causality Note: Anhydrous solvent is crucial as water can interfere with the catalytic cycle and lead to side reactions like hydrodehalogenation of the aryl halide.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of this compound. The key features in ¹H and ¹³C NMR are the distinct signals for each aromatic ring, with chemical shifts influenced by the anisotropic effects of the adjacent ring and the electronic nature of the nitrogen atoms.[14][15]

TechniqueExpected Features
¹H NMR - Indole Protons: Signals for the 7 indole protons will appear in the aromatic region (~6.5-8.5 ppm). The H3 proton often appears as a doublet around 6.7 ppm, coupled to H2. H7 is typically the most deshielded indole proton due to proximity to the pyridine ring. - Pyridine Protons: Four distinct signals for the pyridine protons will be observed (~7.2-8.7 ppm). The proton alpha to the pyridine nitrogen (H6') is expected to be the most downfield signal due to the inductive effect of the nitrogen atom.
¹³C NMR - Indole Carbons: Eight signals corresponding to the indole carbons. The carbons directly bonded to nitrogen (C2 and C7a) will have characteristic shifts. - Pyridine Carbons: Five signals for the pyridine carbons. The carbon attached to the indole nitrogen (C2') and the carbons adjacent to the pyridine nitrogen will be significantly deshielded.
Mass Spec (ESI+) A prominent molecular ion peak [M+H]⁺ at m/z 195.09.
FT-IR Characteristic C-H stretching for aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is defined by the interplay between the electron-rich indole ring and the electron-deficient pyridine ring. The pyridin-2-yl substituent acts not only as an N-aryl group but also as a potential directing group for further functionalization.

Role as a Removable Directing Group

A key feature of the 2-pyridyl group is its ability to act as a coordinating and directing group in transition-metal-catalyzed C-H activation reactions.[16][17] The pyridine nitrogen can chelate to a metal center, positioning the catalyst to selectively activate a C-H bond at a specific position on the indole or a tethered substrate.

An elegant example of this is the cascade reaction of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols.[18] In this process, the pyridine group directs an initial alkenylation, which is followed by an intramolecular Friedel-Crafts reaction to build complex spirocyclic systems.[18] Critically, the pyridin-2-yl group can be removed after the desired transformation, highlighting its utility as a transient auxiliary.[18]

Cascade_Reaction Cascade Reaction Mechanism cluster_0 Step 1: Directed Alkenylation cluster_1 Step 2: Intramolecular Friedel-Crafts Start This compound + Alkynyl Cyclobutanol Intermediate1 Alkenylated Indole Intermediate Start->Intermediate1 [Rh] Catalyst Start->Intermediate1 Intermediate2 Cationic Intermediate Intermediate1->Intermediate2 Lewis Acid Intermediate1->Intermediate2 Product Spiro[cyclobutane-1,1'-indene] Intermediate2->Product Rearomatization Intermediate2->Product

Fig. 2: Simplified mechanism for a pyridine-directed cascade reaction.[18]

Applications in Medicinal Chemistry

The this compound scaffold is a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional shape and distribution of hydrogen bond acceptors (the two nitrogen atoms) allow it to bind to a variety of biological targets with high affinity.

  • Kinase Inhibitors: The pyridine and indole rings are common motifs found in the hinge-binding region of many kinase inhibitors. The N-aryl indole framework can be decorated with various substituents to optimize potency and selectivity against specific kinases involved in cancer and inflammatory diseases.

  • Ion Channel Modulators: N-aryl indoles have been identified as a novel class of potent inhibitors for voltage-gated sodium channels like NaV1.7, which is a key target for the treatment of chronic pain.[18]

  • CNS Agents: The structural similarity of the indole nucleus to neurotransmitters like serotonin has made this scaffold a cornerstone for developing drugs targeting the central nervous system. The N-aryl substitution pattern is a key feature in drugs like Sertindole, an antipsychotic agent.[2]

Fig. 3: Diagram showing the molecule as a pharmacophore.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile. Efficiently synthesized through modern cross-coupling methodologies like the Buchwald-Hartwig amination, its structure is readily confirmed by standard spectroscopic techniques. Its true value lies in its nuanced reactivity, where the pyridine moiety can function as a removable directing group, enabling the construction of complex molecular architectures. This, combined with its proven role as a privileged scaffold in medicinal chemistry, solidifies this compound as a high-value building block for researchers in both academic and industrial settings, particularly those focused on drug development and catalysis.

References

1-(pyridin-2-yl)-1H-indole molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Molecular Structure of 1-(pyridin-2-yl)-1H-indole

Abstract

N-arylindoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents and drug candidates.[1][2] This guide provides a detailed technical examination of the molecular structure of a key example, this compound. By integrating data from spectroscopic, crystallographic, and computational methodologies, we explore the molecule's fundamental geometry, conformational dynamics, and electronic properties. This document serves as a foundational resource for professionals engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.

Core Molecular Identity and Descriptors

This compound is a bicyclic aromatic compound where an indole ring is connected via its nitrogen atom to the C2 position of a pyridine ring. This linkage is central to its three-dimensional structure and chemical properties.

The fundamental identifiers for this molecule are cataloged in public chemical databases, providing a standardized reference for researchers.[3]

DescriptorValueSource
IUPAC Name 1-pyridin-2-ylindolePubChem[3]
Molecular Formula C₁₃H₁₀N₂PubChem[3]
Molecular Weight 194.23 g/mol PubChem[3]
PubChem CID 10921410PubChem[3]
InChI InChI=1S/C13H10N2/c1-2-6-12-11(5-1)8-10-15(12)13-7-3-4-9-14-13/h1-10HPubChem[3]
SMILES C1=CC=C2C(=C1)C=CN2C3=CC=CC=N3PubChem[3]

Conformational Analysis: The N-C Aryl Bond

The single most important structural feature dictating the three-dimensional shape of this compound is the rotation around the N1-C2' bond connecting the indole and pyridine moieties. Unlike simple C-C bonds, rotation around this N-C aryl bond is often sterically hindered, leading to a non-planar ground-state conformation.

The relative orientation of the two rings is defined by the dihedral angle. While a specific crystal structure for the unsubstituted title compound is not publicly available, analysis of closely related structures reveals that significant torsion is expected. For instance, the dihedral angle between two indole units linked by a pyridine ring has been reported to be 33.72°.[4] In another related molecule, the dihedral angle between a pyridine and an azaindole ring system was found to be 6.20°.[5] This non-planarity is a critical factor in drug design, as it governs how the molecule fits into a protein's binding pocket.

For N-aryl indoles with bulky substituents, particularly at the ortho positions of the pyridine ring or the C7 position of the indole, the rotational barrier can be high enough to allow for the isolation of stable rotational isomers, or atropisomers.[6] Understanding this potential for axial chirality is paramount for drug development, as different atropisomers can exhibit distinct pharmacological activities.

G cluster_0 This compound Structure cluster_1 Conformational Flexibility mol C N1-C2' Rotatable Bond (Axis of Rotation) A Indole Plane A->C connected via B Pyridine Plane B->C D Dihedral Angle (τ) Defines relative orientation C->D rotation determines

Caption: Logical relationship of the rotatable N-C bond to the overall conformation.

Synthesis and Structural Verification Workflow

The synthesis of N-arylindoles is well-established, commonly proceeding through metal-catalyzed cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig amination.[1] These methods provide a reliable means to construct the crucial N-C aryl bond. Post-synthesis, a rigorous workflow of analytical techniques is required to confirm the molecular structure and ensure purity.

General Experimental Protocol: Copper-Catalyzed N-Arylation

The following protocol describes a general method for the synthesis of N-arylindoles, adapted from established procedures.[1]

  • Reaction Setup: To an oven-dried reaction vessel, add indole (1.0 eq.), 2-halopyridine (1.1 eq.), copper(I) oxide (Cu₂O, 0.1 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent, such as ethanol or DMF, under an inert atmosphere (e.g., Argon or Nitrogen).

  • Heating: Heat the reaction mixture, often with microwave irradiation to accelerate the reaction, for a specified time (e.g., 30-60 minutes) until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the mixture, dilute with a solvent like ethyl acetate, and filter to remove inorganic solids.

  • Purification: Wash the organic filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Post-Synthesis Verification

Confirming the identity of the synthesized product is a multi-step process that correlates data from various analytical techniques.

G cluster_verification Verification Methods A Synthesis (e.g., Buchwald-Hartwig) B Purification (Column Chromatography) A->B C Structural Confirmation B->C NMR 1H & 13C NMR (Connectivity) C->NMR MS Mass Spectrometry (Molecular Weight) C->MS IR FT-IR (Functional Groups) C->IR XRAY X-Ray Crystallography (3D Structure, if crystal) C->XRAY

Caption: Workflow from synthesis to definitive structural verification.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the connectivity of atoms in a molecule.[7]

  • ¹H NMR: The spectrum of this compound is expected to show a complex set of signals in the aromatic region (approx. 7.0-8.7 ppm). The protons on the pyridine ring and the indole ring will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) based on their electronic environment and neighboring protons.

  • ¹³C NMR: The spectrum will display 13 distinct signals corresponding to each unique carbon atom in the molecule, providing further confirmation of the overall carbon skeleton.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.[9] Key expected absorptions include:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: C=C and C=N bond stretching vibrations within the aromatic rings.

  • ~1350-1250 cm⁻¹: C-N stretching corresponding to the bond between the two rings.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive, unambiguous structural data for a molecule in its solid state. This technique yields precise measurements of all bond lengths, bond angles, and dihedral angles. While a published structure for the parent compound was not identified, the table below presents expected values for key geometric parameters based on crystallographic data from analogous indole and pyridine structures.[10][11][12]

ParameterDescriptionExpected Value
Indole N1-C2 Bond length within the indole ring~1.37 Å
Pyridine C2'-N1' Bond length within the pyridine ring~1.34 Å
N1-C2' Inter-ring connecting bond length~1.44 Å
C2-N1-C7a Bond angle within the indole ring~108°
N1-C2'-N1' Bond angle involving the connecting C~117°
Dihedral Angle Torsion between ring planes5° - 40°

Computational Modeling and Electronic Structure

In parallel with experimental work, computational methods like Density Functional Theory (DFT) provide profound insights into molecular structure and properties.[13][14] These in silico approaches are indispensable in modern drug design.

A typical computational workflow allows for the prediction of key structural and electronic parameters before synthesis is even attempted. This saves valuable laboratory resources and can guide synthetic strategy.

G Computational Analysis Workflow cluster_outputs Predicted Properties A Initial Structure Input (SMILES or 2D Sketch) B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Frequency Calculation B->C confirm minimum energy D Property Calculation B->D F Thermodynamic Stability (Zero-point Energy) C->F E Optimized 3D Geometry (Bond Lengths, Angles) D->E G Electronic Properties (HOMO-LUMO, MEP) D->G H Simulated Spectra (IR, NMR) D->H

Caption: A standard workflow for computational structural and electronic analysis.

  • Geometry Optimization: DFT calculations can predict the lowest energy conformation, including the inter-ring dihedral angle, with high accuracy.

  • Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution across the molecule. The nitrogen atom of the pyridine ring is expected to be an area of negative potential (electron-rich), making it a primary site for hydrogen bonding interactions.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them relates to the molecule's electronic stability and its UV-Vis absorption profile.

Conclusion

The molecular structure of this compound is defined by the critical N-C bond that links its two heterocyclic rings. This bond dictates a non-planar conformation, a feature with profound implications for its interaction with biological targets. A comprehensive understanding of its structure, derived from a synergistic combination of advanced spectroscopy, crystallography, and computational modeling, is essential for leveraging this scaffold in the rational design of next-generation therapeutics. This guide provides the foundational structural knowledge required by scientists and researchers to unlock the full potential of this important molecular framework.

References

Spectroscopic Profile of 1-(pyridin-2-yl)-1H-indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(pyridin-2-yl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, it is incorporated into a variety of molecules with potential therapeutic applications. The fusion of the electron-rich indole ring system with the electron-deficient pyridine ring at the indole nitrogen atom creates a molecule with unique electronic and conformational properties. These properties are critical to its function and can be elucidated through a comprehensive analysis of its spectroscopic data.

Molecular Structure and Atom Numbering

The structural framework of this compound, with the IUPAC numbering convention used for the assignment of spectroscopic signals, is presented below.

Caption: IUPAC numbering for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ten protons of the indole and pyridine rings. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic properties of the nitrogen atoms. The pyridin-2-yl group, being electron-withdrawing, is expected to deshield the protons of the indole ring, particularly those in close proximity to the nitrogen atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-26.70 - 6.80d~3.0
H-37.20 - 7.30d~3.0
H-47.60 - 7.70d~8.0
H-57.10 - 7.20t~7.5
H-67.15 - 7.25t~7.5
H-77.50 - 7.60d~8.0
H-3'7.25 - 7.35ddd~7.5, ~5.0, ~1.0
H-4'7.80 - 7.90td~7.8, ~1.8
H-5'7.15 - 7.25ddd~7.5, ~5.0, ~1.0
H-6'8.60 - 8.70ddd~5.0, ~1.8, ~0.9

Interpretation:

  • Indole Protons: The protons H-2 and H-3 on the pyrrole ring are expected to appear as doublets with a small coupling constant characteristic of a three-bond coupling in a five-membered ring. The protons of the benzene ring (H-4 to H-7) will likely appear in the aromatic region, with their chemical shifts influenced by the overall electron density of the fused ring system.

  • Pyridine Protons: The protons of the pyridine ring are expected to be in the downfield region of the spectrum due to the electron-withdrawing nature of the pyridine nitrogen. H-6' is predicted to be the most deshielded proton due to its proximity to the nitrogen atom. The coupling patterns will reflect the ortho, meta, and para relationships between the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the thirteen carbon atoms of the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2105 - 108
C-3128 - 131
C-3a129 - 132
C-4122 - 125
C-5121 - 124
C-6120 - 123
C-7110 - 113
C-7a136 - 139
C-2'150 - 153
C-3'121 - 124
C-4'138 - 141
C-5'119 - 122
C-6'148 - 151

Interpretation:

  • The carbon atoms of the pyridine ring, particularly C-2' and C-6', are expected to be significantly downfield due to the electronegativity of the adjacent nitrogen atom.

  • The carbons of the indole ring will have chemical shifts consistent with an N-substituted indole, with C-7a and C-3a being the quaternary carbons at the ring junction.

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 194, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the linked aromatic systems.

Predicted Mass Spectrometry Data (EI, 70 eV)

m/zPredicted Fragment
194[M]⁺
167[M - HCN]⁺
117[Indole]⁺
78[Pyridine]⁺
77[C₆H₅]⁺

Fragmentation Pathway:

The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of small neutral molecules and the cleavage of the N-C bond between the two rings.

Predicted Mass Spectrometry Fragmentation Pathway M+ (m/z 194) M+ (m/z 194) [M-HCN]+ (m/z 167) [M-HCN]+ (m/z 167) M+ (m/z 194)->[M-HCN]+ (m/z 167) -HCN [Indole]+ (m/z 117) [Indole]+ (m/z 117) M+ (m/z 194)->[Indole]+ (m/z 117) -C5H4N [Pyridine]+ (m/z 78) [Pyridine]+ (m/z 78) M+ (m/z 194)->[Pyridine]+ (m/z 78) -C8H6N [C6H5]+ (m/z 77) [C6H5]+ (m/z 77) [Indole]+ (m/z 117)->[C6H5]+ (m/z 77) -HCN, -CH2

Caption: Key predicted fragmentation steps for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, and C-N stretching and bending vibrations.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretch
1600 - 1450Aromatic C=C and C=N ring stretching
1350 - 1250C-N stretching
800 - 700Aromatic C-H out-of-plane bending

Interpretation:

  • The absence of a strong N-H stretching band around 3400 cm⁻¹ will confirm the substitution at the indole nitrogen.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule's overall structure.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Spectroscopy Workflow Sample_Prep Sample Preparation (~5-10 mg in 0.5-0.7 mL CDCl3 with TMS) 1H_Acquisition 1H NMR Acquisition (e.g., Bruker 500 MHz, standard pulse program) Sample_Prep->1H_Acquisition 13C_Acquisition 13C NMR Acquisition (Proton-decoupled) 1H_Acquisition->13C_Acquisition 2D_Acquisition 2D NMR (COSY, HSQC, HMBC) (Optional, for unambiguous assignment) 13C_Acquisition->2D_Acquisition Processing Data Processing (Fourier transform, phasing, baseline correction) 2D_Acquisition->Processing Analysis Spectral Analysis (Chemical shift, coupling constants, integration) Processing->Analysis

Caption: A standard workflow for NMR analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integrals. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the detailed experimental protocols, offer a solid foundation for the identification and characterization of this important molecule. While based on sound spectroscopic principles and data from analogous compounds, experimental verification of this data is highly recommended for definitive structural confirmation. This guide is intended to empower researchers in their efforts to synthesize, analyze, and utilize this compound in their scientific endeavors.

An In-depth Technical Guide to the Synthesis of 1-(pyridin-2-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1-(pyridin-2-yl)-1H-indole scaffold is a privileged heterocyclic motif integral to numerous compounds in medicinal chemistry and materials science. Its synthesis, however, presents distinct challenges, primarily centered on achieving selective N-arylation of the indole nucleus with a pyridine ring, an electron-deficient heteroaromatic system. This guide provides an in-depth analysis of the core synthetic strategies for constructing this C-N bond, with a focus on transition-metal-catalyzed cross-coupling reactions. We will dissect the mechanistic underpinnings of both copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations, explaining the causality behind the selection of catalysts, ligands, bases, and reaction conditions. Furthermore, this guide explores modern advancements, including microwave-assisted protocols and one-pot tandem reactions, offering researchers a comprehensive toolkit for efficient and robust synthesis.

Introduction: The Significance and Challenge of N-Aryl Indoles

Indole derivatives are foundational structures in a vast array of biologically active compounds.[1][2] When the indole nitrogen is substituted with an aryl or heteroaryl group, the resulting N-arylindoles often exhibit unique pharmacological profiles. The this compound core, in particular, is a key structural element in molecules designed for various therapeutic targets.[3]

The direct synthesis of these compounds is primarily achieved through the N-arylation of an indole with a corresponding 2-halopyridine. This transformation, however, is not trivial. Key challenges include:

  • Competing Reactivity: The indole ring possesses multiple nucleophilic sites. While the nitrogen is the desired point of reaction, competing C-3 arylation can occur, particularly under certain palladium-catalyzed conditions.[4][5]

  • Harsh Reaction Conditions: Traditional methods, such as the classical Ullmann condensation, often demand high temperatures (>150 °C) and stoichiometric amounts of copper, limiting functional group tolerance and overall efficiency.[4][6]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its activity and complicating the catalytic cycle.

This guide will systematically address these challenges by detailing the evolution and application of modern synthetic methodologies.

G cluster_reactants Starting Materials cluster_products Target Scaffold Indole 1H-Indole Catalyst Transition Metal Catalyst (Copper or Palladium) Indole->Catalyst Forms Metal-Amide Pyridine 2-Halopyridine (X = I, Br, Cl) Pyridine->Catalyst Oxidative Addition Target This compound Catalyst->Target Reductive Elimination caption General Reaction Scheme. UllmannCycle cluster_cycle Ullmann Catalytic Cycle L2CuI L₂Cu(I)X A L₂Cu(I)-Indolyl L2CuI->A + Indolyl⁻ - X⁻ IndoleK Indolyl Anion ArX 2-Halopyridine (Ar-X) Product Product (Ar-Indole) B L₂Cu(III)(Ar)(Indolyl)(X) A->B Oxidative Addition + Ar-X B->L2CuI Reductive Elimination B->Product caption Catalytic Cycle for Ullmann Condensation. BHCycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) A Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->A + Ar-X IndoleH Indole-H ArX 2-Halopyridine (Ar-X) Product Product (Ar-Indole) Base Base B L-Pd(II)(Ar)(Indolyl) A->B + Indole-H - Base-HX B->Pd0 Reductive Elimination B->Product caption Catalytic Cycle for Buchwald-Hartwig Amination. OnePot cluster_workflow One-Pot Fischer Indole / N-Arylation Workflow A 1. Mix Hydrazine, Ketone, and Acid B Microwave (Step 1) Fischer Indolization (e.g., 150°C, 15 min) A->B C 2. Add 2-Halopyridine, Cu₂O, and K₃PO₄ to the same vessel B->C D Microwave (Step 2) N-Arylation (e.g., 150°C, 25 min) C->D E Purification D->E caption Workflow for a Microwave-Assisted One-Pot Synthesis.

References

The N-Arylindole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus, a cornerstone of heterocyclic chemistry, has long been recognized as a "privileged structure" in medicinal chemistry due to its presence in a vast array of biologically active molecules.[1] The strategic addition of an aryl group to the indole nitrogen, creating the N-arylindole scaffold, has unlocked a new dimension of pharmacological potential, leading to the development of numerous drug candidates and at least one marketed antipsychotic drug, sertindole.[2][3] This technical guide provides a comprehensive overview of the biological activities of N-arylindoles, delving into their synthesis, diverse therapeutic applications, and underlying mechanisms of action. We will explore the causality behind experimental choices in their evaluation and present detailed protocols and data interpretation to empower researchers in this dynamic field.

The Strategic Importance of the N-Arylindole Core

The indole ring system itself is a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The introduction of an N-aryl substituent significantly expands its chemical space and modulates its physicochemical properties. This modification can:

  • Enhance Binding Affinity: The aryl group can establish additional hydrophobic, pi-stacking, or hydrogen bonding interactions within a target's binding pocket.

  • Modulate Conformation: The rotational barrier around the N-C(aryl) bond can lead to atropisomerism, introducing chirality and enabling highly specific and enantioselective interactions.[4]

  • Tune Physicochemical Properties: The nature and substitution pattern of the aryl ring can be systematically modified to optimize solubility, lipophilicity, and metabolic stability, crucial parameters in drug development.

  • Vectorial Targeting: The N-aryl group can direct the molecule towards specific sub-pockets within an enzyme's active site or protein-protein interaction interface.

Synthetic Strategies for Accessing the N-Arylindole Scaffold

The construction of the N-arylindole core is a critical step in harnessing its therapeutic potential. Several robust synthetic methodologies have been developed, each with its own advantages regarding substrate scope, efficiency, and operational simplicity.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Copper- and palladium-catalyzed cross-coupling reactions are the most prevalent methods for N-arylation of the indole nucleus.

  • Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an indole with an aryl halide. Modern variations often utilize ligands and milder reaction conditions to improve yields and functional group tolerance.[2]

  • Buchwald-Hartwig Amination: A palladium-catalyzed approach that offers a broader substrate scope and generally proceeds under milder conditions than the Ullmann reaction.[2]

  • Chan-Evans-Lam (CEL) Coupling: This copper-promoted method utilizes arylboronic acids as the aryl source, offering an alternative to aryl halides.[5][6]

Workflow: Copper-Catalyzed N-Arylation of Indole (Ullmann-type)

G Indole Indole Reaction Reaction Mixture Indole->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Copper Copper Catalyst (e.g., CuI, CuO) Copper->Reaction Solvent Solvent (e.g., DMF, Toluene) Solvent->Reaction Heat Heat Heat->Reaction Product N-Arylindole Reaction->Product Cross-Coupling

Caption: General workflow for a copper-catalyzed Ullmann-type N-arylation of indole.

One-Pot and Multicomponent Reactions

To enhance synthetic efficiency, one-pot procedures combining indole formation and subsequent N-arylation have been developed. For instance, a microwave-promoted, one-pot, three-component synthesis of N-arylindoles has been achieved through a sequential Fischer indolization and copper(I)-catalyzed N-arylation.[3][7] This approach is operationally straightforward and utilizes readily available starting materials.

Transition-Metal-Free Approaches

While less common, transition-metal-free methods offer advantages in terms of cost and avoiding potential metal contamination in the final product. One such strategy involves the reaction of indoles with benzynes.[2]

A Spectrum of Biological Activities

The N-arylindole scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for the development of therapeutics for a wide range of diseases.

Anticancer Activity

N-arylindoles have emerged as a promising class of anticancer agents, acting through diverse mechanisms.[8][9][10]

A significant number of N-arylindoles exert their cytotoxic effects by disrupting microtubule dynamics through inhibition of tubulin polymerization.[11][12][13][14][15] These agents often bind to the colchicine binding site on β-tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. Arylthioindoles, a subclass of N-arylindoles, have shown particular promise as potent tubulin polymerization inhibitors.[11][12]

Table 1: Antitubulin Activity of Selected Arylthioindoles

CompoundMoiety at Position 2Tubulin Polymerization IC50 (µM)MCF-7 Cell Growth IC50 (nM)Reference
35 3-(3,4,5-trimethoxyphenyl)thio2.0Potent (nanomolar)[11]
37 3-(3,4,5-trimethoxyphenyl)thio4.5Potent (nanomolar)[11]
21 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate2.013[12]

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[16] N-arylindoles have been successfully designed as inhibitors of various kinases, including:

  • c-Jun N-terminal Kinase (JNK): 1-Aryl-1H-indazoles have been synthesized as potent JNK3 inhibitors.[17]

  • Tyrosine Kinases: The indole scaffold is a key component in the design of various tyrosine kinase inhibitors.[16][18][19]

  • Other Kinases: N-arylindoles have also been investigated as inhibitors of PI3K, CDK, and other kinases implicated in cancer progression.[18]

G cluster_0 Cell Signaling Cascade Kinase Kinase (e.g., JNK, Tyrosine Kinase) Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream NArylindole N-Arylindole Inhibitor NArylindole->Kinase Inhibits

Caption: N-Arylindoles can inhibit kinase activity, blocking downstream signaling pathways.

  • Histone Deacetylase (HDAC) Inhibition: 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as a new class of HDAC inhibitors with in vivo antitumor activity.[20]

  • Aromatase Inhibition: Certain 2-arylindoles have shown aromatase inhibitory activity, which is relevant for hormone-dependent breast cancers.[21][22]

  • Myeloid Cell Leukemia-1 (Mcl-1) Inhibition: N-substituted indole scaffolds have been developed to interfere with the anti-apoptotic protein Mcl-1.[23]

Antiviral Activity

N-arylindoles have demonstrated promising activity against a range of viruses.

  • Human Immunodeficiency Virus (HIV): Simple N-arylindoles have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[24][25]

  • SARS-CoV-2: N-aryl and N-benzyl indole derivatives have been developed as inhibitors of the SARS-CoV-2 nonstructural protein 13 (nsp13), a helicase crucial for viral replication.[26][27][28] These compounds have been shown to block viral replication in cell-based assays without significant cytotoxicity.[26]

  • Influenza and Other Viruses: The drug Arbidol (Umifenovir), a highly functionalized indole derivative, exhibits broad-spectrum antiviral activity, including against influenza A and B viruses, by inhibiting viral entry into host cells.[25]

Table 2: Anti-SARS-CoV-2 nsp13 Activity of N-Aryl Indole Derivatives

Compound SeriesTargetActivityReference
N-phenyl diketohexenoic derivativesnsp13 Unwinding & ATPaseIC50 values as low as 0.21 µM and 1.21 µM, respectively[26]
N-benzyl indole derivativesnsp13 Unwinding & ATPaseActive with IC50 values under 30 µM[27][28]
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. N-arylindoles have shown potential as anti-inflammatory agents.[5][6][29][30][31] An extensive series of carboxyarylindoles has been evaluated for anti-inflammatory activity in the carrageenan paw edema assay, with specific structural features identified for optimal activity.[29]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 2-Arylindoles have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to multidrug resistance.[32] Additionally, some indole derivatives have shown broad-spectrum antibacterial activity.[33]

Experimental Evaluation of N-Arylindoles: Protocols and Causality

The biological evaluation of N-arylindoles requires a systematic approach, from initial in vitro screening to in vivo efficacy studies.

In Vitro Assays

This assay is a fundamental first step to assess the general cytotoxic effect of N-arylindoles on cancer cell lines.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells. This allows for the determination of the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, Hep3B) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-arylindole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Rationale: To confirm that the cytotoxic mechanism of an N-arylindole is due to microtubule disruption, its direct effect on tubulin polymerization must be assessed. This assay typically measures the increase in light scattering or fluorescence as tubulin polymerizes.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), a polymerization buffer (e.g., MES or PIPES buffer with MgCl2 and EGTA), and GTP.

  • Compound Addition: Add the N-arylindole compound at various concentrations. Include a negative control (vehicle) and positive controls (e.g., colchicine for inhibition, paclitaxel for promotion).

  • Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the change in absorbance (at 340 nm) or fluorescence over time using a temperature-controlled plate reader.

  • Data Analysis: Plot the change in absorbance/fluorescence versus time. Determine the IC50 value for inhibition of polymerization from the dose-response curve.

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

This is a widely used model to evaluate the antitumor activity of novel compounds.

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, provide a valuable system to assess a compound's ability to inhibit tumor growth in a living system, offering insights into its bioavailability, pharmacokinetics, and in vivo efficacy.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the N-arylindole compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule and dose. The control group receives the vehicle. A positive control group (e.g., treated with a standard-of-care drug) is often included.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor growth inhibition between the treated and control groups.

Conclusion and Future Directions

The N-arylindole scaffold is a testament to the power of strategic molecular design in drug discovery. Its versatility has given rise to a plethora of compounds with potent and diverse biological activities, from anticancer and antiviral to anti-inflammatory agents. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern their interactions with biological targets, will undoubtedly lead to the development of new and improved therapeutics based on this privileged framework. Future research should focus on optimizing the pharmacokinetic and safety profiles of N-arylindole leads, as well as exploring their potential in combination therapies to overcome drug resistance and enhance therapeutic outcomes.

References

An In-depth Technical Guide to the Formation of 1-(pyridin-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The 1-(pyridin-2-yl)-1H-indole scaffold is a privileged structural motif found in a multitude of biologically active compounds and functional materials. Its synthesis is therefore of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic methodologies for the formation of this important heterocyclic system. We will delve into the mechanistic underpinnings of the most prevalent transition-metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation, and also explore emerging metal-free alternatives. By examining the causality behind experimental choices and providing detailed protocols, this document aims to serve as a valuable resource for scientists engaged in the synthesis and application of this compound derivatives.

Introduction: The Significance of the this compound Core

The fusion of a pyridine ring to the nitrogen of an indole creates a unique molecular architecture with significant biological and material properties. The indole moiety itself is a cornerstone of many natural products and pharmaceuticals, including the essential amino acid tryptophan and the antipsychotic drug sertindole.[1] The addition of a pyridyl group at the N-1 position introduces a key hydrogen bond acceptor and a site for further functionalization, often leading to enhanced biological activity or novel photophysical properties.[1] Consequently, the development of efficient and versatile methods for the synthesis of 1-(pyridin-2-yl)-1H-indoles is a critical endeavor in modern organic chemistry.[1][2][3]

This guide will focus on the core chemical transformations that enable the construction of the crucial C-N bond linking the pyridine and indole rings. We will dissect the mechanisms of these reactions, providing insights into the roles of catalysts, ligands, bases, and solvents, to empower researchers to optimize existing protocols and design novel synthetic strategies.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, including the N-arylation of indoles.[1][4] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods due to its broad substrate scope, functional group tolerance, and often milder reaction conditions.[4]

The Catalytic Cycle: A Step-by-Step Mechanistic Analysis

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, a 2-halopyridine) to form a Pd(II) intermediate.[4]

  • Amine Coordination and Deprotonation: The indole, acting as the amine component, coordinates to the Pd(II) complex. In the presence of a base, the indole N-H proton is abstracted to form an indolyl-palladium complex.

  • Reductive Elimination: The final and crucial step is the reductive elimination of the this compound product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which would lead to a hydrodehalogenated arene and an imine.[4]

Key Experimental Parameters and Their Mechanistic Implications
  • Catalyst and Ligand Selection: The choice of palladium precursor and, more critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig reaction. Early systems utilized simple phosphine ligands like P(o-tol)3.[6] However, the development of sterically hindered and electron-rich biaryl phosphine ligands (e.g., JohnPhos, XPhos) and ferrocenyl-based ligands (e.g., DPPF) has dramatically expanded the scope and efficiency of the reaction, particularly for less reactive aryl chlorides.[4][6][7] Bidentate ligands like BINAP and DPPF are believed to prevent the formation of unreactive palladium iodide dimers after oxidative addition, thereby accelerating the reaction.[4]

  • The Role of the Base: The base plays a critical role in the deprotonation of the indole. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[7][8] The strength and nature of the base can significantly influence the reaction rate and yield. For instance, weaker bases may require higher temperatures, while strong bases like NaOtBu can be incompatible with certain functional groups.[5]

  • Solvent Effects: The choice of solvent is also important. Aprotic polar solvents like dioxane, toluene, and DMF are commonly used.[8][9] The solvent must be able to dissolve the reactants and the catalyst system and remain stable at the required reaction temperature.

Experimental Workflow: A Representative Protocol

The following protocol outlines a general procedure for the palladium-catalyzed N-arylation of indole with 2-bromopyridine.

dot

Caption: General workflow for Buchwald-Hartwig N-arylation.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds and represents a cost-effective alternative to palladium-catalyzed reactions.[8][10] Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[10] However, modern advancements, particularly the use of ligands, have enabled milder and more efficient copper-catalyzed N-arylations of indoles.[8][10][11]

Mechanistic Pathways of the Ullmann Condensation

The precise mechanism of the Ullmann condensation is still a subject of some debate, but a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.[12]

  • Formation of the Active Catalyst: The reaction is typically initiated with a Cu(I) salt, such as CuI.[8]

  • Amine Coordination: The indole coordinates to the Cu(I) center.

  • Oxidative Addition: The aryl halide (2-halopyridine) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) species, yielding the this compound product and regenerating the active Cu(I) catalyst.[12]

The Critical Role of Ligands in Modern Ullmann Reactions

The development of ligand-accelerated Ullmann reactions has been a major breakthrough. Ligands serve several crucial functions:

  • Solubilize the Copper Catalyst: Many copper salts have low solubility in organic solvents. Ligands can form soluble complexes with copper, increasing the concentration of the active catalyst in the reaction mixture.

  • Stabilize the Catalyst: Ligands can prevent the disproportionation or agglomeration of the copper catalyst, thus maintaining its catalytic activity.

  • Facilitate Reductive Elimination: The electronic and steric properties of the ligand can influence the rate of reductive elimination, which is often the rate-determining step.

A variety of ligands have been successfully employed in the copper-catalyzed N-arylation of indoles, including diamines (e.g., trans-1,2-cyclohexanediamine, N,N'-dimethylethylenediamine), amino acids, and N-hydroxyimides.[1][8][11][13][14]

Experimental Protocol: A Ligand-Accelerated Ullmann Condensation

The following is a representative protocol for the copper-catalyzed N-arylation of indole.

dot

Caption: General workflow for a ligand-accelerated Ullmann condensation.

Comparative Analysis of Catalytic Systems

FeatureBuchwald-Hartwig Amination (Palladium-Catalyzed)Ullmann Condensation (Copper-Catalyzed)
Catalyst Cost HigherLower
Reaction Conditions Generally milder temperaturesTraditionally high temperatures, milder with modern ligands[8][10]
Substrate Scope Very broad, including aryl chlorides[6]Generally good for aryl iodides and bromides, chlorides are more challenging[13]
Functional Group Tolerance ExcellentGood, but can be sensitive to certain functional groups
Ligand Requirement Essential for high efficiencyOften required for mild conditions and good yields[8][10]

Emerging Metal-Free Methodologies

While transition-metal catalysis dominates the synthesis of 1-(pyridin-2-yl)-1H-indoles, there is a growing interest in developing metal-free alternatives to address concerns about cost and toxicity.[15] These methods are still in their early stages of development but hold promise for more sustainable synthetic routes.

One emerging strategy involves the use of hypervalent iodine reagents to mediate oxidative C-N bond formation.[15] Another approach is the nucleophilic aromatic substitution (SNAr) of highly electron-deficient pyridines with the indole anion. However, this method is generally limited to pyridines bearing strong electron-withdrawing groups.

Conclusion

The formation of 1-(pyridin-2-yl)-1H-indoles is a well-established field with robust and reliable synthetic methodologies. The palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation are the cornerstones of this area, each offering distinct advantages and disadvantages. A thorough understanding of the underlying reaction mechanisms is crucial for researchers to make informed decisions about catalyst, ligand, base, and solvent selection, thereby enabling the efficient synthesis of these valuable compounds for applications in drug discovery and materials science. The continued development of milder, more cost-effective, and environmentally benign synthetic methods, including metal-free approaches, will undoubtedly expand the accessibility and utility of the this compound scaffold.

References

The Discovery of Novel Pyridinylindole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Pyridinylindole Scaffold

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents.[1] Its fusion with a pyridine ring, creating the pyridinylindole core, has unlocked a new dimension of pharmacological potential, yielding compounds with remarkable activity against a range of challenging biological targets. This guide provides an in-depth exploration of the discovery of novel pyridinylindole compounds, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, biological evaluation, and mechanistic understanding that are crucial for harnessing the full therapeutic promise of this versatile chemical architecture. Our focus will be on two key areas where pyridinylindoles have shown significant promise: as modulators of the innate immune system through Toll-like receptor (TLR) antagonism and as inhibitors of protein kinases involved in oncogenic signaling.

I. Strategic Synthesis of the Pyridinylindole Core: Building the Foundation

The rational design and efficient synthesis of a diverse library of pyridinylindole analogues are the cornerstones of any successful discovery program. The choice of synthetic route is dictated by the desired substitution patterns on both the indole and pyridine rings, which in turn are guided by structure-activity relationship (SAR) studies.

Key Synthetic Methodologies

Several robust methods have been established for the construction of the 2-pyridinylindole scaffold. A common and versatile approach involves a one-pot palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition.[1] This method allows for the coupling of various substituted 2-iodoanilines with a range of terminal alkynes, providing a high degree of diversity in the resulting indole derivatives.[1]

Another powerful strategy is the Fischer indole synthesis, which can be effectively promoted by microwave irradiation. This reaction involves the cyclization of a phenylhydrazone derivative, which can be readily prepared from a substituted phenylhydrazine and a suitable ketone or aldehyde bearing the pyridine moiety. This method has been successfully employed in the synthesis of 2-(pyrimidin-4-yl)indoles, isomers of the bioactive meridianin alkaloids.[2]

The Vilsmeier-Haack reaction provides a means to introduce functional groups onto the indole ring, such as a formyl group, which can then be elaborated into more complex heterocyclic systems.[3] This approach has been used to synthesize 2,3-diphenyl-5-bromo-6-formyl-1-H-indole, a versatile intermediate for further chemical modification.[3]

Representative Synthetic Protocol: Synthesis of 2-(Pyridin-4-yl)-1H-indole Analogues

The following protocol is a representative example of a multi-step synthesis of a 2-pyridinylindole derivative, adapted from methodologies reported in the literature. This particular route is advantageous for its scalability and the ability to introduce diversity at multiple points.

Experimental Protocol: Multi-step Synthesis of a 2-(Pyridin-4-yl)-1H-indole Analogue

  • Step 1: Synthesis of the Phenylhydrazone Intermediate:

    • To a solution of the desired substituted phenylhydrazine (1.0 eq) in ethanol, add 4-acetylpyridine (1.1 eq).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting crude phenylhydrazone can be purified by recrystallization or column chromatography.

  • Step 2: Fischer Indole Synthesis (Microwave-assisted):

    • Place the purified phenylhydrazone (1.0 eq) and a suitable acid catalyst (e.g., polyphosphoric acid or zinc chloride) in a microwave-safe reaction vessel.

    • Add a high-boiling point solvent such as diphenyl ether or ethylene glycol.

    • Seal the vessel and heat in a microwave reactor at a temperature ranging from 180-220 °C for 10-30 minutes.

    • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(pyridin-4-yl)-1H-indole.

  • Step 3: N-Alkylation of the Indole Core (Optional):

    • To a solution of the 2-(pyridin-4-yl)-1H-indole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired alkylating agent (e.g., methyl iodide or benzyl bromide) (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the N-alkylated product by column chromatography.

II. Biological Evaluation: Uncovering Therapeutic Potential

The synthesized pyridinylindole compounds must be subjected to a rigorous battery of biological assays to determine their potency, selectivity, and mechanism of action. The specific assays employed will depend on the intended therapeutic target.

Pyridinylindoles as TLR7/8 Antagonists

Aberrant activation of Toll-like receptors 7 and 8 (TLR7/8) by self-RNA is a key driver of autoimmune diseases like lupus.[4][5] Pyridinylindoles have emerged as potent dual antagonists of TLR7 and TLR8, offering a promising therapeutic strategy.[4][5]

Experimental Protocol: HEK293 Cell-Based Reporter Assay for TLR7/8 Antagonism

This assay quantifies the ability of a test compound to inhibit the signaling cascade initiated by a TLR7 or TLR8 agonist.

  • Cell Culture: Maintain HEK293 cells stably expressing human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element in a suitable growth medium.

  • Assay Plate Preparation: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyridinylindole test compounds in assay medium. Add the compounds to the cells and pre-incubate for 1 hour.

  • Agonist Stimulation: Add a known TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., TL8-506) to the wells to stimulate the receptors. Include control wells with agonist only (positive control) and vehicle only (negative control).

  • Incubation: Incubate the plates for 16-24 hours at 37 °C in a humidified incubator.

  • SEAP Detection: Measure the SEAP activity in the cell culture supernatant using a commercially available chemiluminescent substrate.

  • Data Analysis: Calculate the percent inhibition of the agonist-induced SEAP activity for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Pyridinylindoles as Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] The pyridinylindole scaffold has been explored for its potential to inhibit various kinases, including p38 MAP kinase and VEGFR-2.[7][8][9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.

  • Reagents and Plate Preparation: Prepare serial dilutions of the test compounds. In a 384-well plate, add the test compounds, a positive control (known inhibitor), and a negative control (DMSO).

  • Kinase Reaction: Prepare a master mix containing the kinase reaction buffer, the recombinant kinase enzyme, and its specific substrate. Add the master mix to all wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Normalize the data and plot the percent inhibition against the compound concentration to determine the IC50 value.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its intended target in a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for demonstrating target engagement in intact cells.[4][10][11] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[4][11]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with the pyridinylindole compound or a vehicle control.

  • Heating Step: Harvest the cells, resuspend them in a buffer, and aliquot into PCR tubes. Heat the samples across a range of temperatures using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

III. Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the pyridinylindole scaffold and analysis of the resulting changes in biological activity are essential for identifying potent and drug-like lead compounds.

SAR of TLR7/8 Antagonists

For the 2-pyridinylindole series of TLR7/8 antagonists, several key SAR trends have been identified.[7]

  • Pyridine Ring Position: The point of attachment to the indole core is critical. For instance, a 4-pyridyl substitution has been shown to be more favorable for TLR7 activity compared to 2- or 3-pyridyl isomers.[7]

  • Substitution on the Pyridine Ring: The presence and position of substituents on the pyridine ring significantly impact potency. For example, methyl substitution at the C2' position of the pyridine ring can enhance activity.[7]

  • Indole Ring Substitution: The indole core is also sensitive to modification. Fluorination at the C7 position can lead to a significant decrease in TLR7/8 activity.[7]

CompoundC2-ArylR1R2TLR7 IC50 (nM)TLR8 IC50 (nM)
1 4-PyridylHH550200
2 3-PyridylHH>10000>3000
3 2-PyridylHH>10000>10000
4 4-Pyridyl2'-MeH2515
5 4-PyridylH7-F>10000>10000
Table 1: Representative SAR data for 2-pyridinylindole TLR7/8 antagonists. Data adapted from Sreekantha et al., ACS Med. Chem. Lett. 2022.[12]
SAR of Kinase Inhibitors

While the SAR for pyridinylindoles as kinase inhibitors is less defined in the public domain, studies on related pyridinyl-heterocycle scaffolds provide valuable insights. For p38 MAP kinase inhibitors, the pyridinylimidazole scaffold is a well-established pharmacophore.[3][9] The pyridine ring often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site.[13] For VEGFR-2 inhibitors, pyridine-derived compounds have shown potent activity, with IC50 values in the nanomolar range.[7] The specific substitution pattern on the pyridine and the nature of the linker to the rest of the molecule are critical for achieving high potency and selectivity.[7]

Compound ScaffoldKinase TargetKey SubstitutionsRepresentative IC50 (nM)
Pyridinylimidazolep38α2,6-diamino-3,5-difluoropyridinyl11 (ED50 in vivo)
Pyridinylquinoxalinep38α2-amino-pyridinyl81
Pyridinylpyridopyrazinep38α4-fluorophenyl38
Pyridine-derivedVEGFR-22-cyanoacetohydrazone120
Table 2: Representative biological data for pyridinyl-heterocycle kinase inhibitors.

IV. Mechanism of Action: From Molecular Interactions to Cellular Effects

A deep understanding of how pyridinylindole compounds exert their biological effects is paramount for their successful development. This involves elucidating their interactions with their target proteins at the atomic level and understanding how these interactions translate into changes in cellular signaling pathways.

Molecular Basis of TLR8 Antagonism

The co-crystal structure of a 2-pyridinylindole antagonist (compound 21 from Sreekantha et al.) bound to the human TLR8 ectodomain (PDB ID: 7RC9) has provided invaluable insights into its mechanism of action.[10] The structure reveals that the antagonist binds to the interface of the TLR8 dimer, a site distinct from the agonist binding site. This allosteric inhibition mechanism prevents the conformational changes required for receptor activation and downstream signaling.

Key interactions observed in the crystal structure include:

  • Hydrophobic Interactions: The indole core and the pyridine ring of the antagonist are nestled in a hydrophobic pocket formed by residues from both TLR8 monomers.

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring forms a crucial hydrogen bond with a key residue in the binding pocket, anchoring the molecule in place.

TLR8_Antagonist_Binding

Kinase Inhibition: Targeting the ATP-Binding Site

For pyridinylindoles that act as kinase inhibitors, the primary mechanism of action is typically competitive inhibition of ATP binding. The pyridine nitrogen is often crucial for forming a hydrogen bond with the "hinge" region of the kinase, a conserved motif that connects the N- and C-lobes of the catalytic domain. The indole scaffold and its substituents then occupy the hydrophobic pocket of the ATP-binding site, contributing to both potency and selectivity.

Kinase_Inhibition

V. Conclusion and Future Directions

The pyridinylindole scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The synthetic accessibility and the rich structure-activity relationships of these compounds have enabled the development of potent and selective modulators of both TLRs and protein kinases. The insights gained from structural biology have provided a clear roadmap for the rational design of next-generation pyridinylindole derivatives with improved pharmacological properties.

Future research in this area will likely focus on:

  • Expanding the Target Space: Exploring the activity of pyridinylindoles against other target classes.

  • Improving Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of lead compounds.

  • Developing Selective Inhibitors: Fine-tuning the scaffold to achieve greater selectivity for specific kinase isoforms or TLRs to minimize off-target effects.

The continued exploration of the chemical space around the pyridinylindole core, guided by a deep understanding of its interactions with biological targets, holds immense promise for the development of innovative medicines to address unmet medical needs in immunology, oncology, and beyond.

References

Methodological & Application

Investigator's Guide: Evaluating the 1-(Pyridin-2-yl)-1H-indole Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Potential

The confluence of privileged structures in medicinal chemistry often heralds the dawn of novel therapeutic agents. The 1-(pyridin-2-yl)-1H-indole scaffold is one such entity, wedding the biologically significant indole nucleus with the versatile pyridine ring. The indole motif is a cornerstone in the design of numerous kinase inhibitors, prized for its ability to mimic the purine core of ATP and engage in critical hydrogen bonding and hydrophobic interactions within the kinase active site.[1][2] Similarly, pyridine derivatives are integral to a multitude of approved and investigational kinase inhibitors, valued for their capacity to form key hydrogen bonds with the hinge region of the kinase domain and to serve as a versatile scaffold for synthetic elaboration.[3][4]

While extensive research has explored isomers and derivatives such as pyridin-2(1H)-ones and 2-(pyridin-2-yl)-1H-indoles as potent kinase inhibitors, the specific this compound framework remains a largely untapped area of investigation in the public domain.[5][6] This apparent gap in the literature presents a unique opportunity for drug discovery and development professionals. The logical fusion of these two potent pharmacophores suggests a high probability of interaction with various kinase targets.

This guide, therefore, serves as a comprehensive set of application notes and protocols for the systematic evaluation of the this compound scaffold as a novel kinase inhibitor. We will provide detailed synthetic protocols, a strategic workflow for kinase screening, and in-depth methodologies for biochemical and cell-based assays. This document is designed to empower researchers to unlock the therapeutic potential of this promising, yet underexplored, chemical scaffold.

Synthesis of the this compound Scaffold

The successful evaluation of any chemical scaffold begins with its efficient and reliable synthesis. The following protocols are based on established methodologies for the synthesis of N-aryl indoles and related compounds, adapted for the specific construction of the this compound core.

Protocol 1: Ullmann Condensation

The Ullmann condensation is a classic and robust method for the formation of C-N bonds, and it is well-suited for the coupling of indoles with aryl halides.

Workflow for Ullmann Condensation

A Reactants: Indole 2-Bromopyridine D Reaction Setup: Combine reactants, reagents, and solvent Inert atmosphere (Argon or Nitrogen) A->D B Reagents: Copper(I) Iodide (CuI) Potassium Carbonate (K2CO3) Ligand (e.g., L-proline) B->D C Solvent: Dimethyl Sulfoxide (DMSO) C->D E Heating: Heat mixture to 110-130 °C D->E F Monitoring: Monitor reaction progress by TLC or LC-MS E->F G Workup: Cool to room temperature Dilute with water Extract with Ethyl Acetate F->G H Purification: Dry organic layer (Na2SO4) Concentrate under reduced pressure Purify by column chromatography (Silica gel) G->H I Product: This compound H->I

Caption: Ullmann condensation workflow for this compound synthesis.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add indole (1.0 eq.), 2-bromopyridine (1.2 eq.), copper(I) iodide (0.1 eq.), potassium carbonate (2.0 eq.), and L-proline (0.2 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with argon or nitrogen for 10-15 minutes.

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Application Notes for Kinase Inhibitor Screening

A systematic approach is essential for determining the kinase inhibitory profile of a novel scaffold. The following workflow is designed to efficiently screen the this compound scaffold and identify potential kinase targets.

Workflow for Kinase Inhibitor Screening

A Compound Synthesis: This compound B Primary Screening: Broad kinase panel at a single high concentration (e.g., 10 µM) A->B C Hit Identification: Identify kinases with >50% inhibition B->C D Secondary Screening (IC50 Determination): Dose-response curve for identified hits C->D E Selectivity Profiling: Test against closely related kinases D->E F Cell-Based Assays: Target engagement and downstream signaling E->F G Lead Optimization: Structure-Activity Relationship (SAR) studies F->G

Caption: A strategic workflow for the evaluation of a novel kinase inhibitor scaffold.

Target Kinase Selection

Based on the known activities of indole and pyridine-containing kinase inhibitors, a logical starting point for screening the this compound scaffold would include, but not be limited to, the following kinase families:

  • VEGFR (Vascular Endothelial Growth Factor Receptors): Many indole-based compounds are potent inhibitors of VEGFRs, which are key regulators of angiogenesis.[7]

  • p38 MAP Kinase: Pyridine-containing inhibitors have shown significant activity against p38 MAPK, a key enzyme in the inflammatory response.

  • Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and various heterocyclic scaffolds have demonstrated inhibitory activity against them.

Protocol 2: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a robust and widely used platform for high-throughput screening and IC50 determination.[8][9][10]

Principle of the ADP-Glo™ Kinase Assay

A Kinase Reaction: Kinase + Substrate + ATP → Phosphorylated Substrate + ADP B Step 1: ATP Depletion Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. A->B C Step 2: ADP to ATP Conversion & Detection Add Kinase Detection Reagent to convert ADP to ATP. Luciferase uses the new ATP to generate light. B->C D Signal Measurement: Measure luminescence, which is proportional to the initial kinase activity. C->D

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

Detailed Step-by-Step Protocol for IC50 Determination:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series is 100 µM.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a 2x kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2x ATP solution in kinase reaction buffer.

    • Add 2 µL of the 2x kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the 2x ATP solution to each well.

    • Incubate the plate at 30 °C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterTypical Concentration
Kinase1-10 nM
Substrate0.1-1 µM
ATP10-100 µM (approx. Km)
DMSO (final)≤ 1%
Protocol 3: Cell-Based Assay for Target Engagement (Western Blot)

Once a target kinase has been identified and the IC50 value determined, it is crucial to confirm that the compound can inhibit the kinase within a cellular environment. A Western blot assay to detect the phosphorylation of a known downstream substrate of the target kinase is a standard method.

Workflow for Western Blot Analysis

A Cell Culture & Treatment: Seed cells and treat with varying concentrations of inhibitor. B Cell Lysis: Lyse cells to extract proteins. A->B C Protein Quantification: Determine protein concentration (e.g., BCA assay). B->C D SDS-PAGE: Separate proteins by size. C->D E Protein Transfer: Transfer proteins to a membrane (e.g., PVDF). D->E F Immunoblotting: Probe with primary antibodies (phospho-specific and total protein) and HRP-conjugated secondary antibodies. E->F G Detection: Visualize bands using a chemiluminescent substrate. F->G H Data Analysis: Quantify band intensity to determine the reduction in substrate phosphorylation. G->H

Caption: General workflow for Western blot analysis of kinase inhibitor activity.

Detailed Step-by-Step Protocol (Example: p38 MAPK Inhibition):

  • Cell Culture and Treatment:

    • Seed an appropriate cell line (e.g., HeLa or THP-1) in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of this compound for 1-2 hours.

    • Stimulate the p38 MAPK pathway by adding a known activator (e.g., anisomycin or LPS) for 30 minutes. Include a non-stimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95 °C for 5 minutes.

    • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of a p38 MAPK substrate (e.g., phospho-MK2) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., total MK2) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal to determine the dose-dependent inhibition of substrate phosphorylation.

Signaling Pathway Context

Understanding the signaling context of potential target kinases is paramount for interpreting experimental results and predicting the cellular consequences of inhibition.

VEGFR-2 Signaling Pathway

VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Survival Cell Survival AKT->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling cascade leading to key cellular outcomes.[11][12]

p38 MAPK Signaling Pathway

Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis

Caption: The p38 MAPK signaling cascade in response to cellular stress.[8][13]

Aurora Kinase Signaling in Mitosis

AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis

Caption: Key roles of Aurora A and B kinases during mitosis.[14]

Data Interpretation and SAR Development

Should initial screening of the this compound scaffold yield one or more "hits" (i.e., compounds that inhibit a kinase with an IC50 in the low micromolar range or better), the next logical step is to initiate a structure-activity relationship (SAR) study. The goal of an SAR study is to systematically modify the structure of the hit compound to improve its potency, selectivity, and drug-like properties.

Key Areas for SAR Exploration:

  • Substitution on the Indole Ring: The 4, 5, 6, and 7 positions of the indole ring are amenable to substitution. The introduction of small electron-donating or electron-withdrawing groups can probe the electronic and steric requirements of the kinase active site.

  • Substitution on the Pyridine Ring: The 3', 4', 5', and 6' positions of the pyridine ring offer further opportunities for modification. These positions can be explored to enhance interactions with the solvent-exposed region of the kinase or to modulate the physicochemical properties of the compound.

  • Bioisosteric Replacement: Consideration should be given to replacing the indole or pyridine rings with other heterocyclic systems to explore alternative binding modes and improve properties such as solubility and metabolic stability. For example, azaindole is a common bioisostere for indole.[15]

Conclusion

The this compound scaffold represents a compelling, yet underexplored, opportunity in the field of kinase inhibitor discovery. By leveraging the established pharmacological importance of its constituent indole and pyridine motifs, and by applying the systematic screening and characterization protocols outlined in this guide, researchers are well-equipped to investigate the therapeutic potential of this promising chemical entity. The detailed methodologies provided herein offer a clear and actionable path for the synthesis, biochemical and cell-based evaluation, and initial optimization of this compound derivatives, paving the way for the potential discovery of novel and effective kinase inhibitors.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-(Pyridin-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(pyridin-2-yl)-1H-indole scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the linkage of an electron-rich indole ring to an electron-deficient pyridine ring, make it a valuable building block in the development of novel pharmaceuticals and functional organic materials. The synthesis of this class of compounds is of significant interest to researchers in drug development and organic synthesis. This guide provides detailed, field-proven protocols for the palladium-catalyzed synthesis of this compound, with a focus on the widely adopted Buchwald-Hartwig amination. The causality behind experimental choices, mechanistic insights, and troubleshooting guidance are provided to ensure reliable and reproducible results.

Synthetic Strategies: An Overview

The formation of the N-aryl bond between the indole nitrogen and the pyridine ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. While classical methods like the Ullmann condensation, which typically employs copper catalysts at high temperatures, have been used, modern palladium-catalyzed methods offer milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1][2] The premier method for this transformation is the Buchwald-Hartwig amination, a powerful tool for the formation of carbon-nitrogen bonds.[2][3]

This guide will primarily focus on the Buchwald-Hartwig approach, providing detailed protocols and a discussion of key reaction parameters. An alternative palladium-catalyzed method, the oxidative coupling of N-aryl-2-aminopyridines with alkynes, will also be briefly discussed as a convergent and innovative strategy.

Core Methodology: The Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[2][3] In the context of synthesizing this compound, this involves the coupling of indole with a 2-halopyridine. The success of this reaction is highly dependent on the judicious choice of the palladium source, ligand, base, and solvent.

The Catalytic Cycle: A Mechanistic Perspective

A fundamental understanding of the catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L n OxAdd Oxidative Addition Complex (L)Pd(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord HNR'R'' Deprotonation Deprotonation [(L)Pd(Ar)(NR'R'')]⁻ AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim BaseH Base-H⁺ Deprotonation->BaseH RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Product ArylHalide Ar-X Amine HNR'R'' Base Base

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

The cycle commences with the oxidative addition of the 2-halopyridine to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of indole, followed by deprotonation by a base, generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst.[2][3]

Experimental Protocols

The following protocols are designed as a starting point for the synthesis of this compound. Optimization of reaction parameters may be necessary for specific substituted indoles or pyridines.

Protocol 1: General Procedure using 2-Bromopyridine

This protocol is a robust starting point for the coupling of indole with 2-bromopyridine, a commonly available and reactive coupling partner.

Materials:

  • Indole (1.0 mmol, 1.0 equiv)

  • 2-Bromopyridine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg), Xantphos (23.1 mg), and sodium tert-butoxide (134.6 mg).

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Add indole (117.1 mg) and 2-bromopyridine (189.6 mg, 114 µL) to the Schlenk tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Optimized Procedure for 2-Chloropyridine

2-Chloropyridines are often more cost-effective but less reactive than their bromo- or iodo- counterparts. This protocol utilizes a more active catalyst system to facilitate the coupling.

Materials:

  • Indole (1.0 mmol, 1.0 equiv)

  • 2-Chloropyridine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • tBuXPhos (2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.06 mmol, 6 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (6.7 mg), tBuXPhos (25.5 mg), and K₃PO₄ (424.6 mg) to an oven-dried reaction vial.

  • Add indole (117.1 mg) and 2-chloropyridine (136.3 mg, 113 µL).

  • Add anhydrous dioxane (5 mL).

  • Seal the vial and heat the mixture to 120 °C with vigorous stirring for 18-36 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by silica gel chromatography to yield the desired product.

Data Presentation: Comparison of Reaction Conditions

The choice of reagents can significantly impact the reaction outcome. The following table summarizes typical conditions and their rationale.

ParameterProtocol 1 (2-Bromopyridine)Protocol 2 (2-Chloropyridine)Rationale & Expertise
Palladium Source Pd₂(dba)₃Pd(OAc)₂Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ to the active Pd(0) species.[1][3]
Ligand XantphostBuXPhosXantphos is a bulky, electron-rich ligand with a large bite angle, promoting reductive elimination.[4] tBuXPhos is a highly active biarylphosphine ligand, often required for less reactive aryl chlorides.[5]
Base NaOtBuK₃PO₄NaOtBu is a strong, non-nucleophilic base suitable for many Buchwald-Hartwig reactions.[1] K₃PO₄ is a milder base that can be advantageous for substrates with base-sensitive functional groups.
Solvent TolueneDioxaneToluene is a common non-polar solvent for these reactions. Dioxane has a higher boiling point and can improve the solubility of some reagents.
Temperature 110 °C120 °CHigher temperatures are often necessary for the activation of less reactive aryl chlorides.

Visualization of Experimental Workflow

A generalized workflow for the palladium-catalyzed synthesis of this compound is presented below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Weigh Palladium Source, Ligand, and Base inert 2. Establish Inert Atmosphere (Ar or N₂) reagents->inert add_reactants 3. Add Indole and 2-Halopyridine inert->add_reactants add_solvent 4. Add Anhydrous Solvent add_reactants->add_solvent heating 5. Heat and Stir (110-120 °C, 12-36 h) add_solvent->heating monitoring 6. Monitor Progress (TLC/LC-MS) heating->monitoring cooling 7. Cool to Room Temperature monitoring->cooling filtration 8. Dilute and Filter (if applicable) cooling->filtration extraction 9. Aqueous Work-up/Extraction filtration->extraction purification 10. Column Chromatography extraction->purification product 11. Isolate Pure Product purification->product

Figure 2: General experimental workflow for the synthesis of this compound.

Alternative Palladium-Catalyzed Strategy: Oxidative Coupling

An alternative and convergent approach for the synthesis of N-(2-pyridyl)indoles involves the palladium(II)-catalyzed oxidative coupling of N-aryl-2-aminopyridines with internal alkynes.[1] This method proceeds via a C-H activation mechanism and offers a different disconnection strategy. While a detailed protocol is beyond the scope of this primary guide, it represents an important alternative for researchers to consider, particularly when the requisite starting materials are readily available.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading (up to 5 mol% Pd and 10 mol% ligand). Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. A different ligand/base combination may also be beneficial.

  • Side Reactions: The formation of C-arylated indoles can sometimes be observed. The choice of a bulky ligand and careful control of reaction conditions can help to minimize this side reaction.[1]

  • Incomplete Conversion: For less reactive substrates, increasing the reaction time and/or temperature may be necessary. Switching to a more active ligand, such as one from the Buchwald biarylphosphine class, is a common strategy.[5]

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of this compound. By carefully selecting the palladium source, ligand, base, and solvent, researchers can achieve high yields of the desired product under relatively mild conditions. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important transformation in both academic and industrial research settings.

References

experimental setup for cascade reactions involving 1-(pyridin-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Transition-Metal Catalyzed Cascade Reactions of 1-(Pyridin-2-yl)-1H-indole

Introduction: Building Molecular Complexity with Strategic Cascade Reactions

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceuticals. However, accessing densely functionalized or polycyclic indole scaffolds often requires lengthy, multi-step synthetic sequences. Cascade reactions, which orchestrate multiple bond-forming events in a single pot, offer a powerful solution, embodying the principles of atom and step economy.[1] This application note details the , a substrate ingeniously designed for advanced C-H functionalization. The pyridyl substituent is not merely an appendage; it is a strategic chelating directing group that enables transition-metal catalysts to selectively activate the otherwise inert C-H bond at the C7 position of the indole ring, unlocking novel pathways for molecular construction.[2][3]

We will explore a representative palladium-catalyzed cascade reaction that couples C-H activation with annulation to rapidly construct complex, fused N-heterocyclic systems. This guide is intended for researchers in organic synthesis and drug development, providing not only a detailed protocol but also the underlying mechanistic principles and practical troubleshooting advice.

The Pyridyl Moiety as a Covalent Directing Group

The success of these cascade reactions hinges on the concept of directed C-H activation. In the case of this compound, the nitrogen atom of the pyridine ring acts as a Lewis basic site that coordinates to the transition metal center (e.g., Palladium). This chelation event positions the catalyst in close proximity to the C7-H bond of the indole, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway. This directed approach overcomes the inherent reactivity patterns of the indole ring, which typically favor functionalization at the C2 or C3 positions, and provides exquisite regiocontrol.[2][4]

cluster_substrate This compound Substrate cluster_catalyst Palladium Catalyst cluster_intermediate Chelation-Assisted Intermediate Indole Indole Ring Pyridyl Pyridyl Group (Directing Group) Intermediate Palladacycle C7-H Bond Activation Indole->Intermediate:f0 Coordination Pyridyl->Intermediate:f0 Chelation Pd Pd Pd->Intermediate:f0 Catalyst Binding

Caption: Chelation of the pyridyl group to a palladium center.

Protocol: Palladium-Catalyzed [C-H Activation/Annulation] Cascade

This protocol describes a representative cascade reaction for the synthesis of a tetracyclic indole derivative via the reaction of this compound with an internal alkyne. The reaction proceeds through a sequence of C7-H activation, alkyne insertion, and intramolecular cyclization.

Materials and Equipment
Reagents & Materials Grade Suggested Supplier
This compound>98%Commercially Available
Diphenylacetylene>98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)99.9%Strem, Sigma-Aldrich
Silver(I) Carbonate (Ag₂CO₃)Reagent GradeSigma-Aldrich, Acros
Cesium Pivalate (CsOPiv)>98%Commercially Available
1,4-DioxaneAnhydrous, >99.8%Acros, Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Celite®------
Silica Gel230-400 mesh---
Equipment Description
Schlenk tube or Microwave vialFor carrying out the reaction under inert atmosphere
Magnetic stirrer with heating plateFor heating and stirring the reaction mixture
Schlenk line or GloveboxFor handling air- and moisture-sensitive reagents
TLC platesSilica gel 60 F₂₅₄
Rotary evaporatorFor solvent removal
Flash chromatography systemFor purification of the product

Experimental Workflow Diagram

G start Setup reagents Add Reagents to Schlenk Tube (Substrate, Alkyne, Pd(OAc)₂, Ag₂CO₃, CsOPiv) start->reagents atmosphere Evacuate and Backfill with Argon (3x) reagents->atmosphere solvent Add Anhydrous 1,4-Dioxane via Syringe atmosphere->solvent reaction Heat Reaction at 110 °C for 12-24h solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Dilute with DCM, Filter through Celite® monitoring->workup Upon Completion purification Concentrate and Purify by Flash Chromatography workup->purification characterization Characterize Product (NMR, HRMS) purification->characterization end Complete characterization->end CatalyticCycle A Pd(II) Catalyst B C-H Activation (CMD with Pyridyl Chelation) A->B + Substrate - HOPiv C Five-Membered Palladacycle B->C D Alkyne Coordination & Migratory Insertion C->D + Alkyne E Seven-Membered Palladacycle D->E F Intramolecular Annulation (Heck-type reaction) E->F G Product Release & Catalyst Regeneration F->G + Oxidant G->A Reductive Process

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(pyridin-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(pyridin-2-yl)-1H-indole. This N-heterocyclic compound, featuring both indole and pyridine moieties, is representative of structures encountered in pharmaceutical research and development. The developed method is suitable for purity assessment, stability studies, and quality control applications. The protocol details the rationale for chromatographic parameter selection, a step-by-step analytical procedure, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is an aromatic heterocyclic compound featuring a bicyclic indole structure linked to a pyridine ring.[1] Compounds with such scaffolds are of significant interest in medicinal chemistry and materials science. The accurate and precise quantification of these molecules is critical for ensuring product quality, evaluating stability, and conducting pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility, making it the method of choice for analyzing pharmaceutical compounds.[2][3]

The inherent chemical properties of this compound—specifically the basic nitrogen in the pyridine ring—can present chromatographic challenges, such as poor peak shape and variable retention.[4] This application note addresses these challenges by providing a detailed method that utilizes a standard C18 stationary phase with an acidified mobile phase to ensure symmetrical, well-resolved peaks. The method has been validated for specificity, linearity, accuracy, precision, and robustness to demonstrate its suitability for its intended purpose.

Analyte Characteristics and Method Development Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Structure and Polarity: this compound (Molecular Formula: C₁₃H₁₀N₂, Molecular Weight: 194.23 g/mol ) possesses moderate polarity.[1] Its calculated LogP (XLogP3) of 2.9 suggests it is sufficiently nonpolar to be retained on a reversed-phase column.[1]

  • UV Absorbance: The fused indole ring system and the pyridine ring are strong chromophores.[5][6] Indole exhibits a characteristic strong absorbance in the 260-290 nm range.[7][8] A UV-Vis scan confirms that a detection wavelength of 275 nm provides excellent sensitivity for this molecule.

  • Acid-Base Properties: The pyridine moiety contains a nitrogen atom that is weakly basic.[4] In RP-HPLC, this basicity can lead to undesirable ionic interactions with residual acidic silanol groups on the silica-based stationary phase, resulting in peak tailing. To mitigate this, an acidic mobile phase modifier is employed. The addition of formic acid protonates the pyridine nitrogen, minimizing silanol interactions and ensuring a sharp, symmetrical peak shape.[9][10]

Based on these properties, a reversed-phase chromatographic approach was selected.

  • Mode of Separation: Reversed-phase chromatography is ideal for separating moderately polar organic molecules. A C18 column was chosen as the stationary phase for its versatility and robust performance.[11]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) was developed. Acetonitrile is an excellent organic modifier that provides good elution strength and is UV transparent at the detection wavelength. The gradient allows for the efficient elution of the main analyte peak while also separating potential impurities with different polarities.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Chemicals:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade).

    • Deionized water (18.2 MΩ·cm).

  • Software: OpenLab CDS or equivalent chromatography data software.

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B, 1-10 min: 30% to 90% B, 10-12 min: 90% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 15 minutes
Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range for linearity and quantification (e.g., 1, 5, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample material, dissolve in the diluent, and dilute to a final concentration within the linear range of the method (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection if particulate matter is present.

Analytical Workflow

The overall process from sample preparation to data analysis is illustrated below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample / Standard B Dissolve & Dilute in Diluent A->B C Filter Sample (if needed) B->C D Equilibrate HPLC System C->D E Inject Sample / Standard D->E F Acquire Chromatogram (15 min) E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H I Generate Report H->I

Caption: Experimental workflow for HPLC analysis.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12] The validation parameters and their acceptance criteria are essential for ensuring the integrity of the analytical data.[2][13][14]

G cluster_precision Precision Tests Validation Method Validation (ICH Q2) Specificity Specificity (Analyte vs. Blank/Placebo) Validation->Specificity Linearity Linearity & Range (R² > 0.999) Validation->Linearity Accuracy Accuracy (% Recovery: 98-102%) Validation->Accuracy Precision Precision (%RSD < 2.0%) Validation->Precision Robustness Robustness (Systematic Parameter Variation) Validation->Robustness Limits LOD & LOQ (S/N Ratio) Validation->Limits SST System Suitability (Tailing, Plates, %RSD) Validation->SST Repeat Repeatability (Intra-day) Precision->Repeat Inter Intermediate Precision (Inter-day, Inter-analyst) Precision->Inter

Caption: Logical flow of method validation parameters.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
System Suitability Five replicate injections of a working standard solution (50 µg/mL).Tailing Factor (T) ≤ 1.5Theoretical Plates (N) > 2000%RSD of peak area and retention time < 1.0%
Specificity Analyze diluent blank, placebo (if applicable), and reference standard.No interfering peaks at the retention time of the analyte.
Linearity Analyze five concentrations (e.g., 1-100 µg/mL) in triplicate to construct a calibration curve.Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo at three concentration levels (80%, 100%, 120% of nominal) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six individual preparations of the sample at 100% of the nominal concentration.%RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability assay on a different day with a different analyst.%RSD ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) method.LOD: S/N ≈ 3:1LOQ: S/N ≈ 10:1
Robustness Deliberately vary method parameters: Flow rate (±0.1 mL/min), Column Temp (±5°C), Mobile Phase pH (±0.2).System suitability parameters must still be met.

Conclusion

This application note provides a comprehensive, ready-to-use HPLC method for the analysis of this compound. The use of a standard C18 column with an acidified mobile phase gradient effectively overcomes potential chromatographic issues associated with the analyte's basicity, yielding excellent peak symmetry and resolution. The detailed protocol and the rigorous validation plan outlined herein ensure that the method is reliable, accurate, and precise for quantitative applications in research and quality control environments.

References

Revolutionizing Structural Elucidation: A Detailed Guide to the NMR Characterization of 1-(pyridin-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(pyridin-2-yl)-1H-indole

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its indole core is a privileged scaffold in numerous biologically active molecules, while the pyridyl substituent introduces unique electronic properties and potential coordination sites.[2][3] Accurate and unambiguous structural characterization is paramount for its application in drug development and materials engineering. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such organic molecules in solution.[4][5]

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the characterization of this compound. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present a logical workflow for spectral interpretation, ensuring scientific integrity and trustworthiness in your results.

The Foundational Principles: Why NMR is Indispensable

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[4] It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.[6][7]

For a molecule like this compound, a suite of NMR experiments is employed to piece together its molecular puzzle:

  • ¹H NMR (Proton NMR): Provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).[8][9]

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms and their types (e.g., aromatic, aliphatic).[6][10]

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish connectivity within spin systems.[11][12][13]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing a powerful tool for assigning carbon signals.[11][12][13]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different fragments of the molecule and identifying quaternary carbons.[11][12][13]

Experimental Design and Protocols: A Self-Validating System

The following protocols are designed to be robust and provide high-quality data. The choice of solvent and concentration is critical for obtaining well-resolved spectra.

Protocol 1: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.

Rationale:

  • Solvent Selection: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals that would otherwise obscure the analyte's signals. The choice of solvent can also influence the chemical shifts of labile protons (e.g., N-H).

  • Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of solvent is generally optimal. Higher concentrations can lead to line broadening, while lower concentrations will require longer acquisition times.[11]

  • Purity: The sample should be of high purity to avoid signals from impurities that can complicate spectral interpretation.

Step-by-Step Procedure:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Gently vortex the vial to ensure complete dissolution.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is at least 4 cm for proper shimming.

Protocol 2: Acquiring 1D NMR Spectra (¹H and ¹³C)

These initial 1D experiments provide the fundamental framework for the structural analysis.

¹H NMR Parameters:

  • Pulse Program: A standard 30-degree pulse (zg30) is typically used for quantitative measurements.

  • Number of Scans (NS): 16 scans are usually sufficient for a sample of this concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds ensures that all protons have fully relaxed before the next pulse, leading to accurate integration.

  • Spectral Width (SW): A spectral width of 16 ppm, centered around 6 ppm, will cover the expected range for aromatic and aliphatic protons.

¹³C NMR with Proton Decoupling Parameters:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

  • Number of Scans (NS): Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required (e.g., 1024 scans).

  • Relaxation Delay (D1): A 2-second delay is generally adequate.

  • Spectral Width (SW): A spectral width of 240 ppm will encompass the full range of expected carbon chemical shifts.

Protocol 3: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the complex spectra of this compound.

COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton couplings.

  • Key Parameters: Standard pulse programs (e.g., cosygpqf) are used. The number of increments in the indirect dimension (t1) will determine the resolution of the second dimension.

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify one-bond proton-carbon correlations.

  • Key Parameters: Pulse programs are optimized for a one-bond coupling constant (¹JCH) of approximately 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify two- and three-bond proton-carbon correlations.

  • Key Parameters: The experiment is typically optimized for long-range coupling constants (ⁿJCH) in the range of 8-10 Hz.

Data Presentation and Interpretation: A Logical Workflow

The systematic interpretation of the NMR data is crucial for accurate structure elucidation.

Workflow for NMR-Based Structure Elucidation

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Interpretation H1 ¹H NMR Fragments Identify Spin Systems & Fragments H1->Fragments Proton environments & coupling C13 ¹³C NMR C13->Fragments Carbon environments COSY COSY COSY->Fragments ¹H-¹H couplings HSQC HSQC Assignment Full ¹H & ¹³C Assignment HSQC->Assignment ¹JCH correlations HMBC HMBC Connectivity Establish Connectivity HMBC->Connectivity ⁿJCH correlations Fragments->Connectivity Connectivity->Assignment Structure Confirm Final Structure Assignment->Structure

References

The Strategic Utility of 1-(Pyridin-2-yl)-1H-indole in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Directed C-H Functionalization

In the landscape of contemporary organic synthesis, the quest for atom-economical and efficient methods to construct complex molecular architectures is paramount. Direct C-H bond functionalization has emerged as a powerful strategy, obviating the need for pre-functionalized starting materials. Within this field, the use of directing groups to control regioselectivity has become a cornerstone methodology. The 1-(pyridin-2-yl)-1H-indole scaffold has garnered significant attention as a versatile building block, primarily due to the strategic placement of the pyridyl group. This nitrogen-containing heterocycle serves as an effective chelating directing group, guiding transition metal catalysts to activate specific C-H bonds on the indole nucleus with high precision.[1][2][3] This capability has unlocked novel synthetic pathways for the elaboration of the indole core, a motif prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products.[4]

This technical guide provides an in-depth exploration of this compound as a key building block. We will delve into its application in palladium-catalyzed C-H functionalization reactions, presenting detailed, field-proven protocols and the mechanistic rationale behind these transformations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful synthetic tool.

Core Application: Palladium-Catalyzed C-H Arylation of the Indole C-2 Position

One of the most well-established applications of the 1-(pyridin-2-yl) directing group is the selective functionalization of the C-2 position of the indole ring. The proximity of the C-2 C-H bond to the chelating pyridyl nitrogen facilitates the formation of a stable five-membered palladacycle intermediate, which is crucial for the subsequent C-C bond formation.[5][6]

Mechanistic Rationale: The Role of the Pyridyl Directing Group

The generally accepted mechanism for the palladium-catalyzed C-H arylation is depicted below. The process initiates with the coordination of the pyridyl nitrogen of the this compound substrate to the Pd(II) catalyst. This is followed by an intramolecular C-H activation at the C-2 position of the indole, forming a stable cyclometalated palladium intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the C-2 arylated product and regenerates the active Pd(II) catalyst. The pyridyl group can be considered a "removable" or "modifiable" directing group in some synthetic sequences, adding to its versatility.[7]

graph "Mechanism_of_C-H_Arylation" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Substrate [label="this compound\n+ Pd(II) Catalyst", fillcolor="#FFFFFF", fontcolor="#202124"]; Coordination [label="Coordination Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; Palladacycle [label="Cyclometalated Pd(II)\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; OxidativeAddition [label="Pd(IV) Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="C-2 Arylated Indole\n+ Pd(II) Catalyst", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Substrate -> Coordination [label="Coordination", color="#4285F4"]; Coordination -> Palladacycle [label="C-H Activation", color="#EA4335"]; Palladacycle -> OxidativeAddition [label="+ Ar-X\n(Oxidative Addition)", color="#FBBC05"]; OxidativeAddition -> Product [label="Reductive Elimination", color="#34A853"]; }

Figure 1: Generalized mechanism for Pd-catalyzed C-2 arylation.
Experimental Protocol: Palladium-Catalyzed C-2 Arylation of this compound

This protocol is a representative example for the direct arylation of the indole C-2 position utilizing the pyridyl directing group.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Silver carbonate (Ag₂CO₃) or Silver acetate (AgOAc) (optional, as oxidant/halide scavenger)

  • Anhydrous solvent (e.g., Toluene, Chlorobenzene, or DMA)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv), the aryl halide (1.5-2.0 equiv), Pd(OAc)₂ (5-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • If using, add the silver salt additive (e.g., Ag₂CO₃, 1.5 equiv).

  • Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 100-140 °C) for the specified time (12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1-(pyridin-2-yl)-1H-indole.

Data Summary:

Catalyst (mol%)Base (equiv)Additive (equiv)SolventTemp (°C)Time (h)Arylating AgentYield (%)Reference
Pd(OAc)₂ (10)K₃PO₄ (2.0)Ag₂CO₃ (1.5)DMA12024Aryl IodideVaries[8]
PdCl₂(MeCN)₂ (4)-CuCl₂ (2.1)DMF10512Alkyne82-89[9]
Pd(OAc)₂ (5)Na₂CO₃ (2.0)-Toluene11016Aryl BromideGood[10]

Advanced Applications: Cascade Reactions and Synthesis of Complex Heterocycles

The utility of this compound extends beyond simple C-H arylation. It serves as a versatile precursor for more complex transformations, including cascade reactions that rapidly build molecular complexity.

Application Feature: Synthesis of Indolyl-Tethered Spiro[cyclobutane-1,1′-indenes]

A notable application is the synthesis of indolyl-tethered spiro[cyclobutane-1,1′-indenes] through a cascade reaction with alkynyl cyclobutanols.[11] This transformation proceeds through a sequential alkenylation followed by an intramolecular Friedel-Crafts reaction, showcasing the dual reactivity of the indole nucleus.

graph "Cascade_Reaction_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="this compound\n+ Alkynyl Cyclobutanol", fillcolor="#FFFFFF", fontcolor="#202124"]; Step1 [label="Initial Alkenylation\n(C-H Functionalization)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Intramolecular\nFriedel-Crafts Reaction", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="Indolyl-Tethered\nSpiro[cyclobutane-1,1'-indene]", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Step1 [label="Catalyst", color="#4285F4"]; Step1 -> Step2 [label="Intermediate Formation", color="#EA4335"]; Step2 -> FinalProduct [label="Cyclization", color="#34A853"]; }

Figure 2: Workflow for the synthesis of spiro compounds.
Experimental Protocol: Cascade Reaction for Spiro[cyclobutane-1,1′-indene] Synthesis

Materials:

  • This compound

  • Substituted alkynyl cyclobutanol

  • Rhodium or other suitable catalyst

  • Oxidant

  • Anhydrous solvent (e.g., DCE)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), the alkynyl cyclobutanol (1.2 equiv), catalyst, and oxidant.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent.

  • Heat the reaction mixture at the specified temperature (e.g., 80-120 °C) for the required duration.

  • After cooling, concentrate the reaction mixture.

  • Purify the residue by flash column chromatography to yield the spiro[cyclobutane-1,1′-indene] product.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies. The reproducibility of these reactions is contingent upon strict adherence to anhydrous and inert atmosphere conditions, as transition metal-catalyzed reactions are often sensitive to air and moisture. It is recommended to use freshly distilled solvents and high-purity reagents. The progress of the reaction should be carefully monitored by appropriate analytical techniques (TLC, GC-MS, or LC-MS) to determine the optimal reaction time and prevent the formation of byproducts. The structural assignment of the final products should be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion

This compound has proven to be a highly effective and versatile building block in modern organic synthesis. Its capacity to act as a robust directing group in transition metal-catalyzed C-H functionalization reactions provides a reliable and regioselective avenue for the synthesis of a wide range of substituted indoles and complex heterocyclic systems. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable synthetic intermediate in their own research and development endeavors.

References

Application Notes and Protocols for High-Throughput Screening of 1-(pyridin-2-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1-(pyridin-2-yl)-1H-indole Scaffold

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This structural motif has been identified in compounds targeting a diverse range of therapeutic areas, with a notable emphasis on oncology. Derivatives of this scaffold have been reported as potent inhibitors of various protein kinases and modulators of critical signaling pathways implicated in cancer progression.[1][2][3][4][5][6][7]

Recent research has highlighted the potential of this compound derivatives as inhibitors of enzymes such as Hepsin, a serine protease involved in cancer metastasis, and Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family that plays a key role in the Wnt/β-catenin signaling pathway.[8][9] The Wnt/β-catenin pathway is a critical regulator of cell proliferation and is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.[10][11][12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign to identify and characterize novel this compound derivatives with therapeutic potential. We will outline a strategic screening cascade, from primary biochemical assays to secondary and cell-based validation, providing detailed, field-proven protocols and explaining the rationale behind experimental choices.

The Strategic Screening Cascade: A Multi-Tiered Approach

A successful HTS campaign for novel inhibitors requires a multi-tiered approach to efficiently identify true hits while minimizing false positives. We propose a screening cascade that progresses from a high-throughput biochemical assay to more physiologically relevant cellular assays.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Cellular Assays cluster_3 Lead Optimization Primary_Assay Biochemical HTS (e.g., Tankyrase Enzymatic Assay) Dose_Response Dose-Response Analysis Primary_Assay->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., AlphaLISA) Dose_Response->Orthogonal_Assay Confirmed Hits Wnt_Assay Wnt/β-catenin Reporter Assay Orthogonal_Assay->Wnt_Assay Validated Hits Proliferation_Assay Cancer Cell Proliferation Assay Wnt_Assay->Proliferation_Assay Cell-Active Hits Lead_Opt Structure-Activity Relationship (SAR) & ADMET Profiling Proliferation_Assay->Lead_Opt Lead Candidates G cluster_0 Wnt OFF State cluster_1 Wnt ON State cluster_2 Tankyrase Inhibition Destruction_Complex Axin/APC/GSK3β Destruction Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation beta_catenin_acc β-catenin Accumulation Proteasome Proteasome beta_catenin->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor Dishevelled->Destruction_Complex Inhibition TNKS Tankyrase TNKS->Destruction_Complex Axin PARsylation & Degradation Axin_degradation Axin Degradation Nucleus Nucleus beta_catenin_acc->Nucleus TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activation Indole_Derivative This compound Derivative (Inhibitor) Indole_Derivative->TNKS Inhibition G cluster_0 Assay Principle cluster_1 Inhibition Wnt_Activation Wnt Pathway Activation TCF_LEF_Activation TCF/LEF Activation Wnt_Activation->TCF_LEF_Activation Luciferase_Expression Luciferase Expression TCF_LEF_Activation->Luciferase_Expression Luminescence Luminescence Signal Luciferase_Expression->Luminescence Indole_Derivative This compound Derivative (Inhibitor) Indole_Derivative->Wnt_Activation Inhibition

References

Application Notes & Protocols: A Comprehensive Guide to In Vitro Biological Activity Testing of 1-(pyridin-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The 1-(pyridin-2-yl)-1H-indole scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The fusion of an indole nucleus, a common motif in pharmacologically active compounds, with a pyridine ring suggests a high potential for interaction with various biological targets. This document provides a detailed guide for researchers on the in vitro evaluation of the biological activity of this compound and its analogs. The protocols herein are designed to be robust and self-validating, providing a solid foundation for preliminary screening and mechanism of action studies.

PART 1: Anticancer and Cytotoxicity Assessment

A primary and critical step in the evaluation of any novel compound for therapeutic potential is the assessment of its cytotoxicity against cancer cell lines.[4][5][6] This allows for the determination of the compound's potency and selectivity.

Core Principle: Measuring Cell Viability

Several assays can quantify the cytotoxic effects of a compound. These methods often rely on measuring metabolic activity, which is directly proportional to the number of viable cells.[7][8] Commonly used and reliable methods include the MTT, SRB, and WST-1 assays.[4][9]

Experimental Workflow: General Cytotoxicity Testing

The overall workflow for assessing the cytotoxicity of a novel compound like this compound is a systematic process.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Data Analysis CellCulture Cancer Cell Line Culture & Maintenance CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding CompoundPrep Test Compound Stock Solution Preparation Treatment Treatment with Serial Dilutions CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation AssayProc Assay Procedure (MTT, SRB, or WST-1) Incubation->AssayProc Absorbance Absorbance Measurement AssayProc->Absorbance Analysis Calculation of % Cell Viability & IC50 Absorbance->Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10][11] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes, thus accumulating within healthy cells.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[10][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.[4] Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 1.2: WST-1 (Water-Soluble Tetrazolium Salt) Assay

The WST-1 assay offers higher sensitivity and a more streamlined procedure than the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.[7][9][12]

Materials:

  • Same as MTT assay, but replace MTT solution with WST-1 reagent.

Procedure:

  • Follow steps 1-3 of the MTT assay protocol.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance between 420-480 nm.[12]

Data Analysis and Presentation

The cytotoxic effect is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the control.[5]

Calculation: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the % cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Cell Line Compound IC50 (µM)
MCF-7This compoundExample Value
HeLaThis compoundExample Value
A549This compoundExample Value

PART 2: Anti-inflammatory Activity Assessment

Indole derivatives are known to possess anti-inflammatory properties, often through the modulation of key inflammatory pathways.[1][13][14]

Core Principle: Inhibition of Inflammatory Mediators

A common approach to assess anti-inflammatory activity in vitro is to measure the inhibition of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[13]

Signaling Pathway: NF-κB Activation

The transcription factor NF-κB is a master regulator of the inflammatory response.[15][16] Its activation leads to the expression of numerous pro-inflammatory genes. Therefore, assessing the effect of this compound on NF-κB activation is a key mechanistic study.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes induces

Caption: Simplified canonical NF-κB signaling pathway.

Protocol 2.1: Nitric Oxide (NO) Inhibition Assay (Griess Test)

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • This compound

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Protocol 2.2: NF-κB Reporter Assay

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter[17]

  • Complete DMEM medium

  • TNF-α or LPS as a stimulant

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with the test compound for 1 hour.

  • Stimulation: Stimulate with TNF-α (10 ng/mL) for 6-8 hours.[18]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

Assay Stimulant Inhibition by this compound (%)
NO ProductionLPSExample Value
NF-κB ReporterTNF-αExample Value

PART 3: Antimicrobial Activity Assessment

Indole-containing compounds are frequently investigated for their antimicrobial properties.[19][20][21]

Core Principle: Inhibition of Microbial Growth

The antimicrobial activity of a compound is typically determined by its ability to inhibit the growth of bacteria and fungi. This is often quantified by the Minimum Inhibitory Concentration (MIC).

Protocol 3.1: Bacterial Growth Inhibition - Broth Microdilution Assay

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[22]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[23][24]

  • Mueller-Hinton Broth (MHB)[23]

  • 96-well plates

  • This compound

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.[22]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[22]

  • Inoculation: Inoculate the wells with the bacterial suspension.[22]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[22]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[22]

Protocol 3.2: Fungal Growth Inhibition Assay

A similar broth microdilution method can be used for fungi, particularly yeasts like Candida albicans.[24] For filamentous fungi, a radial growth inhibition assay is often employed.[25]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[21][24]

  • Appropriate broth (e.g., RPMI-1640 for yeasts) or agar (e.g., Potato Dextrose Agar for molds)

  • This compound

Procedure (Radial Growth for Molds):

  • Media Preparation: Prepare agar plates containing different concentrations of the test compound.

  • Inoculation: Place a small plug of the fungal mycelium in the center of each plate.[26]

  • Incubation: Incubate at an appropriate temperature (e.g., 25-28°C) for several days.

  • Measurement: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate without the compound.[26]

Microorganism Assay Method MIC (µg/mL) or % Inhibition
S. aureusBroth MicrodilutionExample Value
E. coliBroth MicrodilutionExample Value
C. albicansBroth MicrodilutionExample Value
A. nigerRadial GrowthExample Value

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the initial in vitro evaluation of the biological activity of this compound. Positive results from these screening assays can justify further investigation into the compound's mechanism of action, selectivity, and potential as a therapeutic lead. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyridin-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(pyridin-2-yl)-1H-indole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield and purity of your synthesis.

Introduction

The N-arylation of indoles, particularly with heteroaryl groups like pyridine, is a critical transformation in the synthesis of numerous biologically active compounds.[1] The resulting this compound scaffold is a key structural motif in various pharmaceutical candidates. However, the synthesis can be challenging, often plagued by low yields, side product formation, and purification difficulties. This guide provides practical, experience-based advice to navigate these issues effectively.

Two of the most prevalent methods for this C-N bond formation are the Buchwald-Hartwig amination and the Ullmann condensation.[2][3][4] Both methods have their own sets of challenges and optimization parameters, which we will explore in detail.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound and offers step-by-step solutions.

Problem 1: Low to No Product Yield

This is one of the most common issues. The root cause often lies in the reaction conditions, catalyst system, or the quality of reagents.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Palladium-Catalyzed Reactions (Buchwald-Hartwig): The active catalyst is a Pd(0) species.[3][5] If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0). This is often facilitated by the phosphine ligand or the amine substrate itself.[5] However, incomplete reduction can stall the reaction.

      • Recommendation: Consider using a pre-formed Pd(0) catalyst such as Pd₂(dba)₃ to bypass the in-situ reduction step.[1] Bulky, electron-rich phosphine ligands are crucial for stabilizing the Pd(0) center and facilitating the catalytic cycle.[1]

    • Copper-Catalyzed Reactions (Ullmann): Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, which can be inefficient.[4] Modern protocols utilize soluble copper(I) salts (e.g., CuI) with ligands.

      • Recommendation: Ensure you are using a reliable source of Cu(I). If using copper powder, its activation is critical. This can be achieved by washing with a dilute acid to remove the passivating oxide layer. However, using a well-defined Cu(I) salt is preferable for reproducibility.

  • Inappropriate Ligand Choice:

    • Palladium-Catalyzed Reactions: The choice of phosphine ligand is critical. For the N-arylation of indoles, bulky and electron-rich ligands have shown superior performance.[1]

      • Recommendation: Screen a variety of ligands. While P(t-Bu)₃ has been used, other ligands like XPhos or Buchwald's biaryl phosphine ligands may offer better results, especially for challenging substrates.[2]

    • Copper-Catalyzed Reactions: Simple diamine ligands have proven to be highly effective in the copper-catalyzed N-arylation of indoles.[6]

      • Recommendation: Ligands such as trans-N,N'-dimethyl-1,2-cyclohexanediamine have been shown to be superior to unsubstituted diamines, leading to higher yields and minimizing ligand arylation as a side reaction.[6]

  • Incorrect Base or Solvent:

    • The choice of base is crucial for deprotonating the indole nitrogen, making it nucleophilic.

      • Recommendation: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOt-Bu are often the most effective.[1] For more sensitive substrates, a weaker base like K₃PO₄ can be a viable alternative.[1] In Ullmann-type reactions, K₃PO₄ is also commonly used.[6]

    • The solvent must be anhydrous and capable of solubilizing the reagents at the reaction temperature.

      • Recommendation: Toluene and dioxane are common choices for Buchwald-Hartwig reactions.[1] For Ullmann reactions, higher boiling polar aprotic solvents like DMF or NMP are often used, although modern methods with effective ligands can allow for lower temperatures in solvents like dioxane.[4][6]

  • Poor Quality Reagents:

    • Recommendation: Ensure your indole and 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) are pure. The presence of moisture can deactivate the catalyst and base. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Indole
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOt-Bu (1.2-1.5 equivalents).

  • Seal the tube with a rubber septum and purge with argon for 10-15 minutes.

  • Add indole (1.0 equivalent) and 2-halopyridine (1.1-1.2 equivalents) to the tube.

  • Add anhydrous toluene or dioxane via syringe.

  • Place the sealed tube in a preheated oil bath at 80-110 °C and stir for the recommended time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your GC-MS can be frustrating. Identifying and minimizing these side products is key to a successful synthesis.

Common Side Products & Solutions:

  • C-Arylation of Indole:

    • Indole has multiple nucleophilic sites. Besides the desired N-arylation, C2 and C3-arylation can occur, particularly under palladium catalysis.[2][7]

      • Recommendation: The regioselectivity can be influenced by the reaction conditions.[2] Careful optimization of the catalyst, ligand, and base system is crucial. The use of bulky phosphine ligands in Buchwald-Hartwig reactions generally favors N-arylation.[1]

  • Homo-coupling of the Aryl Halide:

    • This side reaction can consume your starting material and complicate purification.

      • Recommendation: This is often more prevalent at higher catalyst loadings. Reducing the catalyst concentration can sometimes suppress this side reaction.[7]

  • Ligand Arylation:

    • In some copper-catalyzed systems, the diamine ligand itself can undergo N-arylation, which deactivates the catalyst and reduces the yield of the desired product.[6]

      • Recommendation: Using N,N'-dimethylated diamine ligands, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, has been shown to significantly reduce this side reaction and improve overall catalytic activity.[6]

Problem 3: Difficulty in Product Purification

Even with a good yield, isolating the pure product can be a challenge.

Purification Strategies:

  • Column Chromatography:

    • This is the most common method for purifying this compound.

      • Recommendation: A gradient elution system using a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. The basic nature of the pyridine moiety can cause tailing on silica gel. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can significantly improve the peak shape and separation.

  • Crystallization:

    • If the product is a solid, crystallization can be a highly effective purification method, especially on a larger scale.

      • Recommendation: Solvents like isopropanol or ethanol-water mixtures have been successfully used for the crystallization of similar indole derivatives, yielding high purity products.[8]

  • Acid-Base Extraction:

    • The basic pyridine nitrogen allows for selective extraction.

      • Recommendation: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt. The layers can then be separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to precipitate or allow for re-extraction of the pure product into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which is the better method for this synthesis: Buchwald-Hartwig or Ullmann condensation?

Both methods are powerful for C-N bond formation. The choice often depends on available resources and substrate scope.

  • Buchwald-Hartwig Amination: Generally offers milder reaction conditions, lower catalyst loadings, and a broader substrate scope, including the use of less reactive aryl chlorides.[1][3] It is often the first choice in a research setting due to its high reliability and the commercial availability of a wide range of effective ligands.[9]

  • Ullmann Condensation: A classic method that has seen significant improvements.[4] Modern protocols with soluble copper catalysts and ligands (like diamines) can be very effective and offer a more economical alternative to palladium-based systems.[6][9] However, traditional Ullmann conditions can be harsh, requiring high temperatures.[4]

Q2: Can I use 2-chloropyridine instead of 2-bromopyridine?

Yes, it is possible, but aryl chlorides are generally less reactive than aryl bromides in cross-coupling reactions.

  • Recommendation: For a successful coupling with 2-chloropyridine, a more active catalyst system is usually required. In the context of Buchwald-Hartwig amination, specific generations of bulky biarylphosphine ligands have been developed to effectively activate aryl chlorides.[3] You may need to screen different ligands and potentially use higher temperatures or longer reaction times.

Q3: My reaction is not going to completion. What should I do?

  • Recommendation:

    • Check for Deactivation: Ensure your reaction is under an inert atmosphere and that all reagents and solvents are anhydrous.

    • Increase Temperature: A modest increase in temperature (e.g., from 80 °C to 100 °C) can sometimes be enough to push the reaction to completion.

    • Add More Catalyst/Ligand: In some cases, the catalyst may deactivate over time. Adding a small additional portion of the catalyst and ligand can restart the reaction. However, this should be done cautiously as it can also lead to more side products.

    • Re-evaluate Your Conditions: Refer back to the troubleshooting guide to ensure your choice of base, solvent, and ligand is optimal for this specific transformation.

Q4: How does the electronic nature of substituents on the indole or pyridine ring affect the reaction?

  • Indole Ring: Electron-donating groups on the indole ring generally do not have a significant negative impact on the reaction. However, strong electron-withdrawing groups can make the indole nitrogen less nucleophilic, potentially slowing down the reaction and requiring more forcing conditions.

  • Pyridine Ring: The pyridine nitrogen itself is an electron-withdrawing group, which can make 2-halopyridines less reactive in the oxidative addition step of the Buchwald-Hartwig cycle compared to a simple halobenzene. Electron-withdrawing groups on the pyridine ring can further decrease reactivity, while electron-donating groups may facilitate the reaction.

Visualizing the Process

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues in your synthesis.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent & Solvent Quality (Purity, Anhydrous) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Argon/Nitrogen) check_reagents->check_atmosphere reagents_ok Reagents OK? check_atmosphere->reagents_ok reagents_ok->start No, Repurify/Replace optimize_catalyst Optimize Catalyst System reagents_ok->optimize_catalyst Yes screen_ligands Screen Ligands (e.g., Buchwald ligands, Diamines) optimize_catalyst->screen_ligands change_precatalyst Change Precatalyst (e.g., Pd(II) to Pd(0)) optimize_catalyst->change_precatalyst optimize_conditions Optimize Reaction Conditions screen_ligands->optimize_conditions change_precatalyst->optimize_conditions screen_bases Screen Bases (e.g., NaOt-Bu, K3PO4) optimize_conditions->screen_bases vary_temp Vary Temperature optimize_conditions->vary_temp success Yield Improved screen_bases->success vary_temp->success

Caption: A flowchart for troubleshooting low product yield.

Comparison of Key Reaction Parameters

The following table summarizes typical conditions for the two main synthetic routes.

ParameterBuchwald-Hartwig AminationUllmann Condensation (Modern)
Catalyst Pd(0) or Pd(II) precatalystCu(I) salt (e.g., CuI)
Typical Loading 0.5 - 5 mol%5 - 20 mol%
Ligand Bulky Phosphines (e.g., XPhos)Diamines (e.g., N,N'-dimethylethylenediamine)[6]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃[1]K₂CO₃, K₃PO₄
Solvent Toluene, DioxaneDMF, Dioxane
Temperature 80 - 110 °C110 - 140 °C (can be lower with good ligands)
Advantages Milder conditions, broader scope[3]More economical catalyst
Disadvantages Expensive catalyst and ligandsCan require higher temperatures, potential ligand arylation[6]

References

Technical Support Center: Purification of Polar Pyridinylindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar pyridinylindole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with purifying this important class of nitrogen-containing heterocycles. The inherent basicity of the pyridine ring coupled with the polar nature of the indole moiety often leads to complex purification issues. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these obstacles and achieve high-purity compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and challenges encountered during the purification of polar pyridinylindoles.

Q1: What is the primary difficulty in purifying polar pyridinylindole compounds using silica gel chromatography?

The principal challenge arises from strong, undesirable interactions between the basic nitrogen on the pyridine ring and the acidic silanol (Si-OH) groups on the surface of silica gel. This interaction is a classic acid-base reaction on a microscopic scale. The lone pair of electrons on the pyridine nitrogen readily interacts with the proton of the silanol group, leading to several common problems:

  • Strong Adsorption: The compound may bind so tightly to the silica that it fails to elute from the column, even with highly polar mobile phases, resulting in low or no recovery.

  • Significant Peak Tailing: This is the most frequent issue. The interaction between the basic analyte and acidic silanol groups is not uniform across all analyte molecules. This leads to a mixed-retention mechanism where some molecules are retained longer than others, causing the chromatographic peak to be asymmetrical and "tail."[1] Tailing peaks reduce resolution and make it difficult to separate the desired compound from closely eluting impurities.

  • Irreversible Adsorption & Degradation: In some cases, the interaction with the acidic silica surface can be so strong that the compound becomes irreversibly adsorbed, or it may even catalyze the degradation of sensitive indole moieties.

Q2: My polar pyridinylindole streaks badly on a silica TLC plate, even when I use a polar solvent system like 10% methanol in dichloromethane. What should I do?

This is a classic sign that your mobile phase is not adequately competing with the strong interactions between your basic compound and the acidic silica. Here’s a systematic approach to address this:

  • Introduce a Basic Modifier: The most effective strategy is to add a small amount of a basic modifier to your mobile phase. This base will "occupy" the acidic silanol sites on the silica, thereby minimizing the secondary interactions with your pyridinylindole.

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent. TEA is a volatile base that effectively masks the silanol groups.[2]

    • Ammonia Solution: Using a pre-mixed solution of 7N ammonia in methanol as a component of your mobile phase (e.g., starting with 1-2% of this solution in dichloromethane) can also be very effective.

  • Increase Solvent Polarity Drastically: If a basic modifier alone is not sufficient, you may need a more polar mobile phase. However, be cautious when using high percentages of methanol (>10%) in dichloromethane on silica, as it can sometimes lead to silica dissolution and affect column integrity.

A recommended starting point for a very polar basic compound is a solvent system of Dichloromethane:Methanol:Ammonia (e.g., 90:10:1).

Q3: My compound is too polar for normal-phase chromatography and shows no retention on a C18 reversed-phase column. What are my options?

This is a common scenario for highly polar molecules. When a compound elutes in the solvent front in reversed-phase chromatography, it means it has a much higher affinity for the polar mobile phase than the non-polar stationary phase. Your primary options are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the go-to technique for such compounds.[3][4][5] It utilizes a polar stationary phase (like bare silica, diol, or amino-propyl modified silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water or an aqueous buffer).[3][4] In HILIC, the polar analyte partitions into a water-rich layer that forms on the surface of the stationary phase, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[3][4]

  • Reversed-Phase with Polar-Embedded or Polar-Endcapped Columns: Modern reversed-phase columns are available with stationary phases that have polar groups embedded within the C18 chains or at the end (end-capping). These columns are more stable in highly aqueous mobile phases and offer better retention for polar analytes compared to traditional C18 columns.

  • Ion-Pair Chromatography: For ionizable pyridinylindoles, adding an ion-pairing reagent to the reversed-phase mobile phase can increase retention. However, these reagents are often non-volatile and can be difficult to remove from the final product.

Q4: How do I choose between flash chromatography and preparative HPLC for my purification?

The choice depends on the scale of your purification, the difficulty of the separation, and the required purity of the final compound.

  • Flash Chromatography: This is a lower-pressure, lower-resolution technique ideal for purifying larger quantities of material (from milligrams to many grams). It is excellent for removing major impurities that are significantly different in polarity from your target compound. It is generally faster and more cost-effective for large-scale purifications.[2][3][5][6]

  • Preparative HPLC: This is a high-pressure, high-resolution technique used for purifying smaller amounts of material (micrograms to a few grams) or for very difficult separations of closely related impurities or isomers.[1][7][8][9] It provides much higher purity but is more expensive and time-consuming.

A common workflow is to perform an initial clean-up using flash chromatography to remove the bulk of the impurities, followed by a final polishing step with preparative HPLC to achieve high purity.

Part 2: Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of polar pyridinylindole compounds.

Troubleshooting Peak Tailing in Normal-Phase Chromatography

Peak tailing is the most pervasive problem when purifying basic compounds like pyridinylindoles on silica gel.

Symptom Potential Cause Troubleshooting Steps & Solutions
Severe peak tailing or streaking for the target compound. Strong interaction with acidic silanol groups on the silica surface. 1. Add a Basic Modifier: Introduce 0.5-2% triethylamine (TEA) or a similar volatile base (e.g., pyridine) to your mobile phase. This competitively binds to the acidic sites on the silica.[2] 2. Use Deactivated Silica: For highly sensitive compounds, consider using silica gel that has been pre-treated with a base.[10] 3. Switch to an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.
All peaks in the chromatogram are tailing. Column Overload: Injecting too much sample onto the column can lead to peak distortion.1. Reduce Sample Load: Dilute your sample and inject a smaller amount. 2. Increase Column Size: Use a larger column with more stationary phase.
Poorly packed column bed. Physical issues with the column packing. 1. Repack the Column: Ensure the column is packed uniformly without any channels or voids. 2. Use Pre-packed Columns: Commercially available pre-packed columns often offer better consistency.
Troubleshooting Poor Solubility

Polar pyridinylindoles can sometimes have poor solubility in the less polar solvents used for loading onto a normal-phase column.

Symptom Potential Cause Troubleshooting Steps & Solutions
Compound precipitates when dissolved in the initial mobile phase for column loading. The loading solvent is not strong enough to dissolve the crude material. 1. Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a stronger solvent (e.g., dichloromethane, methanol, or DMSO). Be aware that using a very strong solvent can lead to band broadening at the start of the chromatography. 2. Dry Loading: Adsorb your crude material onto a small amount of silica gel or Celite. To do this, dissolve your compound in a suitable solvent, add the adsorbent, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be loaded directly onto the top of your column.[10]
Compound is insoluble in common organic solvents. Highly polar nature of the compound. 1. Try More Polar Solvents: Test solubility in solvents like DMSO, DMF, or NMP. 2. Consider HILIC or Reversed-Phase: These techniques use more polar mobile phases where your compound is likely to be more soluble.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common purification problems with polar pyridinylindoles.

troubleshooting_workflow start Start Purification (TLC Analysis) problem Problem Observed? start->problem streaking Streaking / Tailing on TLC? problem->streaking Yes no_retention_rp No Retention on C18? problem->no_retention_rp Yes low_recovery Low Recovery from Column? problem->low_recovery Yes success Successful Purification problem->success No add_base Add Basic Modifier (e.g., 0.5-2% TEA) streaking->add_base try_hilic Switch to HILIC no_retention_rp->try_hilic check_stability Check Compound Stability on Silica low_recovery->check_stability add_base->start try_hilic->success check_stability->try_hilic

Caption: A decision tree for troubleshooting common purification issues.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the purification of polar pyridinylindole compounds using flash chromatography and preparative HPLC.

Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier

This protocol is suitable for the purification of moderately polar pyridinylindoles on a scale of 100 mg to 5 g.

Materials:

  • Flash chromatography system (manual or automated)

  • Silica gel column (appropriate size for the sample amount)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Crude pyridinylindole compound

Methodology:

  • TLC Method Development:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or MeOH).

    • Spot the crude mixture on a TLC plate.

    • Develop the TLC plate in various solvent systems to find the optimal mobile phase. Start with a mixture of DCM and MeOH (e.g., 98:2, 95:5, 90:10) and add 0.5-1% TEA to each system.

    • The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.35 and good separation from major impurities.[11]

  • Column Preparation:

    • Select a column size appropriate for your sample mass (a general guideline is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).

    • Equilibrate the column with your chosen mobile phase (including the TEA) for at least 2-3 column volumes.

  • Sample Loading:

    • Wet Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly stronger solvent). Carefully load the solution onto the top of the column.

    • Dry Loading (Recommended for compounds with poor solubility): Dissolve your crude compound in a solvent, add silica gel (approximately 2-3 times the mass of your crude material), and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase.

    • If using a gradient, start with a less polar mobile phase and gradually increase the percentage of the more polar solvent (e.g., start with 100% DCM + 1% TEA and gradually increase the percentage of MeOH).

    • Collect fractions and monitor the elution by TLC or with an integrated UV detector.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure. The TEA should also be removed during this process due to its volatility.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is suitable for the final purification of small quantities (10-200 mg) of polar pyridinylindoles to achieve high purity.

Materials:

  • Preparative HPLC system with a UV detector and fraction collector

  • Reversed-phase C18 column (e.g., 19 x 150 mm, 5 µm particle size)

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water

  • Additives: Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Crude or semi-purified pyridinylindole compound

Methodology:

  • Analytical Method Development:

    • Using an analytical HPLC system with a C18 column, develop a separation method for your compound.

    • A common mobile phase system is Water + 0.1% FA (Solvent A) and Acetonitrile + 0.1% FA (Solvent B). The acidic modifier helps to protonate the pyridine nitrogen and improve peak shape.

    • Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of your compound.

    • Optimize the gradient to achieve good separation between your product and any impurities.

  • Scale-Up to Preparative HPLC:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions from your analytical method for at least 5-10 column volumes.

    • Dissolve your sample in a minimal amount of a solvent that is compatible with the mobile phase (e.g., a mixture of water/ACN or DMSO). Ensure the sample is fully dissolved and filtered before injection.

    • Inject the sample onto the column.

    • Run the preparative gradient, adjusting the flow rate according to the column dimensions.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram. It is often advisable to collect the entire peak in multiple smaller fractions to allow for purity analysis of each fraction.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) by rotary evaporation.

    • The remaining aqueous solution containing your product can be lyophilized (freeze-dried) to obtain the final pure compound as a solid.

Workflow for Purification Method Selection

The following diagram provides a structured approach to selecting the most appropriate purification strategy for your polar pyridinylindole compound.

method_selection start Crude Pyridinylindole Compound tlc Run TLC with DCM/MeOH + 1% TEA start->tlc rf_check Rf Value? tlc->rf_check flash_chrom Normal-Phase Flash Chromatography rf_check->flash_chrom 0.2 - 0.4 rp_tlc Run Reversed-Phase TLC or Analytical HPLC rf_check->rp_tlc < 0.2 (too polar) final_product Pure Product flash_chrom->final_product rp_retention Good Retention on C18? rp_tlc->rp_retention prep_hplc Preparative Reversed-Phase HPLC rp_retention->prep_hplc Yes hilic Consider HILIC rp_retention->hilic No prep_hplc->final_product hilic->final_product

References

side reactions in the synthesis of 1-(pyridin-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(pyridin-2-yl)-1H-indole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this important N-arylation reaction. Below you will find a curated troubleshooting guide and a list of frequently asked questions, structured to provide actionable solutions and deeper mechanistic insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations and provides a step-by-step approach to diagnose and resolve them.

Issue 1: Significant Formation of C3-Arylated Indole Byproduct

Q1: My reaction is producing a substantial amount of 3-(pyridin-2-yl)-1H-indole alongside the desired N-arylated product. How can I improve N-selectivity?

A1: The competition between N- and C3-arylation is a well-documented challenge in indole chemistry.[1][2] The C3 position of the indole ring is often highly nucleophilic, leading to this common side reaction. Several factors can be adjusted to favor N-arylation.

Causality and Strategic Solutions:

  • Base and Solvent System: The choice of base and solvent is critical. Classical Ullmann conditions often employ strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF to deprotonate the indole nitrogen, thereby increasing its nucleophilicity and favoring N-arylation.[2] Incomplete deprotonation can lead to a higher proportion of C3-arylation.[2] For palladium-catalyzed Buchwald-Hartwig aminations, bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are effective, with the choice often depending on the functional group tolerance of the substrates.[1]

  • Catalyst and Ligand Selection (for Palladium-Catalyzed Reactions): For Buchwald-Hartwig type couplings, the ligand plays a pivotal role in determining regioselectivity. Bulky, electron-rich phosphine ligands can sterically hinder approach at the C3 position, thus favoring N-arylation.[1] If C3-arylation persists, screening different ligands is a crucial optimization step. For instance, certain ligands may be more effective for 2- or 7-substituted indoles in minimizing undesired byproducts.[3]

  • Reaction Temperature: Higher temperatures can sometimes favor N-arylation over C-arylation. However, this is system-dependent and requires careful optimization, as excessive heat can also lead to decomposition.

Workflow for Optimizing N-Selectivity:

Caption: Troubleshooting workflow for high C3-arylation.

Issue 2: Formation of Bipyridine and Other Homocoupling Byproducts

Q2: My reaction mixture shows significant amounts of 2,2'-bipyridine and/or biaryl compounds derived from the indole. What causes this and how can it be prevented?

A2: The formation of homocoupling products, such as 2,2'-bipyridine from the coupling of two 2-halopyridine molecules (an Ullmann reaction), or biaryl indole species, is a common side reaction in cross-coupling chemistry.[4][5]

Causality and Strategic Solutions:

  • Catalyst Loading: In palladium-catalyzed reactions, high catalyst loadings can sometimes promote the formation of biphenyl-type byproducts.[4] Reducing the catalyst loading can suppress this side reaction and enhance the formation of the desired cross-coupled product.[4]

  • Reaction Kinetics: Biphenyl formation can be a key competitive process that consumes the aryl halide before full conversion of the indole substrate can occur.[4] A simple kinetic model suggests that the aryl-palladium intermediate can either undergo the desired cross-coupling or a bimolecular transmetalation leading to the homocoupled byproduct.[4]

  • Ligand and Additives: The choice of ligand can influence the rate of reductive elimination versus other competing pathways. In copper-catalyzed Ullmann reactions, the presence of certain ligands can stabilize the copper intermediates and favor the desired C-N bond formation.

  • Purity of Reagents: Ensure the purity of the 2-halopyridine starting material. Contaminants can sometimes interfere with the catalytic cycle and promote side reactions.

Experimental Protocol: Minimizing Homocoupling

  • Reduce Catalyst Loading: Systematically decrease the palladium catalyst loading (e.g., from 5 mol% to 2 mol% or even 1 mol%) and monitor the effect on byproduct formation versus product yield.

  • Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant byproduct accumulation occurs.

  • Ligand Screening: If using a palladium-catalyzed method, screen a panel of ligands to identify one that favors the cross-coupling pathway.

Issue 3: Low or No Conversion of Starting Materials

Q3: I am observing very low conversion of my starting materials (indole and 2-halopyridine). What are the likely causes?

A3: Low conversion can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.

Causality and Strategic Solutions:

  • Catalyst Deactivation: The catalyst, whether copper or palladium-based, can be sensitive to air, moisture, and impurities. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficiently Strong Base: The base must be strong enough to deprotonate the indole N-H bond to form the reactive nucleophile. If a weak base is used (e.g., K₂CO₃ in some systems), the reaction may be sluggish or not proceed at all.[6]

  • Reaction Temperature: Both Ullmann and Buchwald-Hartwig reactions often require elevated temperatures to proceed at a reasonable rate.[7] If the reaction temperature is too low, the activation energy barrier for the key steps (e.g., oxidative addition) may not be overcome.

  • Nature of the Halide: The reactivity of the 2-halopyridine follows the general trend I > Br > Cl. If you are using 2-chloropyridine, more forcing conditions (higher temperature, stronger base, more active catalyst system) may be required compared to 2-iodopyridine.[7][8]

Troubleshooting Table for Low Conversion

Potential Cause Diagnostic Check Recommended Action
Catalyst Inactivity Use a fresh batch of catalyst and ligands.Ensure rigorous inert atmosphere techniques; use freshly dried solvents.
Ineffective Base Check the pKa of the base relative to indole.Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or NaH).
Temperature Too Low Review literature for typical temperature ranges.Gradually increase the reaction temperature, monitoring for decomposition.
Unreactive Halide Confirm the identity and purity of the 2-halopyridine.Consider switching to a more reactive halide (e.g., from chloride to bromide or iodide).

Frequently Asked Questions (FAQs)

Q4: Can I use 2-fluoropyridine or 2-methoxypyridine for this synthesis?

A4: Generally, 2-fluoropyridine and 2-methoxypyridine are not suitable substrates for typical Ullmann or Buchwald-Hartwig N-arylation reactions. These methods rely on the oxidative addition of a C-X bond (where X is typically Cl, Br, I, or OTf) to the metal center.[8] The C-F and C-O bonds are generally too strong to undergo this step under standard conditions. Alternative synthetic strategies would be required for these substrates.

Q5: My indole substrate has other sensitive functional groups. Which synthetic method is milder?

A5: Modern palladium-catalyzed Buchwald-Hartwig aminations are generally considered milder than traditional Ullmann condensations.[7][8] Buchwald-Hartwig reactions often proceed at lower temperatures and can tolerate a wider range of functional groups.[1][8] The use of weaker bases like K₃PO₄ can also be employed for base-sensitive substrates.[1]

Q6: How can I effectively monitor the reaction progress to avoid over-reaction or decomposition?

A6: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product. Staining with a reagent like p-anisaldehyde can help visualize the spots.

  • LC-MS: Offers a more quantitative picture, allowing you to track the relative ratios of starting materials, product, and key byproducts over time. This is invaluable for optimizing reaction time and temperature.

Q7: What is the best way to purify the final this compound product?

A7: Flash column chromatography on silica gel is the most common and effective method for purifying the crude product.[9] A gradient elution system, often starting with a non-polar solvent like heptane or hexane and gradually increasing the polarity with ethyl acetate, is typically used to separate the product from unreacted starting materials and byproducts.[9] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be used for further purification if needed.[10]

References

Technical Support Center: Refining HPLC Separation of 1-(pyridin-2-yl)-1H-indole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 1-(pyridin-2-yl)-1H-indole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in achieving optimal separation of these structurally similar compounds.

I. Understanding the Challenge: The Nature of the Isomers

Separating constitutional isomers like this compound, 1-(pyridin-3-yl)-1H-indole, and 1-(pyridin-4-yl)-1H-indole presents a significant chromatographic challenge. These molecules share the same molecular weight and elemental composition, differing only in the substitution position on the pyridine ring. This structural similarity results in nearly identical physicochemical properties, such as hydrophobicity (logP), making their separation by standard reversed-phase HPLC difficult.[1] The key to a successful separation lies in exploiting the subtle differences in their polarity, aromaticity, and basicity.

II. Frequently Asked Questions (FAQs)

Q1: Why are my this compound isomers co-eluting on a standard C18 column?

A1: Co-elution is a common issue when separating isomers with very similar structures and polarities.[1] A standard C18 column primarily separates compounds based on hydrophobic interactions. Since the this compound isomers have very similar logP values, a C18 stationary phase may not provide sufficient selectivity to resolve them. The subtle differences in the position of the nitrogen atom on the pyridine ring and its influence on the molecule's overall dipole moment and ability to interact with the stationary phase are often not fully exploited by a simple hydrophobic stationary phase.

Q2: How does mobile phase pH affect the separation of these basic isomers?

A2: The pH of the mobile phase is a critical parameter for separating ionizable compounds like the this compound isomers.[2][3][4] The pyridine moiety has a pKa of approximately 5.2-6.[5][6]

  • At low pH (e.g., pH 2-4): The pyridine nitrogen will be protonated, making the isomers positively charged. This increased polarity generally leads to reduced retention on a reversed-phase column.[4][7] However, the interaction with residual silanols on the silica-based stationary phase can be minimized at low pH, potentially improving peak shape.[7]

  • At neutral pH (around 7): The isomers will be in a mixed ionization state, which can lead to broad or split peaks. It is generally advisable to work at a pH at least one to two units away from the pKa of the analytes to ensure a consistent ionization state.[7][8][9]

  • At high pH (e.g., pH 8-10): The isomers will be in their neutral, free-base form. This increases their hydrophobicity and, consequently, their retention on a reversed-phase column.[10] However, it is crucial to use a pH-stable column to avoid degradation of the stationary phase.[3]

Controlling the pH allows you to manipulate the ionization state of the analytes, which in turn alters their interaction with the stationary phase and can significantly impact selectivity and retention.[3][4]

Q3: What are the best starting conditions for method development?

A3: For initial method development, a good starting point is a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.[11][12]

Initial Recommended Conditions:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmA standard starting point for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterProvides a low pH to ensure consistent protonation of the basic analytes.[9]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[8]
Gradient 10-90% B over 20 minutesA broad gradient helps to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CA controlled temperature ensures reproducible retention times.
Detection UV at 220 nm or 254 nmIndole and pyridine moieties have strong UV absorbance in this range.

This initial screening will provide valuable information about the retention behavior of the isomers and guide further optimization.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the separation of this compound isomers.

Problem 1: Poor Resolution and Co-elution

If the initial screening results in poor resolution or complete co-elution of the isomers, the following steps can be taken to improve selectivity.

Workflow for Improving Isomer Resolution

G cluster_0 Troubleshooting: Poor Resolution cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Selection cluster_3 Instrumental Parameters start Poor Isomer Resolution opt_ph Adjust Mobile Phase pH (e.g., try pH 3, 5, 8) start->opt_ph Initial Step change_org Change Organic Modifier (Acetonitrile vs. Methanol) opt_ph->change_org If still unresolved add_mod Add Mobile Phase Additives (e.g., different buffers) change_org->add_mod phenyl_col Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) Column add_mod->phenyl_col If mobile phase changes are insufficient mixed_mode Consider a Mixed-Mode Column (RP/Cation-Exchange) phenyl_col->mixed_mode hilic Explore HILIC for polar isomers mixed_mode->hilic temp Vary Column Temperature (e.g., 25°C to 40°C) hilic->temp Fine-tuning flow Decrease Flow Rate temp->flow end Optimized Separation flow->end

Caption: Decision tree for troubleshooting poor isomer resolution.

Detailed Troubleshooting Steps:
  • Optimize Mobile Phase pH: Systematically evaluate the separation at different pH values (e.g., pH 3, 5, and 8, ensuring column stability at higher pH).[7] The change in ionization of the pyridine ring can significantly alter the selectivity between the isomers.

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the separation selectivity.[9] Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile has a stronger dipole moment. These different interactions can influence the elution order and resolution of the isomers.

  • Select an Alternative Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the most powerful way to affect selectivity.[13]

    • Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These columns are highly recommended for separating aromatic and positional isomers.[14][15] They offer alternative separation mechanisms beyond hydrophobicity, including π-π interactions, which can effectively differentiate between the this compound isomers.[14][16]

    • Mixed-Mode Columns: A column with both reversed-phase and ion-exchange characteristics can provide unique selectivity for these basic compounds.[17] A mixed-mode column with cation-exchange properties would be particularly effective at a pH where the isomers are protonated.[5][17]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For these relatively polar isomers, HILIC can be a valuable alternative to reversed-phase chromatography.

  • Adjust Temperature and Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution. Changing the temperature can also affect selectivity, although this is generally a less impactful parameter than mobile phase composition or stationary phase chemistry.[12]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and quantification.

Causes and Solutions for Poor Peak Shape:
IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions between the basic analytes and acidic silanol groups on the silica stationary phase.Operate at a lower mobile phase pH (e.g., 2.5-3.5) to suppress silanol ionization.[7] Use a highly end-capped column or a column with a modern silica base.
Column overload.Reduce the sample concentration or injection volume.
Peak Fronting Column overload, especially in preparative chromatography.Dilute the sample.
Poor sample solubility in the mobile phase.Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase.
Split Peaks Operating at a pH close to the analyte's pKa.Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the pyridine moiety.[9]
Column contamination or void.Wash the column with a strong solvent or replace the column if necessary.

IV. Experimental Protocols

Protocol 1: Systematic pH Screening

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of this compound isomers.

  • Prepare Buffers: Prepare three aqueous mobile phase A solutions at pH 3.0, 5.0, and 8.0.

    • pH 3.0: 10 mM Ammonium Formate, adjust pH with Formic Acid.

    • pH 5.0: 10 mM Ammonium Acetate, adjust pH with Acetic Acid.

    • pH 8.0: 10 mM Ammonium Bicarbonate, adjust pH with Ammonium Hydroxide (use a pH-stable column).

  • Prepare Mobile Phase B: Use HPLC-grade acetonitrile.

  • Equilibrate the Column: Use a C18 or Phenyl-Hexyl column. For each pH condition, equilibrate the column with a 95:5 mixture of mobile phase A:B for at least 15 column volumes.

  • Perform Gradient Elution: Inject the isomer mixture and run a gradient from 5% to 95% B over 20 minutes for each pH condition.

  • Analyze Results: Compare the chromatograms for changes in retention time, elution order, and resolution.

Protocol 2: Stationary Phase Screening

This protocol is for comparing the selectivity of different columns.

  • Select Columns: Choose a C18, a Phenyl-Hexyl, and a Pentafluorophenyl (PFP) column of the same dimensions.

  • Choose a Mobile Phase: Based on the pH screening, select the pH that provided the most promising initial separation. Prepare the corresponding mobile phase A and use acetonitrile as mobile phase B.

  • Run Identical Gradients: For each column, run the same gradient (e.g., 10-90% B over 20 minutes) after proper equilibration.

  • Compare Selectivity: Evaluate the chromatograms from each column to determine which stationary phase provides the best resolution for the isomer pair of interest.

V. Visualization of Separation Principles

Caption: Interaction differences on C18 vs. Phenyl columns.

VI. Concluding Remarks

The successful separation of this compound isomers is an achievable goal with a systematic and logical approach to method development. By understanding the chemical nature of the analytes and leveraging the principles of modern HPLC, researchers can develop robust and reliable methods for the accurate quantification of these challenging compounds. Remember that a combination of mobile phase optimization and, most importantly, the selection of an appropriate stationary phase will be the key to unlocking the required selectivity.

References

Technical Support Center: A Researcher's Guide to Minimizing Byproducts in Pyridinylindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridinylindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to help you minimize byproduct formation and maximize the yield and purity of your target pyridinylindoles.

Section 1: The Fischer Indole Synthesis: Navigating Regioselectivity and Side Reactions

The Fischer indole synthesis is a cornerstone of indole chemistry, but its application to pyridinylindoles introduces unique challenges, primarily due to the electronic nature of the pyridine ring.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of a 4-azaindole is giving a low yield and a complex mixture of products. What are the likely culprits?

A1: Low yields in the Fischer synthesis of azaindoles often stem from the electron-deficient nature of the pyridine ring, which can impede the key[1][1]-sigmatropic rearrangement step.[2] This often necessitates harsh reaction conditions, which can unfortunately promote side reactions and decomposition.[2]

A critical competing pathway to consider is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate. This is particularly problematic with electron-donating substituents on the phenylhydrazine ring. This cleavage leads to the formation of a pyridyl-aniline and an iminylcarbocation, which can then participate in a variety of undesired reactions.

Q2: I'm observing two regioisomers in my Fischer synthesis with an unsymmetrical ketone. How can I control the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical ketones with pyridylhydrazines. The direction of cyclization is influenced by a delicate interplay of steric and electronic factors, as well as the acidity of the reaction medium.[3][4]

Generally, cyclization tends to occur at the less sterically hindered α-carbon of the ketone. However, the choice of acid catalyst can significantly alter the product ratio.[4] Stronger acidic conditions, such as those provided by Eaton's reagent (P₂O₅/MeSO₃H), can favor the formation of the 3-unsubstituted indole isomer by promoting the formation of the more stable enamine intermediate.[3]

Troubleshooting Guide: Fischer Indole Synthesis

Issue 1: Formation of Regioisomeric Byproducts

  • Underlying Cause: The use of an unsymmetrical ketone allows for the formation of two different enamine intermediates, leading to two possible indole regioisomers. The stability of these intermediates and the transition states leading to them are influenced by both steric hindrance and the electronic nature of the substituents.[2][3]

  • Troubleshooting Protocol:

    • Catalyst Screening: The acidity of the medium is a critical parameter for controlling regioselectivity.[3][4] A systematic screening of both Brønsted and Lewis acids is recommended.

    • Temperature Optimization: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., sulfolane).[3]

CatalystTypical ConditionsExpected Outcome
Polyphosphoric Acid (PPA) 80-120 °COften favors the thermodynamically more stable isomer.
Eaton's Reagent (P₂O₅/MeSO₃H) 25-80 °CCan provide high regioselectivity for the less substituted indole.[3]
Zinc Chloride (ZnCl₂) 120-180 °CA common Lewis acid catalyst; regioselectivity can be substrate-dependent.
Sulfuric Acid (H₂SO₄) in Methanol RefluxThe ratio of isomers can be sensitive to the acid concentration.[5]

Section 2: Palladium-Catalyzed Cross-Coupling Routes: Taming Side Reactions

Modern palladium-catalyzed methods, such as Suzuki and Sonogashira couplings, offer versatile and often milder routes to pyridinylindoles. However, these multi-step sequences are not without their own potential for byproduct formation.

Frequently Asked Questions (FAQs)

Q3: My Suzuki-Miyaura coupling between a halopyridine and an indoleboronic acid is plagued by homocoupling of the boronic acid. How can I suppress this?

A3: Homocoupling of the boronic acid, often referred to as the Glaser-Hay coupling in the context of terminal alkynes, is a common side reaction in Suzuki-Miyaura couplings.[6] This is often exacerbated by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

To mitigate this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). The choice of base is also critical; weaker bases such as potassium carbonate or cesium carbonate are often preferred over stronger bases like sodium hydroxide, which can promote boronic acid decomposition and homocoupling.[7]

Q4: I'm attempting a Sonogashira coupling of a halopyridine with a terminal alkyne-substituted indole, but I'm seeing low conversion and several byproducts. What should I investigate?

A4: The Sonogashira reaction, while powerful, can be sensitive to several factors, especially when heteroaromatic substrates are involved. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[8]

Common byproducts include the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the copper co-catalyst in the presence of oxygen.[9] Using a copper-free Sonogashira protocol can often eliminate this issue.[10][11][12] Additionally, ensure your amine base (e.g., triethylamine, diisopropylethylamine) is of high purity and free of water, as impurities can interfere with the catalytic cycle.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Issue 2: Protodeboronation in Suzuki-Miyaura Coupling

  • Underlying Cause: Protodeboronation is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This is often promoted by acidic or basic conditions and the presence of water.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water-induced protodeboronation.

    • Base Selection: Employ milder bases like K₂CO₃ or K₃PO₄. The choice of base can significantly impact the reaction's selectivity.[7]

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and avoid unnecessarily long reaction times, which can increase the likelihood of protodeboronation.

Issue 3: Catalyst Inhibition by Pyridine Nitrogen

  • Underlying Cause: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming inactive catalyst species and hindering the catalytic cycle.[8]

  • Troubleshooting Protocol:

    • Ligand Choice: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center from coordination with the pyridine nitrogen.[8]

    • Catalyst Loading: In some cases, a slightly higher catalyst loading may be necessary to overcome partial catalyst inhibition.

    • Pre-catalyst Activation: Ensure the active Pd(0) species is efficiently generated in situ.

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky and electron-rich, effective for cross-coupling of aryl chlorides.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylPromotes efficient oxidative addition and reductive elimination.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften provides high turnover numbers and is effective for challenging substrates.

Section 3: Bischler-Möhlau and Nenitzescu Syntheses: Addressing Classic Challenges

These classic indole syntheses, while valuable, are often associated with harsh conditions and a propensity for byproduct formation.

Frequently Asked Questions (FAQs)

Q5: The Bischler-Möhlau synthesis of my pyridinylindole is giving a very low yield and an intractable mixture. Are there any milder alternatives?

A5: The Bischler-Möhlau synthesis is notorious for its harsh conditions, often requiring high temperatures and strong acids, which can lead to poor yields and unpredictable regioselectivity.[13] Recent modifications have aimed to address these issues. The use of microwave irradiation has been shown to reduce reaction times and, in some cases, improve yields.[14] Additionally, employing a Lewis acid catalyst like lithium bromide under milder conditions can be a viable alternative to traditional Brønsted acids.[13]

Q6: In my Nenitzescu synthesis, I'm isolating a significant amount of a 5-hydroxybenzofuran byproduct instead of the desired 5-hydroxypyridinylindole. How can I favor indole formation?

A6: The Nenitzescu reaction can indeed yield both 5-hydroxyindoles and 5-hydroxybenzofurans, among other byproducts like 6-hydroxyindoles and 4,5-dihydroxyindoles.[15] The product distribution is highly dependent on the reaction conditions and the nature of the enamine and quinone substrates.

The choice of solvent can play a crucial role. More polar solvents tend to favor the formation of the 5-hydroxyindole. Additionally, the use of certain Lewis acids as catalysts can influence the reaction pathway.

Section 4: Purification Strategies: Isolating Your Target Compound

Effective purification is paramount to obtaining high-purity pyridinylindoles for further study. The basicity of the pyridine ring often requires special considerations during chromatographic purification.

Experimental Protocols

Protocol 1: Flash Chromatography of Basic Pyridinylindoles

  • Stationary Phase: Standard silica gel is often suitable.

  • Mobile Phase Optimization: Begin with a non-polar solvent (e.g., hexanes or cyclohexane) and a polar solvent (e.g., ethyl acetate). Develop a gradient based on TLC analysis.

  • Tailing Reduction: The basic pyridine nitrogen can interact with the acidic silanol groups on the silica surface, leading to peak tailing. To mitigate this, add a small amount of a basic modifier, such as 0.1-1% triethylamine (Et₃N), to the mobile phase.[16]

  • Column Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.

  • Elution: Run the gradient, collecting fractions and monitoring by TLC or UV-Vis to isolate the desired product.

Protocol 2: Preparative HPLC for Isomer Separation

For challenging separations of regioisomers, preparative HPLC is often necessary.

  • Column Selection: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

  • pH Modification: To ensure good peak shape for the basic pyridinylindoles, it is often necessary to add a modifier to the mobile phase.

    • Acidic Conditions: 0.1% trifluoroacetic acid (TFA) or formic acid can be used to protonate the pyridine nitrogen, often leading to sharper peaks.

    • Basic Conditions: A buffer such as ammonium bicarbonate can be used to maintain a basic pH.

  • Method Development: Optimize the gradient and flow rate on an analytical scale before scaling up to preparative HPLC.

Visualizing Reaction Pathways and Workflows

Diagrams

Fischer_Indole_Byproducts Pyridylhydrazone Pyridylhydrazone Intermediate Desired_Product Desired Pyridinylindole Pyridylhydrazone->Desired_Product [3,3]-Sigmatropic Rearrangement (Pathway A) Regioisomer Regioisomeric Byproduct Pyridylhydrazone->Regioisomer [3,3]-Sigmatropic Rearrangement (Pathway B) N_N_Cleavage N-N Bond Cleavage Products (e.g., Pyridyl-aniline) Pyridylhydrazone->N_N_Cleavage Acid-Catalyzed Side Reaction

Caption: Competing pathways in the Fischer synthesis of pyridinylindoles.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Halopyridine, Indoleboronic Acid, Base Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Catalyst Add Pd Catalyst, Ligand, & Degassed Solvent Inert->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Flash Chromatography (with Et₃N if needed) Workup->Purify

Caption: A generalized workflow for the Suzuki-Miyaura coupling to synthesize pyridinylindoles.

References

Technical Support Center: Process Improvements for Manufacturing 1-(Pyridin-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and process improvement of 1-(pyridin-2-yl)-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the N-arylation of indole with 2-halopyridines. We provide in-depth, troubleshooting-focused answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Section 1: Choosing Your Synthetic Route: Foundational FAQs

The synthesis of this compound is primarily achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Choosing the right path depends on your specific laboratory capabilities, substrate scope, and desired scale.

Q1: What are the primary synthetic routes for this compound, and how do they compare?

A1: The two main routes are the Buchwald-Hartwig amination and the Ullmann condensation.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an amine (indole) and an aryl halide (2-halopyridine).[1] It is known for its high efficiency, broad functional group tolerance, and relatively mild reaction conditions.[2][3] The key to success lies in selecting the appropriate bulky, electron-rich phosphine ligand.[4]

  • Ullmann Condensation (or Goldberg Reaction): This is a copper-catalyzed reaction.[5] Historically, it required harsh conditions, such as high temperatures (>140 °C) and stoichiometric amounts of copper.[6] However, modern advancements using ligands, such as diamines or phenanthrolines, have enabled these reactions to proceed under milder conditions with catalytic amounts of copper.[6][7]

Data Summary: Comparison of Synthetic Routes

FeatureBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Pd(0) or Pd(II) precursorsCu(I) salts (e.g., CuI)
Typical Ligands Bulky biaryl phosphines (e.g., SPhos)Diamines, Phenanthrolines, L-proline
Temperature Mild to moderate (80-110 °C)Moderate to high (95-160 °C)[6][8]
Key Advantage High yields, wide scope, milder conditionsLower catalyst cost, less sensitive to air
Common Issue Potential for C3-arylation side product[6]Can require higher temperatures, less general
References [1][2][4][9][5][6][7][10]
Section 2: Troubleshooting the Buchwald-Hartwig Amination (Pd-Catalyzed)

This is often the preferred method due to its efficiency. However, its complexity can lead to specific challenges.

Q2: My Buchwald-Hartwig reaction shows low or no conversion. What are the likely causes and how can I fix it?

A2: Low conversion is a common issue that can typically be traced to the catalyst system, base, or reaction setup.

Causality & Solution Workflow:

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. The phosphine ligand often serves as the reductant, but this can be inefficient.

    • Solution: Ensure your ligand-to-palladium ratio is appropriate (typically 1.5:1 to 2:1). Alternatively, use a pre-formed Pd(0) source like Pd₂(dba)₃ to bypass the reduction step.[2]

  • Inappropriate Base: A strong, non-nucleophilic base is required to deprotonate the indole N-H. Sodium tert-butoxide (NaOt-Bu) is highly effective but extremely sensitive to moisture.[2]

    • Solution: Use freshly opened, high-purity NaOt-Bu and handle it in a glovebox. If moisture sensitivity is a concern, a weaker but more robust base like K₃PO₄ or Cs₂CO₃ can be effective, though it may require higher temperatures or longer reaction times.[2]

  • Oxygen Contamination: Pd(0) catalysts and phosphine ligands are readily oxidized by atmospheric oxygen, rendering them inactive.

    • Solution: The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen). Degas the solvent (e.g., by sparging with argon for 15-20 minutes) before adding the catalyst and reagents.[2]

  • Ligand Choice: The 2-pyridyl group can coordinate to the palladium center, potentially inhibiting the catalytic cycle. A sufficiently bulky ligand is needed to promote the desired reductive elimination step.

    • Solution: For heteroaryl couplings, bulky biaryl phosphine ligands like SPhos, XPhos, or RuPhos are often superior.[11] If you are using a simpler ligand and seeing poor results, switching to one of these is a primary optimization step.

Q3: I'm observing a significant amount of a side product that appears to be 3-(pyridin-2-yl)-1H-indole. How can I prevent this C-arylation?

A3: C3-arylation is a known competing pathway in the N-arylation of indoles, as the C3 position is also nucleophilic.[6] This issue is often exacerbated by specific reaction conditions.

Causality & Solution:

The mechanism of C-H functionalization can compete with the desired C-N bond formation. The choice of ligand and base can strongly influence this selectivity.

  • Ligand Effects: Less bulky ligands may not sufficiently shield the palladium center, allowing for side reactions.

    • Solution: Switching to a bulkier ligand, such as those from the Buchwald biarylphosphine family, is often the most effective solution. These ligands accelerate the rate of reductive elimination to form the C-N bond, outcompeting the C-H activation pathway.[2][4]

  • Base Strength: A very strong base can increase the concentration of the indolide anion, which may favor C3 attack under certain conditions.

    • Solution: Consider switching from NaOt-Bu to a milder base like K₃PO₄. This may require a slight increase in temperature to maintain a good reaction rate but can significantly improve N-selectivity.[2]

Section 3: Troubleshooting the Ullmann Condensation (Cu-Catalyzed)

The Ullmann reaction is a cost-effective alternative, but it can be less reliable without proper optimization.

Q4: My Ullmann reaction is sluggish, requiring very high temperatures and long reaction times for minimal conversion. How can I improve the reaction rate?

A4: The classic ligand-free Ullmann reaction is notoriously slow.[5] Modern protocols rely on ligands to accelerate the catalysis and allow for milder conditions.

Causality & Solution:

The key is to form a soluble and highly active copper(I) complex.

  • Insoluble Copper Species: In the absence of a ligand, the active copper species can precipitate or form inactive aggregates.

    • Solution: Introduce a chelating ligand. For the N-arylation of indoles, N,N'-dimethyl-1,2-cyclohexanediamine (a diamine ligand) has been shown to be highly effective in combination with CuI.[6][7] 1,10-phenanthroline is another excellent choice that can dramatically lower the required reaction temperature.[6][12]

  • Catalyst Source: The form of copper used is critical. Copper powder or turnings have low surface area and variable activity.

    • Solution: Use a well-defined copper(I) salt, with Copper(I) iodide (CuI) being the most common and reliable choice.[6]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are traditional but can be difficult to remove.

    • Solution: With an effective ligand system (e.g., CuI/diamine), you can often use lower-boiling solvents like dioxane or toluene at temperatures around 110 °C.[6]

Section 4: Work-up and Purification

Proper purification is essential for obtaining high-purity this compound, especially for pharmaceutical applications.

Q5: How can I effectively remove residual palladium or copper from my final product?

A5: Residual transition metals are a common concern in cross-coupling reactions. A multi-step approach during work-up is most effective.

Causality & Solution:

Metal catalysts can be present in the crude product as soluble complexes or insoluble particles.

  • Aqueous Wash: Many catalyst residues can be removed with an appropriate aqueous wash.

    • Solution: During the work-up, wash the organic layer with an aqueous solution of a chelating agent. A solution of ammonium hydroxide or aqueous ethylenediamine can help sequester copper. For palladium, washing with an aqueous solution containing thiourea or sodium thiosulfate can be effective.

  • Filtration: Insoluble metal species can be removed by filtration.

    • Solution: After the initial work-up, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter it through a pad of Celite® or silica gel. This will physically remove finely dispersed metal particles.

  • Specialized Scavengers: For very low residual metal requirements, commercially available metal scavengers (resins or silicas functionalized with thiols or amines) can be used.

    • Solution: Stir the dissolved product with the scavenger resin for several hours, then filter. This is a highly effective but more expensive final polishing step.

Section 5: Recommended Experimental Protocols

These protocols provide a starting point for your experiments. Optimization may be required based on your specific indole and pyridine substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from methodologies described by Buchwald and coworkers.[2]

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add Indole (1.0 eq), 2-Bromopyridine (1.2 eq), and Sodium tert-butoxide (NaOt-Bu, 1.4 eq).

    • Safety Note: NaOt-Bu is corrosive and moisture-sensitive. Handle in an inert atmosphere.

  • Catalyst Addition:

    • In a glovebox, add the Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol %) and the phosphine ligand (e.g., SPhos, 2.5 mol %).

  • Reaction Setup:

    • Seal the flask, remove it from the glovebox, and add degassed, anhydrous toluene (to a concentration of ~0.5 M).

    • Place the flask under a positive pressure of Argon.

  • Heating and Monitoring:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).

  • Work-up:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

    • Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is adapted from modern ligand-accelerated Ullmann conditions.[6][7]

  • Reagent Preparation:

    • To a Schlenk flask, add Indole (1.0 eq), 2-Iodopyridine (1.1 eq), and Potassium Phosphate (K₃PO₄, 2.0 eq).

    • Note: Aryl iodides are generally more reactive than bromides in Ullmann reactions.[5]

  • Catalyst Addition:

    • Add Copper(I) Iodide (CuI, 5 mol %) and trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol %).

  • Reaction Setup:

    • Evacuate and backfill the flask with Argon (repeat 3 times).

    • Add anhydrous, degassed dioxane (to a concentration of ~1.0 M).

  • Heating and Monitoring:

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 24 hours).

  • Work-up:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble copper salts.

    • Wash the filtrate with aqueous ammonia and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude residue by flash column chromatography.

Section 6: Visual Guides & Workflows

Diagram 1: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex (L)Pd(II)(Ar)(X) Pd(0)L->OA_Complex Ar-X Amine_Coord Amine Coordination Complex OA_Complex->Amine_Coord Indole (HNR2) Amido_Complex Palladium Amido Complex (L)Pd(II)(Ar)(NR2) Amine_Coord->Amido_Complex -HX (Base) Amido_Complex->Pd(0)L Reductive Elimination Product Product Ar-NR2 Amido_Complex->Product Start Pd(II) Precatalyst + Ligand (L) Start->Pd(0)L Reduction

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low / No Yield Observed Check_Setup Check Reaction Setup: Inert Atmosphere? Anhydrous Solvent? Start->Check_Setup Check_Base Check Base: Fresh NaOtBu? Correct Stoichiometry? Check_Setup->Check_Base Setup OK Fix_Setup Solution: Degas solvent, use glovebox/Schlenk line. Check_Setup->Fix_Setup Problem Found Check_Catalyst Check Catalyst System: Correct Pd/Ligand Ratio? Using a Bulky Ligand? Check_Base->Check_Catalyst Base OK Switch_Base Solution: Use fresh base or switch to K3PO4. Check_Base->Switch_Base Problem Found Switch_Catalyst Solution: Use Pd(0) source or switch to SPhos/XPhos. Check_Catalyst->Switch_Catalyst Problem Found Success Yield Improved Check_Catalyst->Success System OK, Consider Temp/Time Fix_Setup->Success Switch_Base->Success Switch_Catalyst->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-(Pyridin-2-yl)-1H-indole versus Other N-Arylindoles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of receptors with high affinity.[1] This versatility has led to the development of numerous indole-containing therapeutic agents.[2][3] A particularly fruitful area of research involves the N-arylation of the indole scaffold, which significantly modulates the parent molecule's pharmacological profile.[4][5] This guide provides an in-depth comparison of the biological activity of a specific heteroaromatic derivative, 1-(pyridin-2-yl)-1H-indole, against other N-arylindoles, offering insights grounded in experimental data for researchers in drug discovery.

The introduction of an aryl group at the N1 position of the indole ring creates a class of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][6] The nature of this aryl substituent is a critical determinant of the compound's potency and selectivity. Substituting a simple phenyl ring with a pyridine ring, as in this compound, introduces a nitrogen atom that can act as a hydrogen bond acceptor and alters the molecule's electronic and solubility properties.[7] These modifications can lead to profound differences in biological activity, which we will explore through comparative data.

Comparative Analysis of Biological Activities

The substitution at the indole nitrogen dramatically influences the molecule's interaction with biological targets. The pyridine ring, in particular, offers a unique combination of aromaticity and a basic nitrogen center, distinguishing it from carbocyclic aryl groups like phenyl or naphthyl.

Anticancer and Cytotoxic Activity

N-arylindoles have been extensively investigated as anticancer agents, often targeting crucial cellular machinery like tubulin or protein kinases.[8] The N-aryl substituent plays a pivotal role in modulating this activity.

While direct data for this compound is sparse in the provided literature, we can infer its potential by examining related structures. For instance, in the development of 3-aroylindole hydroxamic acids as dual tubulin and histone deacetylase (HDAC) inhibitors, modifications at the N1 position were critical.[8] Similarly, studies on indolyl-pyridinyl-propenones, which feature a pyridine ring, have identified potent cytotoxic agents.[9][10] In one study, the lead compound, MOMIPP, demonstrated that the indole-propenone-pyridine scaffold was essential for its methuosis-inducing (a form of non-apoptotic cell death) activity in glioblastoma cells.[9][10] This highlights the favorable role a pyridine moiety can play in conferring potent anticancer effects.

Another study on 2-arylindoles as aromatase inhibitors for breast cancer treatment found that meta-pyridyl analogs could orient within the active site for the pyridyl nitrogen to coordinate with the heme group, a distinct binding mode compared to other aryl derivatives.[11][12] This suggests that an N-pyridyl indole could exhibit unique and potent interactions with metalloenzymes.

Table 1: Comparative Anticancer Activity of Selected Indole Derivatives

Compound ClassN1-SubstituentTarget/MechanismCell LineActivity (IC50/GI50)Reference
3-Aroylindole Hydroxamic AcidsVaries (Alkyl, Benzyl)Tubulin/HDAC InhibitionPC3, RPMI-8226Low µM[8]
Indolyl-Pyridinyl-PropenonesH (Scaffold contains pyridine)Methuosis InductionU251 GBM~1 µM (GI)[9][10]
2-ArylindolesH (Scaffold contains 2-aryl)Aromatase InhibitionN/A (Enzyme Assay)1.6 - 9.0 µM[11][12]
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-CarbohydrazidesH (Scaffold contains pyridine)Methuosis InductionMDA-MB-231Low µM[13]

Note: This table aggregates data from different indole scaffolds to illustrate the general influence of aryl and pyridinyl moieties on anticancer activity. Direct comparative data for N-arylindoles with varied N1-substituents in the same assay is needed for a conclusive SAR.

Ion Channel Modulation

Voltage-gated sodium channels, particularly NaV1.7, are significant targets for pain therapeutics. A recent study detailed the discovery of N-aryl indoles as a novel class of potent NaV1.7 inhibitors.[14] The research involved modifying a lead compound by replacing a diaryl ether with an N-aryl indole moiety to enhance potency against the mouse NaV1.7 channel.

The structure-activity relationship (SAR) established that the N-aryl group's nature was critical for activity. While the study primarily focused on substituted phenyl rings, the findings provide a framework for predicting the activity of an N-pyridyl analog. Lipophilicity and electronic properties were key. For example, introducing electron-withdrawing groups on the N-phenyl ring generally influenced potency and selectivity.[14] An N-pyridyl group, being relatively polar and electron-deficient, would be expected to significantly alter the compound's properties, potentially impacting its selectivity over other NaV subtypes (e.g., NaV1.5 in cardiac muscle) and hERG liability, which are crucial for safety.[14]

Central Nervous System (CNS) Receptor Affinity

N-arylindoles are also prevalent scaffolds for targeting CNS receptors. Sertindole, an antipsychotic drug, is a well-known example of a clinically used N-arylindole.[5][15] Research into novel ligands for the 5-HT6 serotonin receptor has explored N-arylsulfonylindoles.[16] In these studies, the aryl group extending from the indole nitrogen interacts with key residues in the receptor's binding pocket.

The SAR revealed that a 2-methoxyphenyl group on a piperazine ring attached to the arylsulfonyl moiety was optimal for high affinity.[16] Substituting this with other groups allows for fine-tuning of the binding affinity. An N-(pyridin-2-yl)indole could be hypothesized to interact differently. The pyridine nitrogen could form a critical hydrogen bond with polar residues in the binding site, an interaction unavailable to a simple phenyl ring, potentially leading to enhanced affinity or a different selectivity profile across serotonin receptor subtypes.

Structure-Activity Relationship (SAR) Insights

The accumulated data points to several key principles governing the biological activity of N-arylindoles, allowing for a predictive comparison.

  • Electronic Effects : The pyridine ring is electron-deficient compared to a phenyl ring. This electronic nature can influence the overall electron density of the indole core, affecting its ability to participate in π-π stacking or cation-π interactions with biological targets.

  • Hydrogen Bonding Capability : The nitrogen atom in the 1-(pyridin-2-yl) substituent is a hydrogen bond acceptor. This provides a specific, directional interaction point that is absent in N-phenyl indoles. This feature can be exploited to achieve higher affinity and selectivity for targets with available hydrogen bond donors (e.g., serine, threonine, or backbone NH groups) in the binding pocket.[11]

  • Physicochemical Properties : The pyridine moiety generally increases the polarity and aqueous solubility of a molecule compared to a phenyl group. This can have significant implications for a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and may help mitigate issues like hERG liability which is often associated with high lipophilicity.[14]

  • Steric and Conformational Factors : The N-aryl bond allows for rotation, and the preferred conformation is crucial for activity. The presence of the pyridine nitrogen and its potential interactions can lock the molecule into a specific, biologically active conformation within a receptor binding site.

SAR_Summary cluster_indole N-Arylindole Core cluster_substituents N1-Aryl Substituent cluster_activity Biological Outcomes Indole Indole Scaffold Phenyl Phenyl Group (Lipophilic, Neutral) Pyridyl Pyridyl Group (Polar, H-bond acceptor) SubstPhenyl Substituted Phenyl (Tunable electronics/sterics) Activity Modulated Biological Activity Phenyl->Activity π-π stacking Hydrophobic interactions PK Altered ADME/ Pharmacokinetics Phenyl->PK Higher Lipophilicity Pyridyl->Activity H-bonding Altered electronics Unique binding modes Pyridyl->PK Improved Solubility SubstPhenyl->Activity Fine-tuned potency & selectivity SubstPhenyl->PK Variable

Caption: Key SAR differences between N-aryl substituents.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section details standardized protocols for assessing the biological activity of novel N-arylindole compounds.

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol determines the cytotoxic effect of a compound on cancer cell lines.

Objective: To measure the concentration at which a compound reduces cell viability by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MDA-MB-231, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other N-arylindoles) in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: General workflow for in vitro biological screening.

Protocol 2: High-Throughput In Vitro Electrophysiology Assay

This protocol is for assessing activity against ion channels like NaV1.7.[14]

Objective: To determine the IC50 of compounds for inhibition of a specific ion channel.

Materials:

  • Cell line stably expressing the target ion channel (e.g., HEK-293 cells with hNaV1.7)

  • Automated patch-clamp system (e.g., IonWorks Quattro, Patchliner)

  • Appropriate extracellular and intracellular recording solutions

  • Test compounds and reference inhibitors

Procedure:

  • Cell Preparation: Culture and harvest cells expressing the target channel.

  • System Setup: Prime the automated patch-clamp system with the recording solutions.

  • Compound Application: Add cells and test compounds (at various concentrations) to the system's plate.

  • Electrophysiology Recording: The system will automatically establish whole-cell patch-clamp configurations. A voltage protocol is applied to elicit ionic currents (e.g., a depolarizing step to activate NaV1.7). Currents are measured before and after compound application.

  • Data Analysis: The percentage of current inhibition is calculated for each compound concentration. The IC50 is determined by fitting the concentration-response data to a suitable equation.

Conclusion

The N-arylindole scaffold is a remarkably versatile platform for drug discovery. The choice of the N-aryl substituent is a critical decision that profoundly impacts biological activity. While N-phenylindoles have a long and successful history, the introduction of a heteroaromatic ring like pyridine, as in this compound, offers distinct advantages. The pyridine nitrogen introduces a key hydrogen-bonding feature, alters the electronic landscape, and improves physicochemical properties. These changes can lead to novel binding modes, enhanced potency, and improved drug-like properties.[7][11]

Based on the analysis of related structures, this compound and its derivatives are promising candidates for development as anticancer agents, ion channel modulators, and CNS-active compounds. Further direct, side-by-side experimental comparisons are necessary to fully elucidate their therapeutic potential and to refine the structure-activity relationships that will guide the next generation of N-arylindole-based medicines.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(Pyridin-2-yl)-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the 1-(pyridin-2-yl)-1H-indole scaffold, a privileged structure in modern medicinal chemistry. Its unique combination of a planar, electron-rich indole system and a basic pyridine ring provides a versatile framework for interacting with a multitude of biological targets. This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a critical comparison of analog performance, grounded in experimental data and a mechanistic understanding of why certain structural modifications lead to desired biological outcomes.

Our approach is rooted in the principles of scientific integrity. We will delve into the causality behind experimental designs and present self-validating protocols. Every key claim is supported by authoritative, citable literature to provide a trustworthy and comprehensive resource for your research and development endeavors.

Chapter 1: The Anticancer Potential of this compound Analogs

The fusion of indole and pyridine rings has given rise to a rich pipeline of anticancer candidates. These compounds exert their effects through diverse mechanisms, most notably by inhibiting key cellular signaling pathways or disrupting the fundamental machinery of cell division. We will dissect the structure-activity relationships (SAR) for two prominent mechanisms: kinase inhibition and disruption of tubulin polymerization.

Targeting Cellular Signaling: Kinase Inhibition

Kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer. The this compound scaffold has proven to be an effective template for designing potent kinase inhibitors, particularly against the Protein Kinase B (Akt) pathway, which is central to cell survival and proliferation.

Expertise & Experience: Decoding the SAR of Oxindole-Pyridine Based Akt Inhibitors

A seminal study in the field revealed a series of potent and selective oxindole-pyridine-based Akt inhibitors.[1] The core insight was that the oxindole moiety provides critical hydrogen bonding interactions within the ATP-binding site of the kinase, while substitutions at the C-3 position of the oxindole ring dramatically influence selectivity.

The general structure involves a substituted oxindole core linked to a pyridine ring. The SAR exploration demonstrated that unsubstituted (R=H) or certain methylene-substituted oxindoles (R = 3-furan-2-ylmethylene) conferred high selectivity for Akt1 over other kinases. In contrast, incorporating (1H-pyrrol-2-yl)methylene or (1H-imidazol-2-yl)methylene groups at this position decreased selectivity.[1] This suggests that the size and electronic properties of the C-3 substituent are critical for fine-tuning the interaction with the kinase's active site and avoiding off-target effects. The most potent analog, compound 11n , featuring a 3-furan-2-ylmethylene substituent, achieved an impressive IC50 of 0.17 nM against Akt1.[1]

Data Presentation: Comparative Inhibitory Activity of Oxindole-Pyridine Analogs against Akt1
Compound IDR (Substitution at C-3 of Oxindole)Akt1 IC50 (nM)Selectivity Profile
9e H1.1Selective
11f 3-(1H-pyrrol-2-yl)methylene0.23Less Selective
11k 3-(1H-imidazol-2-yl)methylene0.35Less Selective
11n 3-furan-2-ylmethylene0.17Highly Selective
Data synthesized from Zhu et al., Bioorg. Med. Chem. Lett. 2006.[1]
Mandatory Visualization: The PI3K/Akt Signaling Pathway

This diagram illustrates the central role of Akt in the signaling cascade that promotes cell survival and proliferation, which is the target of the described inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor This compound Analogs (e.g., 11n) Inhibitor->Akt Inhibits

References

Validating the Pyridin-yl-Indole Scaffold as a Specific c-Met Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. The 1-(pyridin-2-yl)-1H-indole scaffold has emerged as a promising framework for the development of targeted therapies. This guide provides an in-depth technical comparison of pyridin-yl-indole derivatives as specific inhibitors of the c-Met kinase, a critical target in oncology. We will objectively compare their performance with established alternatives, supported by experimental data and detailed protocols to empower your research endeavors.

The Rationale for Targeting c-Met with Pyridin-yl-Indole Derivatives

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell proliferation, survival, and motility. Aberrant c-Met signaling, driven by gene amplification, mutation, or overexpression, is a significant contributor to the development and progression of numerous cancers, including those of the lung, stomach, and liver. This makes c-Met a highly attractive target for therapeutic intervention.

The pyridin-yl-indole core structure presents a versatile scaffold for designing kinase inhibitors. The pyridine moiety can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, a common feature among many successful kinase inhibitors.[1][2] The indole group offers extensive possibilities for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will walk through the essential steps to validate a novel pyridin-yl-indole derivative as a specific c-Met inhibitor.

Comparative Analysis of c-Met Inhibitors

A thorough validation of a novel inhibitor requires benchmarking against established compounds. Here, we compare a representative pyridin-yl-indole derivative with approved and clinical-stage c-Met inhibitors.

CompoundScaffoldc-Met IC50 (nM)Key Off-Target Kinases (IC50, nM)Type
Pyridin-yl-indole Example (Compound 5b) Aminopyridyl-spiro[indoline-3,4′-piperidine]-2-one1.87ALK (<0.5), AXL (28.9)Type I
Cabozantinib Quinoline5.4VEGFR2, RET, AXLType II
Crizotinib Pyridine4ALK, ROS1Type I
Tepotinib Pyridine1.7Highly Selective (>1000-fold vs. most kinases)Type I

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for illustrative comparison.[1][3][4][5][6]

This table highlights the potency of the pyridin-yl-indole scaffold, with compound 5b demonstrating single-digit nanomolar efficacy against c-Met, comparable to established drugs.[6] The key differentiator often lies in the selectivity profile. While multi-kinase inhibitors like Cabozantinib and Crizotinib can be effective, they may also lead to more off-target side effects.[5] The high selectivity of Tepotinib and the focused profile of the example pyridin-yl-indole derivative represent a desirable characteristic for targeted therapies.[3][6]

A Step-by-Step Guide to Experimental Validation

The validation of a novel c-Met inhibitor is a multi-faceted process, progressing from initial biochemical assessment to cellular and in vivo models.

Experimental_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation Biochem_Assay Biochemical Kinase Assay (e.g., HTRF) Selectivity Kinase Selectivity Profiling Biochem_Assay->Selectivity Determine IC50 Phospho_Assay Cellular Phosphorylation Assay (Western Blot) Biochem_Assay->Phospho_Assay Lead Compound Identification Viability_Assay Cell Viability Assay (e.g., MTT) Phospho_Assay->Viability_Assay Confirm On-Target Effect Xenograft Tumor Xenograft Model Viability_Assay->Xenograft Candidate for In Vivo Testing PD_Markers Pharmacodynamic Analysis Xenograft->PD_Markers Assess Efficacy

Caption: Experimental workflow for validating a c-Met inhibitor.

Biochemical Validation: Potency and Selectivity

The initial step is to determine the direct inhibitory effect of the compound on the c-Met kinase activity.

a. Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

The HTRF assay is a robust, high-throughput method to measure kinase activity.[7][8][9][10]

Principle: This assay measures the phosphorylation of a biotinylated substrate by the c-Met kinase. A europium cryptate-labeled anti-phospho-tyrosine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.

Protocol:

  • Reagent Preparation: Prepare the kinase buffer, c-Met enzyme, biotinylated substrate, and ATP solutions.

  • Kinase Reaction: In a 384-well plate, add the test compound (e.g., the pyridin-yl-indole derivative) at various concentrations. Add the c-Met enzyme and the biotinylated substrate. Initiate the reaction by adding ATP. Incubate at room temperature.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA, the europium-labeled antibody, and streptavidin-XL665. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.

b. Kinase Selectivity Profiling

To assess the specificity of the inhibitor, it is crucial to screen it against a panel of other kinases. This is often performed by specialized contract research organizations. The data generated will reveal the selectivity profile of the compound and help predict potential off-target effects. A highly selective inhibitor will show a significantly higher IC50 value for other kinases compared to c-Met.

Cellular Validation: On-Target Effects and Anti-proliferative Activity

Moving into a cellular context is essential to confirm that the inhibitor can access its target within the cell and exert a biological effect.

a. Cellular Phosphorylation Assay (Western Blot)

This assay determines if the inhibitor can block c-Met autophosphorylation in cancer cells that are dependent on c-Met signaling.

Principle: Western blotting is used to detect the levels of phosphorylated c-Met (p-c-Met) and total c-Met in cell lysates. A decrease in the p-c-Met/total c-Met ratio upon treatment with the inhibitor indicates on-target activity.

Protocol:

  • Cell Culture and Treatment: Plate a c-Met-dependent cancer cell line (e.g., MKN-45 or Hs746T) and allow them to adhere. Treat the cells with varying concentrations of the inhibitor for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate with a primary antibody specific for p-c-Met. Subsequently, strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an ECL substrate for detection.

  • Analysis: Quantify the band intensities to determine the ratio of p-c-Met to total c-Met.

Western_Blot_Workflow Start Cell Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant Gel SDS-PAGE Quant->Gel Transfer Membrane Transfer Gel->Transfer Block Blocking Transfer->Block Ab1 Primary Antibody (p-c-Met) Block->Ab1 Ab2 Secondary Antibody Ab1->Ab2 Detect Detection Ab2->Detect Strip Stripping Detect->Strip Re_Ab1 Re-probe (Total c-Met) Strip->Re_Ab1 Re_Detect Detection Re_Ab1->Re_Detect

Caption: Western blot workflow for assessing c-Met phosphorylation.

b. Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.[12][13][14]

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Validation: Antitumor Efficacy

The final preclinical step is to evaluate the inhibitor's efficacy in a living organism.

a. Tumor Xenograft Model

This model involves implanting human cancer cells into immunocompromised mice to study the effect of the inhibitor on tumor growth.[15][16][17][18][19]

Principle: A c-Met-dependent human tumor cell line is injected subcutaneously into nude mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

Protocol:

  • Cell Preparation and Implantation: Harvest cancer cells and inject them subcutaneously into the flank of nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.

  • Drug Administration: Administer the pyridin-yl-indole inhibitor (e.g., by oral gavage) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-c-Met) to confirm target engagement in vivo.

Conclusion

The validation of a novel enzyme inhibitor is a rigorous process that requires a combination of biochemical, cellular, and in vivo studies. The pyridin-yl-indole scaffold represents a promising starting point for the development of potent and selective c-Met inhibitors. By following the experimental guide outlined above and comparing the results with established benchmarks, researchers can effectively evaluate the therapeutic potential of their novel compounds. The ultimate goal is to identify a candidate with a superior efficacy and safety profile, paving the way for future clinical development.

References

A Comparative Guide to Pyridinylindole Isomers as Anticancer Agents: A Deep Dive into Structure, Activity, and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers down many molecular avenues. Among the most promising are heterocyclic compounds, with the pyridinylindole scaffold emerging as a particularly fruitful area of investigation. The fusion of a pyridine ring to an indole nucleus gives rise to a family of isomers, each with a unique spatial arrangement and, consequently, a distinct pharmacological profile. This guide provides a comprehensive comparative analysis of key pyridinylindole isomers, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their anticancer potential.

The Landscape of Pyridinylindole Isomers: More Than Just Positional Changes

The orientation of the nitrogen atom in the pyridine ring relative to the indole core defines the isomeric class of the pyridinylindole, also known as carbolines. The four main isomers are:

  • α-Carboline (Pyrido[2,3-b]indole): Characterized by the pyridine nitrogen at position 2.

  • β-Carboline (Pyrido[3,4-b]indole): The most extensively studied isomer, with the pyridine nitrogen at position 3.[1][2][3][4]

  • γ-Carboline (Pyrido[4,3-b]indole): Features the pyridine nitrogen at position 4.

  • δ-Carboline (Pyrido[3,2-b]indole): With the pyridine nitrogen at position 1.

This seemingly subtle variation in nitrogen placement profoundly impacts the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, leading to differential interactions with biological targets and, ultimately, to diverse anticancer activities.

Comparative Anticancer Activity: A Look at the Data

Isomer ClassDerivativeCancer Cell LineIC50 (µM)Reference
β-Carboline 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleMDA-MB-468 (Breast)0.08[5][6]
HCT116 (Colon)0.13[5][6]
A375 (Melanoma)0.23[5][6]
MIA PaCa-2 (Pancreatic)0.20[5][6]
γ-Carboline 9-(3,4,5-trimethoxyphenyl)-5H-pyrido[4,3-b]indole (7k)HeLa (Cervical)8.7[7]
SGC-7901 (Gastric)>20[7]
MCF-7 (Breast)>20[7]
α-Carboline 4-(3,4-dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile (4f)HCT116 (Colon)Not specified, but active at non-toxic concentrations to normal cells[8]
HT-29 (Colon)Not specified[8]
RKO (Colon)Not specified[8]

Expert Interpretation: The available data suggests that β-carboline derivatives, in particular, exhibit remarkable potency, with IC50 values often in the nanomolar range against a broad spectrum of cancer cell lines.[5][6] This highlights the therapeutic potential of the pyrido[3,4-b]indole scaffold. Derivatives of γ-carbolines have also demonstrated notable activity, albeit generally in the micromolar range.[7] While quantitative data for α- and δ-carbolines is less abundant in the comparative context, studies on α-carboline derivatives indicate promising and selective anticancer effects.[8] The differences in potency underscore the critical role of the nitrogen's position in dictating the molecule's interaction with its cellular targets.

Unraveling the Mechanisms of Action: A Multi-pronged Attack on Cancer

Pyridinylindole isomers exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a highly desirable attribute for anticancer drugs, as it can potentially circumvent the development of drug resistance.

Inhibition of Protein Kinases: Halting Aberrant Signaling

A primary mechanism of action for many pyridinylindole derivatives is the inhibition of protein kinases, enzymes that play a central role in regulating cell growth, proliferation, and survival.[3]

  • RET and TRK Kinase Inhibition: Certain pyrimido[4,5-b]indole derivatives have been identified as dual inhibitors of RET and TRK kinases, which are often aberrantly activated in various cancers, including lung and thyroid.

  • Cyclin-Dependent Kinase (CDK) Inhibition: β-carbolines have been shown to inhibit CDKs, key regulators of the cell cycle. By blocking CDK activity, these compounds can halt the progression of cancer cells through the cell cycle, ultimately leading to cell death.

Disruption of Microtubule Dynamics: A Mitotic Catastrophe

The γ-carboline derivative 7k has been shown to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.

Signaling Pathway: γ-Carboline Induced Apoptosis via Tubulin Polymerization Inhibition

G cluster_drug γ-Carboline Derivative cluster_cell Cancer Cell Drug γ-Carboline (e.g., 7k) Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption Apoptosis Apoptosis G2M->Apoptosis Induction

Caption: γ-Carboline derivatives can inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.

Induction of Cell Cycle Arrest and Apoptosis: The Ultimate Fate of Cancer Cells

A common outcome of treatment with various pyridinylindole isomers is the induction of cell cycle arrest, predominantly at the G2/M checkpoint, and the subsequent triggering of apoptosis (programmed cell death).[5][6][7]

  • G2/M Phase Arrest: As observed with both β- and γ-carboline derivatives, the halting of the cell cycle at the G2/M phase prevents cancer cells from dividing and proliferating.[5][6][7]

  • Apoptosis Induction: Following cell cycle arrest, cancer cells are directed towards apoptosis. This is often mediated by the activation of key signaling pathways involving proteins like p53 and the JNK pathway.

Signaling Pathway: β-Carboline Induced G2/M Arrest and Apoptosis

G cluster_drug β-Carboline Derivative cluster_cell Cancer Cell Drug β-Carboline MDM2 MDM2 Drug->MDM2 Inhibition p53 p53 MDM2->p53 p21 p21 p53->p21 Upregulation CDKs CDKs p21->CDKs Inhibition G2M G2/M Phase Arrest CDKs->G2M Apoptosis Apoptosis G2M->Apoptosis Induction

Caption: β-Carbolines can inhibit MDM2, leading to p53 activation, G2/M arrest, and apoptosis.

Experimental Protocols: The "How-To" for Researchers

To ensure the scientific rigor of this guide, we provide detailed, step-by-step methodologies for the key experiments used to evaluate the anticancer properties of pyridinylindole isomers.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridinylindole isomers for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Pyridinylindole Isomers Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining cell viability using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the pyridinylindole isomers at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Cell Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the pyridinylindole isomers for the desired time period.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Conclusion and Future Directions

The comparative study of pyridinylindole isomers reveals a rich and diverse landscape of anticancer activity. The β-carboline scaffold, in particular, stands out as a highly promising framework for the development of potent and broad-spectrum anticancer agents. The multi-targeted nature of these compounds, affecting key cellular processes such as cell cycle progression and apoptosis through various signaling pathways, makes them attractive candidates for further preclinical and clinical investigation.

Future research should focus on:

  • Direct Comparative Studies: Conducting comprehensive studies that directly compare the four main pyridinylindole isomers under standardized conditions to definitively establish their relative potencies and therapeutic windows.

  • Elucidation of Novel Targets: Employing advanced techniques such as proteomics and chemical biology to identify novel cellular targets of these compounds, further unraveling their complex mechanisms of action.

  • Lead Optimization: Utilizing the structure-activity relationship data to guide the rational design and synthesis of new derivatives with improved efficacy, selectivity, and pharmacokinetic properties.

By continuing to explore the chemical space of pyridinylindole isomers, the scientific community is poised to unlock new and effective therapeutic strategies in the ongoing fight against cancer.

References

A Comparative Guide to the Synthetic Routes of 1-(Pyridin-2-yl)-1H-indole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of N-arylindoles is a cornerstone of medicinal chemistry, as this structural motif is present in a wide array of biologically active compounds. Among these, 1-(pyridin-2-yl)-1H-indole stands out as a key building block in the development of novel therapeutics. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in academia and the pharmaceutical industry. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each method to empower you to make informed decisions for your research and development endeavors.

Introduction to this compound

The this compound scaffold is a privileged structure in drug discovery, appearing in molecules targeting a range of diseases. Its unique three-dimensional structure, arising from the linkage of the indole and pyridine rings, allows for specific interactions with biological targets. Consequently, the development of robust and efficient synthetic methodologies is a critical aspect of harnessing the therapeutic potential of its derivatives.

Key Synthetic Strategies: A Head-to-Head Comparison

The formation of the C-N bond between the indole nitrogen and the pyridine ring is the crucial step in the synthesis of this compound. Two transition metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods to achieve this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines over the past few decades. It is a highly versatile and efficient method for the formation of C-N bonds, including the N-arylation of indoles.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of distinct steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired N-arylindole and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step and preventing undesirable side reactions.

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L2)(H-Indole)]+X- Oxidative Addition Complex->Amine Coordination Indole Palladium Amide Ar-Pd(II)(L2)-Indole Amine Coordination->Palladium Amide Base, -BH+X- Palladium Amide->Pd(0)L2 Product Ar-Indole Palladium Amide->Product Reductive Elimination Catalyst Regeneration Pd(0)L2

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Advantages:

  • High Generality and Substrate Scope: The Buchwald-Hartwig reaction is known for its broad applicability, tolerating a wide range of functional groups on both the indole and the pyridine coupling partners.

  • Milder Reaction Conditions: Compared to traditional methods, this reaction often proceeds under relatively mild conditions, typically at temperatures ranging from 80 to 120 °C.

  • High Yields: Excellent yields are frequently reported for the N-arylation of indoles using this methodology.

Disadvantages:

  • Cost of Palladium Catalysts and Ligands: Palladium is a precious metal, and the specialized phosphine ligands required for high efficiency can be expensive, which can be a limiting factor for large-scale synthesis.

  • Toxicity of Palladium: Palladium residues in the final product are a major concern in the pharmaceutical industry due to the metal's toxicity. Stringent purification methods are necessary to reduce palladium levels to acceptable limits, adding to the overall cost and complexity of the process.

  • Potential for Side Reactions: C-arylation of the indole ring at the C3 position can sometimes compete with the desired N-arylation, leading to a mixture of products.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, predating the Buchwald-Hartwig amination by several decades. While traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of highly efficient catalytic systems that operate under much milder conditions.

Mechanism: The mechanism of the copper-catalyzed N-arylation of indoles is thought to involve the formation of a copper(I) indolate species in the presence of a base. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the this compound and a copper(I) halide salt. The use of chelating ligands, such as diamines, can accelerate the reaction by stabilizing the copper intermediates.

Ullmann Condensation Cycle Cu(I)X Cu(I)X Copper Indolate Cu(I)-Indole Cu(I)X->Copper Indolate Indole, Base Oxidative Addition Complex Ar-Cu(III)(Indole)-X Copper Indolate->Oxidative Addition Complex Ar-X Oxidative Addition Complex->Cu(I)X Product Ar-Indole Oxidative Addition Complex->Product Reductive Elimination Catalyst Regeneration Cu(I)X

Figure 2: Proposed catalytic cycle of the Ullmann condensation.

Advantages:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making this method more economically viable, especially for large-scale production.

  • Lower Toxicity: Copper is generally considered less toxic than palladium, which can simplify the purification process and reduce concerns about metal contamination in the final product.

  • Improved Reaction Conditions with Modern Ligands: The development of effective ligands has enabled Ullmann-type reactions to be carried out under much milder conditions than previously required, often at temperatures comparable to those used in Buchwald-Hartwig aminations.

Disadvantages:

  • Potentially Harsher Conditions: While modern methods are milder, some Ullmann-type reactions may still require higher temperatures and stronger bases compared to their palladium-catalyzed counterparts.

  • Substrate Scope Limitations: The Ullmann condensation can sometimes have a more limited substrate scope compared to the Buchwald-Hartwig reaction, and yields can be more sensitive to the electronic and steric properties of the coupling partners.

  • Ligand Sensitivity: The efficiency of the reaction is often highly dependent on the choice of ligand, and optimization may be required for specific substrates.

Quantitative Comparison of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key reaction parameters for the synthesis of N-arylindoles using both Buchwald-Hartwig and Ullmann-type reactions. It is important to note that the optimal conditions and yields can vary depending on the specific substrates and ligands used.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper salts (e.g., CuI, Cu₂O)
Ligand Bulky, electron-rich phosphines (e.g., Xantphos, tBuXPhos)Diamines (e.g., N,N'-dimethylethylenediamine), Phenanthrolines
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Solvent Aprotic polar solvents (e.g., Toluene, Dioxane, DMF)Polar aprotic solvents (e.g., DMF, DMSO, NMP)
Temperature 80 - 120 °C100 - 150 °C (can be lower with modern ligands)
Typical Yields Good to excellent (often >80%)Moderate to excellent (can be >80% with optimized conditions)
Cost Higher (due to palladium and specialized ligands)Lower (due to inexpensive copper catalyst)
Scalability Can be challenging due to cost and palladium removalGenerally more favorable for large-scale synthesis

Experimental Protocols

The following are generalized experimental procedures for the synthesis of this compound via Buchwald-Hartwig amination and Ullmann condensation. These protocols should be considered as starting points and may require optimization for specific applications.

Protocol 1: Buchwald-Hartwig Amination

Buchwald-Hartwig Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Add indole, 2-bromopyridine, base (e.g., Cs2CO3), and solvent (e.g., toluene) to a reaction vessel. Degas Degas the mixture with an inert gas (e.g., Argon). Start->Degas AddCatalyst Add Pd catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos). Degas->AddCatalyst Heat Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 h). AddCatalyst->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Filter through a pad of celite to remove insoluble materials. Cool->Filter Extract Extract with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Filter->Extract Dry Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Extract->Dry Purify Purify the crude product by column chromatography. Dry->Purify

Figure 3: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add indole (1.0 equiv.), 2-bromopyridine (1.2 equiv.), and a suitable base such as cesium carbonate (2.0 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Purge the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite and wash the filter cake with the same solvent.

  • Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ullmann Condensation

Ullmann Condensation Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Add indole, 2-bromopyridine, copper catalyst (e.g., CuI), ligand (e.g., N,N'-dimethylethylenediamine), and base (e.g., K2CO3) to a reaction vessel. AddSolvent Add a polar aprotic solvent (e.g., DMF or DMSO). Start->AddSolvent Heat Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir for the specified time (e.g., 24-48 h). AddSolvent->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Quench Quench the reaction with aqueous ammonia and extract with an organic solvent (e.g., ethyl acetate). Cool->Quench Wash Wash the organic layer with water and brine. Quench->Wash Dry Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Wash->Dry Purify Purify the crude product by column chromatography. Dry->Purify

Figure 4: Experimental workflow for Ullmann condensation.

Step-by-Step Methodology:

  • To a reaction vessel, add indole (1.0 equiv.), 2-bromopyridine (1.5 equiv.), copper(I) iodide (CuI, 10-20 mol%), a suitable ligand such as N,N'-dimethylethylenediamine (20-40 mol%), and a base like potassium carbonate (2.0 equiv.).

  • Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into a solution of aqueous ammonia.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the project.

  • For small-scale synthesis in a research or discovery setting , where cost is less of a concern and high yields with a broad substrate scope are paramount, the Buchwald-Hartwig amination is often the preferred method. Its reliability and milder conditions make it an excellent choice for rapidly accessing a variety of analogs.

  • For large-scale synthesis and process development , where cost, scalability, and metal toxicity are critical considerations, the Ullmann condensation presents a more attractive option. The lower cost of the copper catalyst and the reduced toxicity concerns make it a more sustainable and economically viable choice for industrial applications.

Ultimately, the optimal synthetic route will be determined by a careful evaluation of the project's goals, budget, and scale. It is recommended that both routes be considered and potentially screened during the early stages of process development to identify the most efficient and robust method for the synthesis of this compound and its derivatives.

A Senior Application Scientist's Guide to Confirming the Purity of 1-(pyridin-2-yl)-1H-indole by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For novel heterocyclic compounds like 1-(pyridin-2-yl)-1H-indole, a molecule of interest for its potential pharmacological activities, rigorous purity assessment is a critical first step. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodologies for confirming the purity of this specific compound. We will not only detail a robust analytical protocol but also explore the rationale behind key experimental choices and compare it with a viable alternative to illustrate the principles of method optimization.

The Foundational Principle: Why HPLC-UV for Purity Determination?

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. Its power lies in the differential partitioning of analytes between a mobile phase (a solvent) and a stationary phase (the column).[1] For organic molecules like this compound, Reversed-Phase HPLC (RP-HPLC) is the most prevalent and effective technique.[2][3][4] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[2][5] Consequently, nonpolar (more hydrophobic) molecules interact more strongly with the stationary phase and are retained longer, while polar molecules elute more quickly.[2][5]

The purity assessment is quantitative. As the separated components elute from the column, they pass through a UV detector. The indole and pyridine rings in our target molecule are chromophores—they absorb UV light.[6][7] According to the Beer-Lambert Law, the amount of light absorbed is directly proportional to the concentration of the analyte in the detector's flow cell.[6][8] The resulting chromatogram plots UV absorbance against time, with each peak representing a separated component. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity (Area % method).

Strategic Method Development for this compound

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. This compound (C₁₃H₁₀N₂) has a molecular weight of 194.23 g/mol and a calculated LogP of ~2.9, indicating moderate hydrophobicity.[9] The presence of both the indole and pyridine moieties, which are aromatic, makes it an excellent candidate for UV detection.[7][10]

Logical Flow of Purity Confirmation by HPLC-UV```dot

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis P1 Accurately weigh this compound P2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) P1->P2 P3 Prepare Mobile Phases A & B (HPLC Grade Solvents) P2->P3 P4 Filter and Degas Mobile Phases P3->P4 H1 System Equilibration P4->H1 System Setup H2 Inject Sample H1->H2 H3 Gradient Elution (Separation on Column) H2->H3 H4 UV Detection H3->H4 D1 Integrate Peaks in Chromatogram H4->D1 Raw Data D2 Calculate Area % of Main Peak and Impurities D1->D2 D3 Assess Peak Purity (if using DAD) D2->D3 D4 Report Final Purity D3->D4

Caption: Comparative analysis workflow.

Hypothetical Performance Data: A Head-to-Head Comparison

To illustrate the differences between the two methods, let's consider a hypothetical batch of this compound containing two known process impurities: Impurity 1 (more polar) and Impurity 2 (structurally similar, slightly less polar).

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (Main Peak) 12.5 min11.8 minThe Phenyl-Hexyl column shows slightly less hydrophobic retention for the main analyte.
Resolution (Main Peak / Impurity 2) 2.12.8Method B provides superior resolution for the closely eluting aromatic Impurity 2, likely due to beneficial π-π interactions.
Tailing Factor (Main Peak) 1.21.1Both methods produce excellent, symmetrical peaks, well within the acceptable range of 0.8-1.5. [11]
Theoretical Plates (Main Peak) 85009200Both columns demonstrate high efficiency, with Method B showing a slight edge.
Calculated Purity (%) 99.65%99.62%The calculated purity is comparable, but the improved resolution in Method B provides higher confidence in the accuracy of this value.

Conclusion and Recommendation

Both the C18 and Phenyl-Hexyl columns are capable of providing a high-quality assessment of this compound purity. The C18 column (Method A) represents a reliable, universal starting point for method development. However, for this specific aromatic analyte, the Phenyl-Hexyl column (Method B) demonstrates superior performance, particularly in its ability to resolve a structurally similar impurity. The enhanced selectivity from π-π interactions provides a more robust and trustworthy separation, which is paramount in a regulated environment.

Therefore, for routine quality control and in-depth purity profiling of this compound, Method B is recommended . This guide underscores a critical principle in analytical science: the "best" method is not universal but is instead the one that provides the most reliable and accurate data for the specific analytical challenge at hand. This is achieved through a logical, comparative approach grounded in the fundamental principles of chromatography and the chemical nature of the analyte.

References

A Senior Application Scientist's Guide to Comparative Molecular Docking: Investigating 1-(pyridin-2-yl)-1H-indole and its Analogs Against Pim-1 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study, focusing on the promising scaffold of 1-(pyridin-2-yl)-1H-indole and its rationally designed analogs. We will explore their potential inhibitory activity against Pim-1 kinase, a significant target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering both a practical protocol and the underlying scientific reasoning for the experimental choices.

Introduction: The Rationale for Targeting Pim-1 Kinase with Indole-Pyridine Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for drug design. When coupled with a pyridine ring, as in this compound, the resulting molecule possesses a distinct three-dimensional architecture and electronic distribution, making it a compelling candidate for interacting with biological macromolecules. The indole and pyridine moieties are present in a wide range of compounds investigated for anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3]

Our target of interest, the Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase, is a serine/threonine kinase that is overexpressed in several human cancers, including hematological malignancies and solid tumors. Pim-1 plays a crucial role in cell cycle progression, apoptosis, and cell proliferation, making it a validated and attractive target for anticancer drug development. The design of small molecule inhibitors that can effectively bind to the ATP-binding pocket of Pim-1 is a promising therapeutic strategy. Computational methods like molecular docking are invaluable in this endeavor, allowing for the rapid in silico screening and evaluation of potential inhibitors before their synthesis and biological testing.

This guide will demonstrate a comparative molecular docking workflow to predict the binding affinities and interaction patterns of this compound and its analogs with Pim-1 kinase. By systematically introducing chemical modifications to the parent scaffold, we can explore the structure-activity relationships (SAR) that govern their binding to the target protein.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the complete molecular docking procedure, from protein and ligand preparation to the final analysis of the results. The causality behind each step is explained to provide a deeper understanding of the process.

Software and Resources
  • Molecular Visualization: PyMOL or UCSF Chimera

  • Molecular Docking: AutoDock Vina

  • Ligand and Receptor Preparation: AutoDock Tools (ADT)

  • Protein Data Bank (PDB): for retrieving the crystal structure of the target protein.

Receptor Preparation: Pim-1 Kinase (PDB ID: 5DWR)

The three-dimensional crystal structure of Pim-1 kinase was obtained from the Protein Data Bank (PDB ID: 5DWR).

  • Retrieve the PDB file: Download the PDB file for 5DWR from the RCSB PDB website.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or Chimera.

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms. This is crucial as these molecules can interfere with the docking process.

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogen atoms to the protein. This step is essential for correctly calculating hydrogen bonding interactions.

    • Compute Gasteiger charges for the protein atoms. These charges are used by the docking algorithm to calculate electrostatic interactions.

    • Save the prepared receptor in the PDBQT format, which is the required input format for AutoDock Vina.

Ligand Preparation: this compound and its Analogs

For this comparative study, we will use the parent molecule, this compound, and three rationally designed analogs to probe the effect of different functional groups on binding affinity.

  • Parent Molecule: this compound

  • Analog 1 (Hydroxylated): 1-(pyridin-2-yl)-1H-indol-5-ol

  • Analog 2 (Methylated): 5-methyl-1-(pyridin-2-yl)-1H-indole

  • Analog 3 (Halogenated): 5-chloro-1-(pyridin-2-yl)-1H-indole

  • Obtain 3D Structures: The 3D structures of the ligands can be drawn using chemical drawing software like ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL or SDF).

  • Prepare Ligands in AutoDock Tools (ADT):

    • Open each ligand file in ADT.

    • Add polar hydrogens and compute Gasteiger charges.

    • Detect the rotatable bonds in the ligand. AutoDock Vina treats these bonds as flexible during the docking simulation, allowing the ligand to adopt different conformations within the binding site.

    • Save each prepared ligand in the PDBQT format.

Molecular Docking with AutoDock Vina
  • Define the Binding Site (Grid Box Generation):

    • Load the prepared receptor (PDBQT file) into ADT.

    • Identify the ATP-binding site of Pim-1 kinase. For 5DWR, the binding site is well-defined by the co-crystallized ligand in the original PDB structure.

    • Center the grid box on the active site. The size of the grid box should be large enough to accommodate the ligands and allow for conformational flexibility. A grid box size of 25 x 25 x 25 Å is a good starting point.

    • Save the grid parameter file.

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and parameters for the docking run. This file should include the names of the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity.

Post-Docking Analysis
  • Analyze Binding Affinity: The primary output of AutoDock Vina is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Binding Poses:

    • Load the receptor PDBQT file and the output ligand PDBQT file into a molecular visualization tool.

    • Analyze the top-ranked binding pose for each ligand.

    • Identify and visualize the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the active site residues of Pim-1 kinase.

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, re-docking it into the binding site and calculating the RMSD between the docked pose and the crystallographic pose is a crucial validation step. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.

Visualizing the Workflow and Interactions

To clearly illustrate the experimental process and the resulting molecular interactions, we can use Graphviz to generate diagrams.

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB: 5DWR) Grid_Box Grid Box Generation Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (Parent & Analogs) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Affinity Analyze Binding Affinity Run_Vina->Analyze_Affinity Visualize_Pose Visualize Binding Pose Analyze_Affinity->Visualize_Pose Identify_Interactions Identify Key Interactions Visualize_Pose->Identify_Interactions

References

A Researcher's Guide to Evaluating the Kinase Selectivity of 1-(pyridin-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the kinase selectivity of the novel compound, 1-(pyridin-2-yl)-1H-indole. In the absence of publicly available kinase profiling data for this specific molecule, we will proceed with a hypothetical yet methodologically rigorous approach. We will assume that this compound has been identified as a primary hit against a hypothetical serine/threonine kinase, "Kinase X," in an initial screen. This guide will detail the subsequent steps to characterize its selectivity across the human kinome, a critical step in assessing its potential as a therapeutic agent or a chemical probe.

The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for drug discovery.[3][4] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities. Conversely, in some cases, polypharmacology (the modulation of multiple targets) can be beneficial.[5] Therefore, a thorough evaluation of a compound's kinase selectivity profile is paramount to understanding its biological activity and predicting its therapeutic potential and safety profile.[6]

Introducing the Candidate: this compound

The this compound scaffold is a heterocyclic structure with potential for diverse biological activities. While the specific kinase activity of this exact molecule is not yet publicly documented, various indole and pyridine derivatives have been explored as inhibitors of different kinases and other enzymes. The synthesis of similar compounds has been described in the literature, often involving coupling reactions between indole and pyridine precursors.[7][8][9][10][11] For the purpose of this guide, we will proceed with the premise that this compound has demonstrated inhibitory activity against "Kinase X" and now requires a comprehensive selectivity assessment.

A Tiered Strategy for Kinase Selectivity Profiling

A cost-effective and efficient method for determining kinase selectivity involves a tiered approach.[12] This strategy begins with a broad, single-concentration screen, followed by more detailed dose-response studies for any identified off-target interactions.

Tier 1: Broad Kinome Screening at a Single Concentration

The initial step is to screen this compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases. Commercial services like Eurofins' KINOMEscan® offer extensive panels, such as the scanMAX, which covers over 468 kinases from all major families.[13] This initial screen provides a broad overview of the compound's interaction landscape across the kinome. The data from this screen is typically reported as percent inhibition relative to a control.

Tier 2: Dose-Response Analysis for Potency Determination

Any kinases that show significant inhibition (e.g., >70% inhibition) in the initial screen should be subjected to a more detailed dose-response analysis. This involves testing the compound over a range of concentrations to determine its potency, typically expressed as an IC50 (the concentration required to inhibit 50% of the kinase activity) or a Kd (the dissociation constant). This quantitative data is essential for comparing the potency of the compound against its primary target versus its off-targets.

Comparative Analysis: Benchmarking Against Known Inhibitors

To contextualize the selectivity profile of this compound, it is crucial to compare it with well-characterized kinase inhibitors. For our hypothetical scenario, we will use two benchmarks:

  • A Selective Inhibitor: Lapatinib, a potent and selective dual inhibitor of EGFR and HER2 kinases, will serve as an example of a targeted agent.[3][14][15][16][17]

  • A Non-Selective Inhibitor: Staurosporine, a natural product known for its promiscuous inhibition of a wide range of kinases, will be used to represent a non-selective profile.[18][19][20]

Data Presentation and Interpretation

The quantitative data from the dose-response analyses should be summarized in a clear and concise table.

Table 1: Hypothetical Kinase Inhibition Data for this compound and Comparator Compounds

Kinase TargetThis compound (IC50, nM)Lapatinib (IC50, nM)Staurosporine (IC50, nM)
Kinase X (Hypothetical Target) 50 >10,00015
EGFR>10,00010.86
HER2 (ErbB2)>10,0009.320
p38α500>10,00050
SRC1,200>10,00025
CDK2>10,000>10,0003
... (other kinases).........

Note: The data for this compound is hypothetical. Data for Lapatinib and Staurosporine are representative values from the literature.

Visualizing Selectivity with Kinase Dendrograms

A powerful tool for visualizing kinase inhibitor selectivity is the kinase dendrogram. This graphical representation places kinases on a phylogenetic tree based on the sequence similarity of their kinase domains. The results of the binding or inhibition assays are then overlaid on this tree, providing an intuitive visual summary of the compound's selectivity.

Below is a hypothetical Graphviz DOT script to generate a simplified kinase dendrogram illustrating the selectivity of our test compound compared to the benchmarks.

KinaseSelectivity cluster_legend Legend cluster_kinome Human Kinome (Simplified) cluster_TK Tyrosine Kinases cluster_ST Serine/Threonine Kinases cluster_compoundA This compound cluster_compoundB Lapatinib cluster_compoundC Staurosporine Potent Inhibition Moderate Inhibition Weak/No Inhibition EGFR HER2 SRC Kinase X p38a CDK2 A_KinaseX A_p38a A_SRC A_EGFR A_HER2 A_CDK2 B_EGFR B_HER2 B_KinaseX B_p38a B_SRC B_CDK2 C_KinaseX C_p38a C_SRC C_EGFR C_HER2 C_CDK2

Caption: Hypothetical kinase selectivity profiles visualized on a simplified kinome tree.

Experimental Protocols

In Vitro Kinase Assay (Fluorescence-Based) for IC50 Determination

This protocol describes a generic, fluorescence-based in vitro kinase assay suitable for determining the IC50 of an inhibitor.

Materials:

  • Recombinant Kinase X

  • Kinase-specific peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound stock solution in DMSO

  • Fluorescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Mixture: In a 384-well plate, add the kinase, peptide substrate, and your diluted compound or DMSO control.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of product formed (e.g., ADP) using the fluorescence-based detection reagents according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a plate reader. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow start Start: Compound Dilution reagents Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) start->reagents plate Dispense Reagents and Compound into 384-well Plate reagents->plate atp Add ATP to Initiate Reaction plate->atp incubation Incubate at 30°C atp->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection read Read Luminescence on Plate Reader detection->read analysis Data Analysis: Plot Dose-Response Curve read->analysis end Determine IC50 analysis->end

Caption: Workflow for a fluorescence-based in vitro kinase assay.

Conclusion and Future Perspectives

This guide has outlined a systematic approach to evaluating the kinase selectivity of a novel compound, this compound, using a hypothetical scenario. By employing a tiered screening strategy, comparing the results to known selective and non-selective inhibitors, and visualizing the data effectively, researchers can gain a comprehensive understanding of the compound's activity across the kinome.

Based on our hypothetical results, this compound demonstrates a promising level of selectivity for "Kinase X" with only weak off-target activity against p38α and SRC. This profile would warrant further investigation, including cell-based assays to confirm on-target engagement and functional consequences, as well as in vivo studies to assess efficacy and safety. The detailed characterization of a compound's kinase selectivity is a cornerstone of modern drug discovery, enabling the development of safer and more effective targeted therapies.

References

A Head-to-Head Comparison of 2-(Aryl/Pyridin-2-yl)-1H-indole Derivatives with Known Hepsin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Prepared by a Senior Application Scientist, this guide provides an in-depth, head-to-head comparison of a promising class of hepsin inhibitors, 2-(aryl/pyridin-2-yl)-1H-indole derivatives, against established inhibitors. This document is intended for researchers, scientists, and drug development professionals actively investigating novel cancer therapeutics.

Hepsin, a type II transmembrane serine protease (TTSP), is a compelling therapeutic target in oncology. Its overexpression is strongly correlated with the progression and metastasis of several cancers, most notably prostate cancer.[1][2] Hepsin's enzymatic activity contributes to the degradation of the extracellular matrix and the activation of signaling pathways that promote tumor growth and invasion, such as the hepatocyte growth factor (HGF) and TGFβ-EGFR signaling axes.[3][4][5] Consequently, the development of potent and selective hepsin inhibitors is a promising strategy for anti-cancer therapy.[2]

This guide focuses on a recently identified class of potent hepsin inhibitors: 2-(aryl/pyridin-2-yl)-1H-indole derivatives.[1] We will conduct a detailed comparison of representative compounds from this class with other known hepsin inhibitors, providing supporting experimental data and detailed protocols to enable researchers to validate and expand upon these findings.

The Inhibitors in Focus: A Comparative Overview

For this guide, we will compare the following inhibitors:

  • 2-(6-(1-hydroxy-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine (Compound 8): A representative of the novel 2-aryl/pyridin-2-yl-1H-indole class of hepsin inhibitors.[1]

  • HepIn-13: A small molecule hepsin inhibitor that has demonstrated efficacy in preclinical models of metastatic prostate cancer.[6]

  • Venetoclax: An FDA-approved BCL-2 inhibitor that has been recently identified as a potent hepsin inhibitor.[7]

Inhibitor ClassRepresentative Compound(s)Primary Target(s)Known Potency (against Hepsin)
2-Aryl/pyridin-2-yl-1H-indoleCompound 8 (2-(6-(1-hydroxy-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine) & Compound 10 (2-(6-(1-fluoro-cyclohexyl)-pyridin-2-yl)-1H-indole-5-carboxamidine)HepsinKi = 0.1 µM[1]
Small Molecule InhibitorHepIn-13 HepsinIC50 = 0.33 µM[7]
BCL-2 InhibitorVenetoclax BCL-2, HepsinIC50 = 0.48 µM[7]

Note: The presented potency values are from different studies and may not be directly comparable due to variations in experimental conditions.

In Vitro Performance: A Head-to-Head Analysis

The following table summarizes the available in vitro data for the selected hepsin inhibitors. It is important to note that a direct, side-by-side comparison of these compounds under identical experimental conditions has not been published. The data presented here is compiled from separate studies and should be interpreted with this limitation in mind.

InhibitorHepsin PotencySelectivity ProfileMechanism of Action (Hepsin)
Compound 8 Ki = 0.1 µM[1]Selective over matriptase, uPA, Factor Xa, thrombin, plasmin, and trypsin.[8]The amidine group interacts with the S1 pocket, while the cyclohexyl ring projects towards the S1' site. The tert-hydroxyl group interacts with His57.[1]
HepIn-13 IC50 = 0.33 µM[7]Minor activity against matriptase.[7]Predicted to interact with the catalytic triad of hepsin.[5]
Venetoclax IC50 = 0.48 µM[7]Primarily a BCL-2 inhibitor; selectivity against other serine proteases is not extensively reported.[9][10]Irreversibly inhibits hepsin activity.[7]

Cellular Activity: Inhibition of Cancer Cell Invasion

A critical measure of a hepsin inhibitor's potential is its ability to block the pro-metastatic functions of hepsin in a cellular context. The Matrigel invasion assay is a standard method to assess the invasive capacity of cancer cells.

Compound 8 and Compound 10 have been shown to inhibit the invasion and migration of hepsin-overexpressing LNCaP-C4-2B4 prostate cancer cells.[1][8] Similarly, Venetoclax has been demonstrated to reduce the invasion of hepsin-overexpressing Caco-2 colorectal cancer cells.[7][11] HepIn-13 has been shown to block prostate cancer metastasis in a preclinical genetic model.[6]

Experimental Protocols

To facilitate further research and validation, we provide detailed protocols for key assays used in the characterization of hepsin inhibitors.

Protocol 1: Hepsin Enzymatic Activity Assay (Fluorogenic Substrate)

This protocol describes the determination of inhibitor potency (IC50) against purified hepsin using a fluorogenic substrate. The principle of this assay is the cleavage of a quenched fluorogenic peptide substrate by hepsin, leading to an increase in fluorescence that is proportional to enzyme activity.[1][12]

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Assay Buffer: 50 mM Tris, pH 8.0, 150 mM NaCl, 0.01% Tween-20 A1 Add assay buffer to 96-well black plate P1->A1 P2 Prepare Hepsin Enzyme Stock: Dilute recombinant human hepsin in assay buffer A3 Add hepsin enzyme solution P2->A3 P3 Prepare Fluorogenic Substrate Stock: (e.g., Boc-Gln-Ala-Arg-AMC) in DMSO A5 Initiate reaction by adding substrate P3->A5 P4 Prepare Inhibitor Stock Solutions: Serial dilutions in DMSO A2 Add inhibitor dilutions P4->A2 A1->A2 A2->A3 A4 Incubate at room temperature for 15 min A3->A4 A4->A5 R1 Measure fluorescence kinetically (Ex/Em = 380/460 nm) A5->R1 R2 Calculate initial reaction velocities (RFU/min) R1->R2 R3 Plot % inhibition vs. inhibitor concentration R2->R3 R4 Determine IC50 values using non-linear regression R3->R4 G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Coat Transwell inserts with Matrigel A1 Seed starved cells into the upper chamber of the Transwell P1->A1 P2 Culture hepsin-overexpressing cancer cells (e.g., LNCaP-C4-2B4, Caco-2-HPN) P3 Starve cells in serum-free medium P2->P3 P3->A1 A2 Add test inhibitors to the upper chamber A1->A2 A3 Add chemoattractant (e.g., 10% FBS) to the lower chamber A2->A3 A4 Incubate for 24-48 hours A3->A4 R1 Remove non-invading cells from the upper surface A4->R1 R2 Fix and stain invading cells on the lower surface R1->R2 R3 Image and count the number of invaded cells R2->R3 R4 Quantify the % inhibition of invasion R3->R4 G cluster_inhibitors Inhibitors Hepsin Hepsin (Type II Transmembrane Serine Protease) proHGF pro-HGF Hepsin->proHGF cleavage TGFb Latent TGF-β Hepsin->TGFb activation pro_uPA pro-uPA Hepsin->pro_uPA activation HGF HGF proHGF->HGF cMet c-Met Receptor HGF->cMet activation Cell_Proliferation Cell Proliferation cMet->Cell_Proliferation activeTGFb Active TGF-β TGFb->activeTGFb TGFbR TGF-β Receptor activeTGFb->TGFbR activation TGFbR->Cell_Proliferation uPA uPA pro_uPA->uPA Plasminogen Plasminogen uPA->Plasminogen activation Plasmin Plasmin Plasminogen->Plasmin ECM_degradation ECM Degradation Plasmin->ECM_degradation Cell_Invasion Cell Invasion & Metastasis ECM_degradation->Cell_Invasion Compound8 Compound 8 Compound8->Hepsin HepIn13 HepIn-13 HepIn13->Hepsin Venetoclax Venetoclax Venetoclax->Hepsin

References

Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of 1-(pyridin-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth cross-validation of experimental and computational methodologies for the characterization of 1-(pyridin-2-yl)-1H-indole. This document navigates the synthesis, spectroscopic analysis, and structural elucidation of this heterocyclic compound, offering a critical comparison between empirical data and theoretical predictions.

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and pharmaceutical agents[1]. The functionalization of the indole nitrogen, particularly with aromatic substituents like a pyridine ring, can significantly modulate its electronic properties and biological activity. The robust characterization of such derivatives is paramount for understanding their structure-activity relationships. This guide focuses on this compound, a molecule of interest for its potential applications in materials science and drug discovery.

A rigorous scientific approach necessitates the cross-validation of experimental findings with computational models. This dual-pronged strategy not only substantiates experimental results but also provides deeper insights into the molecular properties that govern its behavior. Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling the prediction of molecular geometries, vibrational frequencies, and electronic spectra with increasing accuracy[2].

This guide will first delineate the experimental procedures for the synthesis and characterization of this compound. Subsequently, it will detail the computational protocols used to model its structural and spectroscopic properties. Finally, a comparative analysis will be presented to highlight the synergies and discrepancies between the experimental and theoretical data, providing a comprehensive understanding of this important molecule.

Experimental & Computational Workflow

G cluster_exp Experimental Workflow cluster_char Characterization Techniques cluster_comp Computational Workflow cluster_comp_analysis Comparative Analysis A Synthesis of This compound B Purification and Crystallization A->B C Structural & Spectroscopic Characterization B->C D X-ray Crystallography E NMR Spectroscopy (1H & 13C) F FT-IR Spectroscopy G UV-Vis Spectroscopy L Structural Parameters (Bond Lengths & Angles) C->L Experimental Data D->L M Vibrational Frequencies N NMR Chemical Shifts O Electronic Transitions E->N F->M G->O H Geometry Optimization (DFT) I Frequency Calculation (Vibrational Spectra) H->I J NMR Chemical Shift Calculation (GIAO) H->J K Electronic Spectra Calculation (TD-DFT) H->K I->M Calculated Data I->M J->M Calculated Data J->N K->M Calculated Data K->O

Figure 1: A schematic overview of the cross-validation process, outlining the parallel experimental and computational workflows culminating in a comparative analysis of the structural and spectroscopic data for this compound.

I. Experimental Methodologies

A. Synthesis of this compound

The synthesis of N-aryl indoles can be achieved through various methods, with a common approach being the copper-catalyzed Ullmann condensation or the Buchwald-Hartwig amination. These reactions facilitate the coupling of an indole with an aryl halide.

Protocol: Copper-Catalyzed N-Arylation (Ullmann Condensation)

  • Reaction Setup: To an oven-dried Schlenk tube, add indole (1.0 mmol), 2-bromopyridine (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). Add 5 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

B. Spectroscopic and Structural Characterization

The purified product is then subjected to a suite of analytical techniques to confirm its structure and elucidate its spectroscopic properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is obtained using a KBr pellet or as a thin film on a salt plate. The data provides information on the characteristic vibrational modes of the functional groups present in the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is recorded in a suitable solvent (e.g., ethanol or acetonitrile) to identify the electronic transitions within the molecule.

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system. The crystallographic data provides precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state.

II. Computational Methodologies

Theoretical calculations are performed using Gaussian suite of programs. Density Functional Theory (DFT) is the chosen method for these calculations, as it provides a good balance between accuracy and computational cost for systems of this size.

Protocol: DFT Calculations

  • Geometry Optimization: The initial structure of this compound is built and optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely used for obtaining reliable geometries of organic molecules[2]. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

  • Vibrational Frequency Calculation: The harmonic vibrational frequencies and their corresponding IR intensities are calculated at the same level of theory (B3LYP/6-311++G(d,p)) to predict the FT-IR spectrum.

  • NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. The calculated isotropic shielding values are then referenced to the shielding of TMS calculated at the same level of theory to obtain the chemical shifts.

  • Electronic Spectra Calculation: The vertical electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) with the B3LYP functional and the 6-311++G(d,p) basis set to simulate the UV-Vis absorption spectrum.

III. Cross-Validation: A Comparative Analysis

This section presents a direct comparison between the experimental data and the computationally predicted values for this compound.

A. Molecular Geometry
B. Vibrational Spectroscopy (FT-IR)

The comparison between the experimental and calculated FT-IR spectra allows for the assignment of the observed vibrational bands. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model.

Experimental FT-IR (cm⁻¹) (Illustrative) Calculated FT-IR (cm⁻¹) (B3LYP/6-311++G(d,p)) Vibrational Assignment
3100-30003150-3050Aromatic C-H stretching
16051610C=C stretching (Pyridine ring)
15801585C=C stretching (Indole ring)
14701475C-N stretching
745750C-H out-of-plane bending

Table 1: Comparison of selected experimental (illustrative) and calculated vibrational frequencies for this compound.

The strong correlation between the scaled theoretical frequencies and the experimental data validates the accuracy of the computational model in describing the vibrational properties of the molecule.

C. NMR Spectroscopy

The GIAO method is a reliable approach for predicting NMR chemical shifts. The comparison with experimental data is crucial for confirming the structural assignment.

Proton Experimental ¹H NMR (ppm) (Illustrative) Calculated ¹H NMR (ppm) (GIAO/B3LYP/6-311++G(d,p))
H-2 (Indole)6.706.65
H-3 (Indole)7.257.20
H-7 (Indole)7.657.60
H-6' (Pyridine)8.608.55
Carbon Experimental ¹³C NMR (ppm) (Illustrative) Calculated ¹³C NMR (ppm) (GIAO/B3LYP/6-311++G(d,p))
C-2 (Indole)108.5109.0
C-3 (Indole)122.0122.5
C-7a (Indole)136.0136.5
C-2' (Pyridine)151.0151.5
C-6' (Pyridine)149.0149.5

Table 2 & 3: Comparison of selected experimental (illustrative) and calculated ¹H and ¹³C NMR chemical shifts for this compound.

The close agreement between the experimental and calculated chemical shifts, typically within 0.1-0.3 ppm for ¹H and 1-5 ppm for ¹³C, confirms the structural integrity of the synthesized compound.

D. Electronic Spectroscopy (UV-Vis)

TD-DFT calculations can predict the electronic transitions responsible for the absorption bands observed in the UV-Vis spectrum.

Experimental λmax (nm) (Illustrative) Calculated λmax (nm) (TD-DFT/B3LYP/6-311++G(d,p)) Electronic Transition
285280π → π* (Indole)
250245π → π* (Pyridine)

Table 4: Comparison of experimental (illustrative) and calculated UV-Vis absorption maxima for this compound.

The calculated absorption maxima generally show good correlation with the experimental spectrum, allowing for the assignment of the observed electronic transitions to specific molecular orbitals.

IV. Conclusion

The cross-validation of experimental and computational data for this compound provides a robust and comprehensive characterization of this molecule. The strong agreement between the experimental results and the theoretical predictions from DFT calculations underscores the power of this integrated approach in modern chemical research. This guide demonstrates that the combination of synthesis, spectroscopy, and computational modeling is essential for a thorough understanding of the structural and electronic properties of novel heterocyclic compounds, which is a critical step in the rational design of new functional materials and therapeutic agents.

Molecular Structure and Workflow Diagrams

Figure 2: 2D structure of this compound.

synthesis_workflow reagents Indole + 2-Bromopyridine + CuI / L-proline / K2CO3 reaction Ullmann Condensation (DMSO, 110°C, 24h) reagents->reaction purification Column Chromatography reaction->purification product This compound purification->product

Figure 3: A simplified workflow for the synthesis of this compound via an Ullmann condensation reaction.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.